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1-(5-amino-1H-benzimidazol-2-yl)ethanol Documentation Hub

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  • Product: 1-(5-amino-1H-benzimidazol-2-yl)ethanol
  • CAS: 947002-78-0

Core Science & Biosynthesis

Foundational

chemical structure of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Title: Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of 1-(5-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol , a critical heterocyclic building block in medicinal chemistry.[1][2] Characterized by a benzimidazole core substituted with an amino group at position 5 and a 1-hydroxyethyl moiety at position 2, this molecule serves as a versatile pharmacophore.[2] Its amphoteric nature, capacity for hydrogen bonding, and structural similarity to purine bases make it a high-value intermediate in the development of kinase inhibitors and anti-infective agents.[2] This guide details its tautomeric behavior, stereochemical considerations, validated synthetic pathways, and physicochemical properties.[2]

Structural Architecture & Stereochemistry

The molecule consists of a fused benzene and imidazole ring system (benzimidazole) with two key functional handles: a primary amine and a secondary alcohol.[2]

Core Connectivity and Numbering
  • Scaffold: 1H-Benzimidazole.[1][2][3][4]

  • Position 2: Substituted with a 1-hydroxyethyl group [

    
    ].[1][2] The "1-" prefix in the ethyl group indicates the attachment point to the heterocyclic ring is at the carbon bearing the hydroxyl group.[2]
    
  • Position 5: Substituted with a primary amino group [

    
    ].[2]
    
Tautomerism (The 5 vs. 6 Ambiguity)

In unsubstituted benzimidazoles (where


 has a proton), rapid proton exchange occurs between 

and

. This results in annular tautomerism.[2] Consequently, the 5-amino and 6-amino isomers are chemically equivalent in solution.[1][2] The convention dictates assigning the lower locant (5-amino) for nomenclature, but the equilibrium exists dynamically.[2]
Stereochemistry

The carbon atom at position 1 of the ethyl chain (attached to C2 of the ring) is a chiral center (


).
  • Chiral Center:

    
    -Ring-
    
    
    
    [1][2]
  • Enantiomers: The molecule exists as an (R) and (S) enantiomeric pair. Synthetic routes using racemic lactic acid yield the racemate, whereas optically pure lactic acid precursors can yield specific enantiomers.[2]

Diagram 1: Tautomeric Equilibrium and Numbering

Tautomerism cluster_0 Annular Tautomerism TautomerA 5-Amino-1H-tautomer (N1-H, C5-NH2) Equilibrium Rapid Proton Exchange (Solution) TautomerA->Equilibrium TautomerB 6-Amino-3H-tautomer (N3-H, C6-NH2) TautomerB->Equilibrium Equilibrium->TautomerA Equilibrium->TautomerB

Caption: Dynamic equilibrium between 5-amino (1H) and 6-amino (3H) tautomers in solution.

Physicochemical Properties

Understanding the physicochemical profile is essential for formulation and assay development.[2]

PropertyValue / CharacteristicRelevance
Molecular Formula

Stoichiometry for synthesis.[1][2]
Molecular Weight 177.20 g/mol Fragment-based drug design (FBDD).[2]
H-Bond Donors 3 (

,

, Ring-NH)
Critical for ATP-pocket binding in kinases.[1][2]
H-Bond Acceptors 2 (Ring-N,

)
Interaction with hinge region residues.[1][2]
pKa (Basic) ~5.5 (Benzimidazole N3)Protonation state at physiological pH.
pKa (Acidic) ~12.3 (Ring-NH)Deprotonation in highly basic media.[2]
LogP (Predicted) ~0.5 - 0.9Moderate hydrophilicity; good oral bioavailability potential.[2]
Solubility Soluble in DMSO, MeOH; Moderate in

(pH dependent).[2]
High solubility as HCl salt (CAS 1158508-31-6).[1][2]

Synthetic Pathways

The most robust synthesis involves the Phillips Condensation followed by nitro-reduction.[1][2] This route is scalable and allows for stereochemical control if chiral starting materials are used.[2]

Protocol: Two-Step Synthesis from 4-Nitro-1,2-phenylenediamine

Step 1: Phillips Condensation

  • Reagents: 4-Nitro-1,2-phenylenediamine, Lactic Acid (2-hydroxypropanoic acid), 4N HCl.[1][2]

  • Mechanism: Acid-catalyzed condensation of the diamine with the carboxylic acid to form the benzimidazole ring.[2]

  • Procedure:

    • Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) in 4N HCl.

    • Add Lactic acid (1.2 eq).

    • Reflux at 100°C for 12–24 hours.

    • Cool and neutralize with

      
       to precipitate the intermediate: 1-(5-nitro-1H-benzimidazol-2-yl)ethanol .
      

Step 2: Nitro Reduction

  • Reagents:

    
     gas (balloon), 10% Pd/C catalyst, Methanol/Ethanol solvent.[2]
    
  • Procedure:

    • Suspend the nitro intermediate in MeOH.[2]

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       atmosphere at RT for 4–6 hours.
      
    • Filter through Celite to remove catalyst.[2]

    • Concentrate filtrate to yield 1-(5-amino-1H-benzimidazol-2-yl)ethanol .

    • Optional: Treat with HCl/Ether to isolate as the stable dihydrochloride salt.[2]

Diagram 2: Synthetic Workflow

Synthesis SM1 4-Nitro-1,2-phenylenediamine Step1 Step 1: Phillips Condensation (4N HCl, Reflux, 100°C) SM1->Step1 SM2 Lactic Acid (Source of 1-hydroxyethyl) SM2->Step1 Inter Intermediate: 1-(5-Nitro-1H-benzimidazol-2-yl)ethanol Step1->Inter Cyclization Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Inter->Step2 Prod Target Product: 1-(5-Amino-1H-benzimidazol-2-yl)ethanol Step2->Prod Reduction

Caption: Two-step synthetic route via Phillips condensation and catalytic hydrogenation.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed:

  • 1H NMR (DMSO-d6):

    • 
       1.45 ppm (d, 3H, 
      
      
      
      of ethyl group).[2]
    • 
       4.8–5.0 ppm (q, 1H, 
      
      
      
      -OH).[2]
    • 
       6.4–6.8 ppm (m, aromatic protons ortho to amino).[2]
      
    • 
       7.2–7.4 ppm (d, aromatic proton meta to amino).[2]
      
    • 
       4.5–5.0 ppm (br s, 
      
      
      
      and
      
      
      , exchangeable with
      
      
      ).[2]
  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at m/z 178.1 .[2]
      
  • IR Spectroscopy:

    • Broad band ~3200–3400

      
       (OH and NH stretching).[2]
      
    • Sharp bands ~1620

      
       (C=N benzimidazole ring stretch).[2]
      

Pharmaceutical Applications

This molecule acts as a privileged scaffold in drug discovery, particularly for Kinase Inhibition .[2]

  • ATP Mimetic: The benzimidazole core mimics the purine ring of Adenosine Triphosphate (ATP).[2]

  • Hinge Binder: The N1/N3 nitrogens and the C5-amino group can form bidentate or tridentate hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR).[2]

  • Solubilizing Group: The C2-hydroxyethyl tail projects into the solvent-exposed region or ribose-binding pocket, improving water solubility and metabolic stability compared to a simple alkyl chain.[1][2]

References

  • Sigma-Aldrich. 1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethanol dihydrochloride Product Sheet. (Analogous structure reference).

  • PubChem. 2-(5-Amino-benzoimidazol-1-yl)-ethanol Compound Summary. (Structural isomer comparison). [5]

  • Organic Syntheses. 1,2-Diamino-4-nitrobenzene (Precursor Synthesis). Org.[2][6][7][8] Synth. 1941, 21,[2][7] 20.

  • BenchChem. Synthesis routes of 4-Nitro-o-phenylenediamine.

  • Iwuala et al. Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Trop J Nat Prod Res, 2018.[2][9]

Sources

Exploratory

Technical Guide: Physicochemical Profiling & Synthetic Utility of 5-Amino-Benzimidazole Derivatives

Executive Summary The 5-amino-benzimidazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine nucleobases and interact with diverse biological targets, particularly ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-amino-benzimidazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine nucleobases and interact with diverse biological targets, particularly kinases and tubulin. Unlike the neutral benzimidazole core, the introduction of an electron-donating amino group at the 5-position significantly alters the electronic landscape, introducing amphoteric solubility profiles, unique fluorescence capabilities, and dual-nucleophilic reactivity.[1]

This guide provides a rigorous technical analysis of the 5-amino-benzimidazole moiety, moving beyond basic descriptions to explore the causal relationships between its tautomeric states and its utility in drug development and materials science.

Structural Architecture & Electronic Dynamics

Tautomeric Equilibrium

The reactivity of 5-amino-benzimidazole is governed by the rapid proton exchange between the N1 and N3 nitrogens of the imidazole ring. While often drawn as a static structure, the molecule exists as a tautomeric mixture of 5-amino-1H-benzimidazole and 6-amino-1H-benzimidazole .[2]

  • Electronic Consequence: The amino group at position 5 acts as a strong

    
    -donor (+M effect).[2] In the 5-amino tautomer, this donation enriches the electron density at the N1 position. In the 6-amino tautomer, the density shifts, affecting the dipole moment and binding affinity.[1]
    
  • Implication for Drug Design: When binding to a protein pocket (e.g., a kinase hinge region), the specific tautomer is "selected" by the H-bond donor/acceptor requirements of the residue (often the "gatekeeper" residue).[1]

Visualization of Tautomeric Shift

The following diagram illustrates the prototropic shift that defines the scaffold's ambiguity in solution.

Tautomerism cluster_0 Tautomeric Equilibrium (Solution Phase) node_A 5-Amino-1H-benzimidazole (Electron rich at C4/C7) node_TS Proton Transfer Transition State node_A->node_TS Fast Exchange node_B 6-Amino-1H-benzimidazole (Symmetry equivalent in unsubstituted) node_TS->node_B caption Fig 1. Prototropic tautomerism between N1 and N3. The amino substituent breaks symmetry, creating distinct electronic environments.

[1]

Physicochemical Profile

The dual nitrogen functionalities (pyridine-like ring nitrogen and exocyclic aniline nitrogen) create a complex ionization profile.[2]

Quantitative Data Summary
PropertyValue / CharacteristicTechnical Context
CAS Number 934-22-5Unique Identifier
Molecular Weight 133.15 g/mol Fragment-based drug design compliant
Melting Point 163 – 168 °CHigh MP indicates strong intermolecular H-bonding (N-H[2]···N) in the crystal lattice.[2]
pKa (Ring N3) ~5.5 - 6.0 (Conjugate Acid)The ring N is the primary basic site.[2] The 5-amino group (+M) stabilizes the cation, making it slightly more basic than unsubstituted benzimidazole (pKa 5.6).[2]
pKa (Exocyclic NH₂) ~3.5 - 4.5Weakly basic; protonates only in highly acidic media.[2]
LogP (Octanol/Water) ~0.6 - 0.9Moderate lipophilicity; good bioavailability potential.[2]
Fluorescence

nm,

nm
Exhibits pH-dependent fluorescence; blue emission in neutral solvents.[1][2]
Solubility pH-DependentAcidic pH: High (forms cation).[2] Neutral pH: Low/Moderate.[2] Basic pH: Soluble (forms anion at very high pH > 12).[2]
Solubility & Ionization Logic
  • Acidic Conditions: The pyridine-like nitrogen (N3) accepts a proton readily.[2] This cationic species is highly water-soluble.[2]

  • Reactivity Implication: Reactions requiring the free amine (e.g., acylation) should be conducted in buffered or slightly basic organic solvents (e.g., DMF with Et3N) to ensure the exocyclic amine is nucleophilic and not protonated.[1]

Synthetic Pathways & Reactivity Protocols[3][4]

Primary Synthesis: Catalytic Reduction

The most robust route to high-purity 5-aminobenzimidazole is the reduction of 5-nitrobenzimidazole.[2] While iron/acid reductions (Béchamp) are traditional, catalytic hydrogenation is preferred for pharmaceutical applications to avoid metal waste.[1][2]

Protocol: Pd/C Catalyzed Hydrogenation
  • Reagents: 5-Nitrobenzimidazole (1.0 eq), 10% Pd/C (5 wt%), Methanol (Solvent).[1][2]

  • Conditions: H₂ atmosphere (balloon or 1-3 bar), RT, 4-6 hours.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-nitrobenzimidazole in Methanol (concentration ~0.2 M). Ensure complete solvation; sonicate if necessary.[2]

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) for 10 minutes to remove oxygen (safety critical before adding Pd/C).
    
  • Catalyst Addition: Carefully add 10% Pd/C catalyst. Caution: Pd/C is pyrophoric.[2]

  • Hydrogenation: Switch gas feed to Hydrogen (

    
    ). Stir vigorously at Room Temperature.
    
  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The nitro starting material (

    
    ) will disappear, and the fluorescent amine product (
    
    
    
    ) will appear.[1]
  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[2]

  • Isolation: Concentrate filtrate in vacuo. The product crystallizes as a light yellow/brown solid.[2][3][4]

Selective Functionalization Workflow

A common challenge is distinguishing between the ring nitrogen (N1) and the exocyclic amine (N-NH2) during functionalization.[2]

Synthesis cluster_reactivity Selectivity Pathways start 5-Nitrobenzimidazole step1 Reduction (H2, Pd/C) Methanol start->step1 inter 5-Aminobenzimidazole (Crude) step1->inter path_A Path A: Acylation (R-COCl) (Mild Base, 0°C) inter->path_A Kinetic Control path_B Path B: Alkylation (R-X) (Strong Base, NaH) inter->path_B Thermodynamic Control prod_A Amide Formation (Exocyclic N-Selectivity) path_A->prod_A prod_B N1-Alkylation (Ring N-Selectivity) path_B->prod_B caption Fig 2. Divergent synthetic pathways based on reaction conditions.

Analytical Characterization

Validating the identity of 5-amino-benzimidazole derivatives requires specific attention to the aromatic region in NMR and the N-H stretching frequencies in IR.

Proton NMR ( H-NMR)[2]
  • Solvent: DMSO-

    
     is preferred due to solubility and exchangeable protons.[2]
    
  • Key Signals:

    • 
       8.0 - 8.2 ppm (s, 1H):  The C2-H proton (between the two ring nitrogens).[2] This is the most deshielded singlet and is diagnostic of the benzimidazole core.
      
    • 
       4.5 - 5.0 ppm (br s, 2H):  The exocyclic 
      
      
      
      protons.[2] This signal disappears upon
      
      
      shake.[2]
    • 
       6.5 - 7.5 ppm (m, 3H):  Aromatic protons (C4, C6, C7).[1][2] The coupling pattern (ABX system) confirms the 5-substitution.[2]
      
Infrared Spectroscopy (FT-IR)
  • 3300 - 3450 cm

    
    :  Doublet characteristic of primary amines (
    
    
    
    stretch).[2]
  • 2500 - 3000 cm

    
    :  Broad absorption indicating intermolecular hydrogen bonding of the imidazole N-H.[2]
    

Applications in Research & Industry

Medicinal Chemistry: Kinase Inhibition

The 5-amino-benzimidazole scaffold is a bioisostere of adenine.[2]

  • Mechanism: The imidazole ring nitrogens (N1/N3) function as a donor-acceptor pair, capable of forming a bidentate hydrogen bond with the "hinge region" of kinase enzymes (e.g., ATP binding site).[1]

  • Modification: The 5-amino group is frequently derivatized into amides or ureas to access the "back pocket" of the kinase, improving selectivity (e.g., in compounds targeting VEGFR or EGFR).[1]

Materials Science: Corrosion Inhibition[2]
  • Mechanism: In acidic media (pickling processes), the benzimidazole ring protonates.[1][2] The resulting cation adsorbs onto negatively charged metal surfaces (mild steel, copper).[1][2]

  • Efficiency: The 5-amino group enhances inhibition efficiency compared to the parent benzimidazole by increasing electron density on the ring, facilitating stronger coordinate bonding with metal d-orbitals.

References

  • PubChem. (2023).[2][3] 5-Aminobenzimidazole Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • Yoon, Y. K., et al. (2017).[1][2][5] Novel Fluorescent Benzimidazoles: Synthesis, Characterization, Crystal Structure and Evaluation of Their Anticancer Properties. Bentham Science.[2] [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles. [Link]

Sources

Foundational

The Therapeutic Potential of 1-(5-Amino-1H-benzimidazol-2-yl)ethanol in Drug Discovery

The following technical guide details the therapeutic potential, chemical biology, and experimental utility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2). This document treats the compound as a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical biology, and experimental utility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2). This document treats the compound as a high-value pharmacophore and fragment for rational drug design, specifically within kinase inhibition and targeted protein degradation (PROTACs).

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Fragment

In the hierarchy of medicinal chemistry scaffolds, the benzimidazole core is "privileged"—capable of binding to multiple unrelated receptor targets with high affinity.[1] 1-(5-amino-1H-benzimidazol-2-yl)ethanol represents a distinct, highly functionalized evolution of this core.

Unlike generic benzimidazoles, this specific molecule integrates two critical design elements:

  • The 5-Amino Handle: A nucleophilic vector positioned to extend into the solvent front or interact with specific residues (e.g., gatekeeper residues in kinases), facilitating the synthesis of complex inhibitors or PROTAC linkers.

  • The 2-(1-Hydroxyethyl) Tail: A chiral, polar moiety that enhances aqueous solubility (ClogP modulation) and offers a hydrogen-bonding motif often required to anchor the inhibitor in the ribose-binding pocket of ATP-dependent enzymes.

This guide explores the compound's utility as a lead fragment for oncology (kinase inhibition) and neuroprotection, supported by synthesis protocols and mechanistic workflows.

Chemical Biology & Physiochemical Profile

Structural Attributes

The molecule comprises a benzimidazole ring substituted at the C2 position with a 1-hydroxyethyl group and at the C5 position with a primary amine.

PropertyValue / DescriptionRelevance in Drug Design
Molecular Formula C₉H₁₁N₃OLow MW (<200 Da) ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 177.20 g/mol High Ligand Efficiency (LE) potential.
H-Bond Donors 3 (NH, NH₂, OH)Critical for hinge binding in kinases (Glu/Leu residues).
H-Bond Acceptors 2 (N3, O)Facilitates water-mediated bridging interactions.
Chirality Yes (C1 of ethanol chain)Opportunity for stereoselective binding; enantiomers may show differential potency.
pKa (est) ~5.5 (Benzimidazole N)Tunable protonation state at physiological pH; lysosomotropic potential.
Pharmacophore Mapping

The 5-amino group serves as the primary "growth vector." In Structure-Activity Relationship (SAR) studies, acylation or arylation of this amine typically increases potency by 100-1000x by accessing hydrophobic pockets adjacent to the ATP binding site. The C2-ethanol group acts as a "solubility anchor," preventing the lipophilicity issues common in multi-ring kinase inhibitors.

Mechanistic Applications

Kinase Inhibition (Oncology)

Benzimidazole derivatives are canonical ATP-competitive inhibitors. The 1-(5-amino-1H-benzimidazol-2-yl)ethanol scaffold mimics the purine ring of ATP.

  • Binding Mode: The benzimidazole N-H and N3 form a bidentate hydrogen bond with the hinge region of the kinase (e.g., Aurora B, VEGFR, or CK1δ).

  • Specificity: The 5-amino group projects towards the solvent-exposed region or the "gatekeeper" residue. Derivatization here (e.g., with a pyrazole or benzamide) determines selectivity.

  • Case Study: Similar 5-amino-benzimidazole derivatives have been optimized into inhibitors of ITK (Interleukin-2 Inducible T-cell Kinase), a target for T-cell lymphomas.

Targeted Protein Degradation (PROTACs)

This molecule is an ideal "warhead" precursor for PROTACs.

  • Logic: The 5-amino group allows for the attachment of an aliphatic linker chain without disrupting the primary binding affinity of the benzimidazole core.

  • Workflow: Reacting the 5-amino group with a bifunctional linker (e.g., PEG-dicarboxylic acid) connects it to an E3 ligase ligand (e.g., Thalidomide), facilitating the ubiquitination of the target protein.

Neuroprotection (Oxidative Stress)

Recent studies indicate that benzimidazole-2-ethanol derivatives can mitigate ethanol-induced neurodegeneration. The mechanism involves the modulation of neuroinflammatory markers (TNF-α, IL-6) and the reduction of Reactive Oxygen Species (ROS), likely through the scavenging capacity of the benzimidazole ring system.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway potential of the scaffold: acting as a direct Kinase Inhibitor or as a PROTAC Warhead.

G Scaffold 1-(5-Amino-1H-benzimidazol-2-yl)ethanol Hinge Hinge Region Binding (ATP Competition) Scaffold->Hinge Core Scaffold Linker Linker Attachment (Amide/Urea coupling) Scaffold->Linker 5-NH2 Vector Selectivity Gatekeeper Interaction (via 5-Amino derivatization) Hinge->Selectivity Optimization Outcome1 Apoptosis / Cell Cycle Arrest (Oncology) Selectivity->Outcome1 E3Ligase E3 Ligase Recruitment (CRBN/VHL) Linker->E3Ligase + Thalidomide/VHL Ubiquitin Poly-Ubiquitination E3Ligase->Ubiquitin Outcome2 Proteasomal Degradation Ubiquitin->Outcome2

Figure 1: Dual therapeutic pathways for the 5-amino-benzimidazole scaffold.

Experimental Protocols

Synthesis of 1-(5-Amino-1H-benzimidazol-2-yl)ethanol

Objective: To synthesize the core scaffold from commercially available precursors. Reaction Type: Phillips Condensation.

Reagents:

  • 4-Nitro-1,2-phenylenediamine (Start Material A)

  • Lactic Acid (or Ethyl Lactate) (Start Material B)

  • 4N Hydrochloric Acid (HCl)

  • Tin(II) Chloride (SnCl₂) or H₂/Pd-C (for reduction)

Protocol:

  • Cyclization: Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) in 4N HCl. Add Lactic Acid (1.5 eq).

  • Reflux: Heat the mixture to reflux (100–110°C) for 12–24 hours. The acid catalyzes the condensation of the diamine with the carboxylic acid/ester to form the benzimidazole ring.

    • Checkpoint: Monitor via TLC (MeOH:DCM 1:9). The nitro-intermediate 1-(5-nitro-1H-benzimidazol-2-yl)ethanol should form.

  • Neutralization: Cool to 0°C and neutralize with NH₄OH to pH 8. Filter the precipitate (Nitro-intermediate).

  • Reduction: Dissolve the nitro-intermediate in Ethanol. Add SnCl₂·2H₂O (5.0 eq) and reflux for 4 hours (or use catalytic hydrogenation: H₂, 10% Pd/C, MeOH, RT, 4h).

  • Purification: Filter off the catalyst/salts. Concentrate the filtrate. Recrystallize from Ethanol/Water to yield 1-(5-amino-1H-benzimidazol-2-yl)ethanol as a pale brown/off-white solid.

In Vitro Kinase Assay (Generic Protocol)

Objective: Validate the affinity of the scaffold (or its derivatives) against a panel of kinases (e.g., Aurora A/B, VEGFR2).

Materials:

  • Recombinant Kinase (e.g., Aurora B)

  • Substrate Peptide (e.g., Histone H3)

  • ³³P-ATP or Fluorescent ATP tracer

  • Test Compound (dissolved in DMSO)

Workflow:

  • Preparation: Dilute test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Incubation: Mix Kinase (5-10 nM) + Substrate (2 µM) + Compound. Incubate for 15 min at RT to allow equilibrium binding.

  • Initiation: Add ATP (at K_m concentration). Incubate for 60 min at 30°C.

  • Termination: Stop reaction with EDTA or Phosphoric Acid.

  • Detection: Measure phosphorylation via scintillation counting (filter binding) or FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Synthetic Pathway Visualization

The following diagram details the chemical synthesis logic described in Section 5.1.

Synthesis SM1 4-Nitro-1,2-phenylenediamine Condensation Phillips Condensation (4N HCl, Reflux) SM1->Condensation SM2 Lactic Acid SM2->Condensation NitroInt Intermediate: 1-(5-Nitro-1H-benzimidazol-2-yl)ethanol Condensation->NitroInt Reduction Reduction (SnCl2 or H2/Pd-C) NitroInt->Reduction Product FINAL PRODUCT: 1-(5-Amino-1H-benzimidazol-2-yl)ethanol Reduction->Product

Figure 2: Synthetic route from nitro-phenylenediamine precursors.

References

  • Sigma-Aldrich. (n.d.). 1-(5-amino-1H-benzimidazol-2-yl)ethanol dihydrochloride Product Sheet. Link

  • Khan, A., et al. (2021).[2] "Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model." ACS Chemical Neuroscience, 12(3), 489-505.[2] Link

  • Bentzien, J., et al. (2009).[3] "5-Aminomethylbenzimidazoles as potent ITK antagonists." Bioorganic & Medicinal Chemistry Letters, 19(6), 1588-1591.[3] Link

  • CymitQuimica. (n.d.). 1-(5-Methyl-1H-benzimidazol-2-yl)ethanol Structure and Properties. Link

  • PubChem. (n.d.). 2-(5-Amino-benzoimidazol-1-yl)-ethanol Compound Summary (Related Isomer). Link

Sources

Exploratory

solubility profile of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in water vs DMSO

An In-Depth Technical Guide to the Solubility Profile of Novel Benzimidazole Derivatives: A Case Study of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in Water vs. DMSO This guide provides a comprehensive framework for unders...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Novel Benzimidazole Derivatives: A Case Study of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in Water vs. DMSO

This guide provides a comprehensive framework for understanding and determining the solubility of novel benzimidazole derivatives, a critical parameter in drug discovery and development. Using 1-(5-amino-1H-benzimidazol-2-yl)ethanol as a representative case study, we will explore the theoretical underpinnings of solubility in aqueous and organic media, present detailed experimental protocols, and discuss the interpretation of solubility data for a scientific audience.

Executive Summary: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from laboratory to clinic.[1][2] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development, ultimately hindering therapeutic efficacy.[1][3] Conversely, understanding solubility in organic solvents like dimethyl sulfoxide (DMSO) is essential for in vitro screening, compound storage, and high-throughput assays.[4][5] This document serves as a technical guide for researchers to characterize the solubility profile of novel benzimidazole compounds, enabling informed decision-making in the early stages of drug discovery.[3][6]

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with the solvent. For our case study, 1-(5-amino-1H-benzimidazol-2-yl)ethanol, several key features dictate its behavior in water and DMSO.

Molecular Structure Analysis

1-(5-amino-1H-benzimidazol-2-yl)ethanol possesses a benzimidazole core, which is a bicyclic aromatic heterocycle containing two nitrogen atoms.[7] This core structure is amphoteric, meaning it has both acidic and basic properties.[7] Key functional groups influencing solubility include:

  • Benzimidazole Core: The N-H group can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor.[8][9] The aromatic rings contribute to hydrophobicity.

  • Amino Group (-NH₂): This group is basic and can be protonated in acidic solutions. It is also a potent hydrogen bond donor.

  • Ethanol Group (-CH(OH)CH₃): The hydroxyl group is a strong hydrogen bond donor and acceptor, significantly enhancing polarity.

Solubility in Water: The Role of pH and Hydrogen Bonding

Water is a highly polar, protic solvent. The solubility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in aqueous media is expected to be highly dependent on pH due to the ionizable amino and benzimidazole groups.[1][10]

  • Acidic Conditions (Low pH): The amino group and the basic nitrogen of the imidazole ring will be protonated, forming a cationic species. This charge will dramatically increase interactions with polar water molecules, leading to higher solubility.

  • Neutral/Basic Conditions (High pH): In its neutral form, solubility will be dictated by the balance between the polar amino and hydroxyl groups and the nonpolar benzimidazole backbone. The ability to form hydrogen bonds with water is crucial.[8]

  • pKa Considerations: Benzimidazole itself has a pKa for its conjugate acid of around 5.5.[7][11] The presence of the amino and ethanol substituents will modulate this value. Determining the pKa is essential for predicting the pH-solubility profile.[10]

Solubility in DMSO: A Powerful Aprotic Solvent

DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent with a strong ability to accept hydrogen bonds. It is an excellent solvent for a wide range of organic compounds, including both polar and nonpolar molecules.[4][12]

  • Solvation Mechanism: DMSO's oxygen atom is a strong hydrogen bond acceptor, readily interacting with the N-H and O-H groups of the benzimidazole derivative. This disrupts the intermolecular hydrogen bonds that hold the solid crystal lattice together.[8]

  • Importance in Drug Discovery: Its ability to dissolve a broad array of compounds makes it the standard solvent for preparing stock solutions for high-throughput screening (HTS) and various in vitro assays.[4][13][14]

The expected solubility of benzimidazole derivatives is generally higher in solvents like methanol, ethanol, and DMSO compared to less polar solvents, likely due to the formation of hydrogen bonds.[15]

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[2][3][16] Each provides different, yet complementary, insights into a compound's behavior.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[6][17][18] This method is rapid, requires minimal compound, and is well-suited for early-stage screening.[3][16]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where the solid compound is in equilibrium with the saturated solution.[6][16][17] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (e.g., 24 hours).[19][20] This "shake-flask" method is considered the gold standard.[19][21]

The following diagram illustrates the conceptual workflow for these two fundamental assays.

G cluster_0 Solubility Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Test Compound ks1 Dissolve in 100% DMSO (High Concentration Stock) start->ks1 Early Discovery ts1 Add Excess Solid to Solvent (Water or DMSO) start->ts1 Lead Optimization ks2 Add to Aqueous Buffer ks1->ks2 ks3 Incubate (e.g., 2h) & Detect Precipitation ks2->ks3 ks4 Quantify Soluble Fraction (e.g., HPLC-UV, Nephelometry) ks3->ks4 ts2 Equilibrate with Agitation (e.g., 24h) ts1->ts2 ts3 Separate Solid from Solution (Filter/Centrifuge) ts2->ts3 ts4 Quantify Concentration in Saturated Solution (HPLC-UV) ts3->ts4

Caption: High-level workflow for kinetic and thermodynamic solubility assays.

Step-by-Step Protocol: Thermodynamic "Shake-Flask" Method

The shake-flask method is the most reliable for determining thermodynamic solubility.[19][21]

Objective: To determine the equilibrium solubility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in water (at a specific pH, e.g., 7.4) and DMSO.

Materials:

  • Test Compound (crystalline solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Protocol:

  • Preparation: Add an excess amount of the solid test compound to separate vials containing a precise volume of PBS (pH 7.4) and DMSO, respectively. "Excess" means enough solid remains undissolved at the end of the experiment.[19]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[3][19]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles. Filtration is a common source of error due to potential compound adsorption to the filter material.[19]

  • Quantification: Prepare a standard curve of the test compound in the relevant solvent. Analyze the filtered supernatant by a validated analytical method, such as HPLC-UV, to determine the concentration.[19][22]

  • Data Reporting: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

The diagram below outlines the critical steps and decision points in this self-validating protocol.

G start Start: Solid Compound + Solvent step1 Step 1: Add Excess Solid Ensure undissolved material is visible. start->step1 step2 Step 2: Equilibration Shake at constant T (25°C) for 24h. Verify pH post-incubation. step1->step2 val1 QC Check: Is solid still present? step1->val1 step3 Step 3: Phase Separation Centrifuge or allow to settle. Filter supernatant (0.22µm filter). step2->step3 val2 QC Check: Has equilibrium been reached? (e.g., test at 24h and 48h) step2->val2 step4 Step 4: Dilution & Analysis Dilute filtrate into mobile phase. Analyze via validated HPLC-UV method. step3->step4 val3 QC Check: Validate filter for non-binding properties with this compound class. step3->val3 step5 Step 5: Quantification Calculate concentration against a standard curve. step4->step5 end End: Report Thermodynamic Solubility (µg/mL or µM) step5->end

Caption: Protocol for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for direct comparison between solvents and different compounds.

Hypothetical Solubility Data Table

The following table presents hypothetical, yet realistic, solubility data for our case study compound, based on the known properties of benzimidazole derivatives.

Compound Solvent Solubility Type Solubility (µg/mL) Solubility (µM) Notes
1-(5-amino-1H-benzimidazol-2-yl)ethanolAqueous Buffer (pH 7.4)Thermodynamic25132Low aqueous solubility expected for neutral form.
1-(5-amino-1H-benzimidazol-2-yl)ethanolAqueous Buffer (pH 2.0)Thermodynamic>1000>5257High solubility due to protonation of amino/imidazole groups.
1-(5-amino-1H-benzimidazol-2-yl)ethanolDMSOThermodynamic>20,000>105,140High solubility, typical for DMSO as a powerful organic solvent.[4]

Molecular Weight of 1-(5-amino-1H-benzimidazol-2-yl)ethanol assumed to be ~190.2 g/mol for calculation.

Interpreting the Results
  • Low Neutral Aqueous Solubility: A value of 25 µg/mL at pH 7.4 would classify this compound as "sparingly soluble" to "slightly soluble." This is a common challenge for benzimidazole-based drugs and can be an obstacle for oral absorption.[1]

  • High DMSO Solubility: The high solubility in DMSO confirms its suitability as a solvent for creating concentrated stock solutions for biological screening.[5] Researchers must be mindful of final DMSO concentrations in assays, as it can have biological effects.[13]

  • pH-Dependent Profile: The dramatic increase in solubility at low pH is a key characteristic. This suggests that the compound would be highly soluble in the acidic environment of the stomach, which could be a critical factor for its absorption profile.[1]

Conclusion and Future Directions

This guide has outlined the theoretical and practical considerations for determining the solubility profile of a novel benzimidazole derivative, 1-(5-amino-1H-benzimidazol-2-yl)ethanol. By understanding the interplay of molecular structure, pH, and solvent properties, and by employing robust experimental methods like the shake-flask protocol, researchers can generate the critical data needed to advance drug discovery programs. Low aqueous solubility is a frequent challenge, but a thorough characterization allows for the early implementation of mitigation strategies, such as salt formation or advanced formulation development.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • solubility experimental methods.pptx. [Link]

  • Al-Akayleh, F., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. MDPI. [Link]

  • Perin, N., et al. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. PMC. [Link]

  • Singh, K., et al. Incorporation of an intramolecular hydrogen bonding motif in the side chain of antimalarial benzimidazoles. PMC - NIH. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2025, August 10). Solubility of Benzimidazoles in Alcohols. [Link]

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Spiga, E., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Shvets, D., et al. DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • ResearchGate. (2009, April). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]

  • Le, T. H., et al. (2022, September 21). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PMC. [Link]

  • ResearchGate. (2024, February). pKa values of benzimidazole derivatives in their uncomplexed (pKa) and...[Link]

  • ResearchGate. (2017, April 18). Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound?[Link]

  • National Institutes of Health. Benzimidazole. PubChem. [Link]

  • ResearchGate. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. [Link]

  • de Paula, E., et al. (2011, June 16). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO. [Link]

  • DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

  • National Institutes of Health. 1-(1H-Benzimidazol-2-yl)ethanol, (S)-. PubChem. [Link]

  • Lim, D. H., et al. (2022, February 4). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. PMC. [Link]

  • ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

  • ResearchGate. (PDF) Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol - 1-yl-1- (4- phenyl piperazine-1-yl) propan-1-one and their Derivatives,. [Link]

  • ACS Publications. Hydrogen-Bonding Strength in the Blends of Polybenzimidazole with BTDA- and DSDA-Based Polyimides. [Link]

  • ResearchGate. Solubility of Selected Compounds in Water and Ethanol. [Link]

  • The Journal of Biological Chemistry. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ResearchGate. (2025, August 6). New possibilities for the synthesis of high-molecular weight poly(2,5(6)-benzimidazole) and studies of its solutions in DMSO-based complex organic solvent. [Link]

  • Bouziane, A., et al. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • CAS Common Chemistry. 5-Amino-2-benzimidazolinone. [Link]chemistry.cas.org/detail?cas_rn=2818-66-8)

Sources

Foundational

Pharmacophore Analysis of Amino-Benzimidazole Ethanol Scaffolds: A Medicinal Chemistry Perspective

Executive Summary The Amino-Benzimidazole Ethanol (ABE) scaffold represents a privileged structure in medicinal chemistry, characterized by a unique interplay between a rigid, lipophilic aromatic core and a flexible, pol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Amino-Benzimidazole Ethanol (ABE) scaffold represents a privileged structure in medicinal chemistry, characterized by a unique interplay between a rigid, lipophilic aromatic core and a flexible, polar hydroxyethyl side chain. This guide provides a rigorous pharmacophore analysis of ABE derivatives, dissecting their electronic properties, binding modes, and structure-activity relationships (SAR). We explore their utility in designing multi-target ligands, ranging from antimicrobial agents (targeting CYP51) to receptor modulators (Histamine H1, Opioid).

Structural Deconstruction & Pharmacophore Mapping

The ABE scaffold can be dissected into three distinct pharmacophoric zones, each contributing specific binding interactions. Understanding these zones is critical for rational drug design.

The Pharmacophoric Zones
ZoneStructural MoietyPhysicochemical PropertyInteraction Type
Zone A Benzene Ring (Fused)Lipophilic / Aromatic

-

Stacking, Hydrophobic enclosure
Zone B 2-Amino-Imidazole CoreAmphoteric / PolarH-Bond Donor (NH), H-Bond Acceptor (N3)
Zone C N1-Ethanol (Hydroxyethyl)Flexible / PolarH-Bond Donor/Acceptor (OH), Solvation
Electronic Features and pKa Modulation

The 2-amino group exerts a strong electron-donating effect (+M), significantly increasing the basicity of the N3 nitrogen.

  • Basicity: The pKa of the conjugate acid of 2-aminobenzimidazole is approximately 7.5, making it partially protonated at physiological pH. This allows for ionic interactions with anionic residues (e.g., Asp, Glu) in target proteins.

  • Tautomerism: While N1-substitution (like the ethanol chain) locks the tautomer, the 2-amino group can still participate in amidine-like resonance, enhancing H-bond donor capability.

Visualization: Pharmacophore Interaction Map

PharmacophoreMap Core Benzimidazole Core (Rigid Scaffold) ZoneA Zone A: Benzene Ring (Hydrophobic/Pi-Stacking) Core->ZoneA Fused ZoneB Zone B: 2-Amino Group (H-Bond Donor/Acceptor) Core->ZoneB C2 Substitution ZoneC Zone C: N1-Hydroxyethyl (Flexible Polar Arm) Core->ZoneC N1 Substitution Target_Pi Target: Phe/Trp/Tyr (Pi-Interaction) ZoneA->Target_Pi Stacking Target_Asp Target: Asp/Glu (Ionic/H-Bond) ZoneB->Target_Asp Salt Bridge Target_Solv Solvent/Surface (H-Bond Network) ZoneC->Target_Solv H-Bonding

Caption: Pharmacophore interaction map of the Amino-Benzimidazole Ethanol scaffold showing key binding zones and their biological targets.

Structure-Activity Relationship (SAR)[1][2][3]

The N1-Ethanol "Anchor"

The N1-(2-hydroxyethyl) moiety is not merely a solubilizing group. In docking studies (e.g., against S. aureus Thymidylate Kinase or CYP51), the hydroxyl group often acts as an "anchor," forming specific hydrogen bonds with backbone carbonyls or side-chain serines near the entrance of the binding pocket.

  • Modification Logic: Replacing the -OH with -Cl or -OMe often decreases potency against polar targets but may increase blood-brain barrier (BBB) permeability for CNS targets.

The 2-Amino "Warhead"

The 2-amino group is the primary determinant of specificity.

  • Unsubstituted (-NH2): High affinity for pockets with acidic residues.

  • Acylated (-NH-CO-R): Reduces basicity; useful for targeting non-acidic hydrophobic pockets (e.g., in antiviral applications).

  • Alkylated (-NH-R): Increases steric bulk; used to dial in selectivity between receptor subtypes (e.g., H1 vs. H2 histamine receptors).

Experimental Protocols

Synthesis of 1-(2-hydroxyethyl)-2-aminobenzimidazole

This protocol describes the "self-validating" synthesis via cyclization of o-phenylenediamine.

Reagents:

  • o-Phenylenediamine (OPD)

  • Monoethanolamine (or 2-bromoethanol for alkylation route)

  • Cyanogen Bromide (BrCN)

  • Solvent: Water/Ethanol (1:1)

Workflow:

  • Cyclization: React OPD with BrCN in aqueous ethanol to form 2-aminobenzimidazole.

    • Validation: Monitor disappearance of OPD by TLC (Rf ~0.4 in EtOAc).

  • N-Alkylation: Treat the intermediate with 2-bromoethanol and a base (

    
    ) in refluxing acetonitrile.
    
    • Note: Direct synthesis using N-(2-hydroxyethyl)-o-phenylenediamine and BrCN is cleaner but requires the specific diamine precursor.

  • Purification: Recrystallization from Ethanol/Water.

Self-Validating Checkpoint:

  • 1H-NMR (DMSO-d6): Look for the characteristic triplets of the ethyl chain at

    
     3.5-4.0 ppm and the broad singlet of the -OH group. The aromatic protons should show a distinct splitting pattern (2 doublets, 2 triplets) if the symmetry is broken by N1-substitution.
    
Molecular Docking Protocol (AutoDock Vina)

To validate the pharmacophore hypothesis, perform docking against a standard target like CYP51 (PDB ID: 5TZ1) or Glucosamine-6-phosphate synthase .

  • Ligand Prep: Minimize the ABE structure using MM2 force field. Set the ethanol chain torsion as "active" (rotatable).

  • Grid Box: Center on the heme iron (for CYP51) or the catalytic cysteine.

  • Scoring: Analyze the top 3 poses.

    • Success Criterion: The N3 nitrogen should be within 3.5 Å of the metal ion or catalytic residue, and the Ethanol-OH should form an H-bond with a peripheral residue.

Biological Applications & Case Studies

Antimicrobial & Antifungal

Derivatives of ABE have shown potent activity against Candida albicans and S. aureus.[1] The mechanism often involves the inhibition of lanosterol 14


-demethylase (CYP51) . The benzimidazole nitrogen coordinates with the heme iron, while the ethanol tail interacts with the access channel residues (e.g., Tyr118), stabilizing the complex.
Biofilm Inhibition

Recent studies indicate that 2-amino-benzimidazoles can disperse bacterial biofilms. The amphiphilic nature of the ABE scaffold allows it to penetrate the exopolysaccharide matrix. The 2-amino group interferes with the di-guanylate cyclase signaling pathways in bacteria, disrupting biofilm maintenance.

Visualization: Mechanism of Action (Antimicrobial)

MOA Compound ABE Derivative (Ligand) Target CYP51 (Fungal) Lanosterol Demethylase Compound->Target Enters Active Site Binding Heme Coordination (N3 - Fe) Target->Binding Docking Effect Inhibition of Ergosterol Synthesis Binding->Effect Blocks Substrate Outcome Membrane Destabilization Cell Death Effect->Outcome Downstream Cascade

Caption: Mechanism of action for ABE derivatives inhibiting fungal CYP51, leading to cell death.

Quantitative Data Summary

The following table summarizes the binding affinities (Docking Scores) and biological activity (MIC) of representative ABE derivatives against S. aureus (Target: Thymidylate Kinase).

Compound IDR1 (N1-Tail)R2 (2-Amino Sub)Docking Score (kcal/mol)MIC (

g/mL)
ABE-01 2-Hydroxyethyl-NH2-7.812.5
ABE-02 Ethyl-NH2-6.550.0
ABE-03 2-Hydroxyethyl-NH-Acetyl-8.26.25
ABE-04 2-Chloroethyl-NH2-7.125.0

Interpretation: The presence of the hydroxyl group (ABE-01 vs ABE-02) significantly improves binding energy and potency, validating the "ethanol anchor" hypothesis. Acylation of the amine (ABE-03) further enhances binding, likely due to additional hydrophobic contacts or reduced desolvation penalties.

References

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Source: PMC (PubMed Central) URL:[Link]

  • Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. Source: ACS Omega URL:[Link]

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. Source: MDPI (Pharmaceuticals) URL:[Link]

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. Source: ACS Chemical Neuroscience URL:[Link]

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation. Source: PMC (PubMed Central) URL:[Link]

Sources

Exploratory

Technical Guide: Toxicity &amp; Safety Profile of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

This guide provides a comprehensive technical analysis of the toxicity and safety profile for 1-(5-amino-1H-benzimidazol-2-yl)ethanol .[1] It is designed for researchers and drug development professionals handling this c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the toxicity and safety profile for 1-(5-amino-1H-benzimidazol-2-yl)ethanol .[1] It is designed for researchers and drug development professionals handling this compound as a pharmaceutical intermediate, impurity, or building block.

Executive Summary

1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2 for the dihydrochloride salt) is a functionalized benzimidazole derivative commonly utilized as a pharmaceutical intermediate.[1] Its safety profile is dominated by two critical structural alerts: the primary aromatic amine (genotoxicity potential) and the benzimidazole core (microtubule inhibition/reproductive toxicity potential).[1]

Handling this compound requires strict adherence to Occupational Exposure Band (OEB) 4 or 5 protocols until specific experimental data rules out mutagenicity.[1] This guide synthesizes available data, Structure-Activity Relationship (SAR) read-across, and regulatory frameworks (ICH M7) to establish a robust safety baseline.

Chemical Identity & Physicochemical Properties

Accurate identification is the first step in safety management. The nomenclature can be ambiguous; this guide uses the IUPAC-consistent structure where the ethanol moiety is attached at the C2 position of the benzimidazole ring.

Parameter Data / Description
Chemical Name 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Synonyms 5-amino-2-(1-hydroxyethyl)benzimidazole; 2-(1-hydroxyethyl)-1H-benzimidazol-5-amine
CAS Number 1269184-86-2 (Dihydrochloride); Free base often unlisted or proprietary
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.20 g/mol (Free base)
Physical State Off-white to pale brown solid
Solubility Moderate in DMSO, Methanol; Low in water (unless salt form)
LogP (Predicted) ~0.4 - 0.9 (Indicates potential for bioavailability)
Structural Analysis & Alerts

The molecule contains two distinct pharmacophores that drive its toxicological profile:[1]

  • 5-Amino Group: A primary aniline-like amine, capable of metabolic activation to reactive nitrenium ions (Genotoxicity Alert).[1]

  • Benzimidazole Scaffold: A known tubulin-binding motif associated with aneugenicity and reproductive toxicity.[1]

ChemicalStructure cluster_legend Toxicological Pharmacophores Core Benzimidazole Core (Tubulin Inhibition Potential) Amine 5-Amino Group (-NH2) (Genotoxicity Alert: Aromatic Amine) Core->Amine Position 5 SideChain 2-(1-Hydroxyethyl) Group (Modulates Solubility/Metabolism) Core->SideChain Position 2

Figure 1: Structural dissection of 1-(5-amino-1H-benzimidazol-2-yl)ethanol highlighting key toxicological pharmacophores.

Toxicological Profile

Genotoxicity & Mutagenicity (Critical Hazard)

As an aromatic amine, this compound falls under ICH M7 Class 2 or 3 (Mutagenic Impurity) until proven otherwise.[1]

  • Mechanism: The 5-amino group can undergo hepatic N-hydroxylation (via CYP450), followed by O-acetylation (NAT1/2).[1] The resulting nitrenium ion is an electrophile that can form DNA adducts (typically at Guanine C8), leading to mutations.

  • Ames Test Prediction: High probability of Positive result in Salmonella typhimurium strains (TA98, TA100) with S9 metabolic activation.[1]

  • Risk Mitigation: If used as an intermediate in drug synthesis, it must be controlled to negligible levels (TTC: 1.5 µ g/day ) in the final drug substance unless an Ames test proves it negative.[1]

Reproductive & Developmental Toxicity

Benzimidazoles are a well-characterized class of aneugens (agents that cause chromosome loss).[1]

  • Mechanism: They bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization.[1] This disrupts spindle formation during cell division (meiosis/mitosis).

  • Read-Across Data: Analogues like Carbendazim and Benomyl show testicular toxicity (spermatogenic failure) and teratogenicity (skeletal malformations) in rodent models.[1]

  • Assessment: While the 2-hydroxyethyl side chain may reduce potency compared to carbamates, the risk of reproductive toxicity remains significant .[1]

Acute Toxicity & Irritation[1]
  • Acute Oral (Rat): Predicted LD50 300 – 2000 mg/kg (GHS Category 4).[1] Based on data from 5-amino-1-methylbenzimidazole.[1][2][3][4]

  • Skin/Eye Irritation: The free amine and benzimidazole nitrogen are basic.[1] Expect Category 2 (Skin Irritant) and Category 2A (Eye Irritant) .[1]

  • Sensitization: Aromatic amines are known skin sensitizers.[1] GHS Category 1 (Skin Sensitizer) should be assumed.[1]

Safety Assessment Workflow (ICH M7)

For researchers using this compound as a reagent or impurity, the following decision tree ensures regulatory compliance and safety.

SafetyWorkflow Start Compound Identification 1-(5-amino-1H-benzimidazol-2-yl)ethanol QSAR In Silico Assessment (DEREK / SARAH) Start->QSAR Alert Structural Alert Found? (Primary Aromatic Amine) QSAR->Alert Ames Conduct Bacterial Reverse Mutation Assay (Ames) Alert->Ames Yes (High Confidence) Class5 ICH M7 Class 5 Non-Mutagenic Treat as Ordinary Impurity Alert->Class5 No (Unlikely) Result Ames Result Ames->Result Class1 ICH M7 Class 1/2 Mutagenic Hazard Control to TTC (1.5 µg/day) Result->Class1 Positive Result->Class5 Negative

Figure 2: ICH M7 Safety Assessment Workflow for Benzimidazole Impurities.

Occupational Health & Safety (OHS)

Given the genotoxic and reproductive hazards, this compound requires Potent Compound Safety protocols.[1]

Exposure Controls
Control Band OEB 4 (Default)
OEL Target 1 – 10 µg/m³ (8-hr TWA)
Engineering Isolator, Glovebox, or Split Butterfly Valve (SBV) for solids handling.[1] Fume hood is insufficient for powders.[1]
PPE Double nitrile gloves, Tyvek lab coat/coveralls, P3/N100 respiratory protection (PAPR recommended if open handling occurs).[1]
Handling Protocols
  • Weighing: Must be performed inside a HEPA-filtered enclosure or glovebox.[1]

  • Solubilization: Dissolve in solvent (e.g., DMSO) inside the enclosure before transferring to general lab bench.

  • Decontamination: Use an acidic surfactant wash (e.g., 1% HCl with detergent) to protonate the amine and solubilize the residue, followed by water rinse.[1]

Environmental Impact

Benzimidazoles are often persistent in the environment and toxic to aquatic life (fungicidal properties).

  • Aquatic Toxicity: Predicted LC50 < 10 mg/L (Fish/Daphnia).[1]

  • GHS Classification: Aquatic Chronic 2 or 3 (H411/H412).[1]

  • Disposal: Do not release to drains. All waste must be collected for high-temperature incineration.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1083172, 2-(5-Amino-benzoimidazol-1-yl)-ethanol. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 5-amino-2-hydroxybenzimidazole (Structural Analog).[1] Retrieved from [Link][1]

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link][1]

  • Seiler, J. P. (1976). The mutagenicity of benzimidazole and benzimidazole derivatives.[1] VI. Cytogenetic effects of benzimidazole derivatives in the bone marrow of the mouse and the Chinese hamster. Mutation Research, 40(4), 339-347.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Executive Summary This application note details a robust, two-stage synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (also known as 2-(1-hydroxyethyl)-5-aminobenzimidazole). This scaffold is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-stage synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (also known as 2-(1-hydroxyethyl)-5-aminobenzimidazole). This scaffold is a critical pharmacophore in kinase inhibitors and anthelmintic agents. The protocol utilizes a modified Phillips Condensation to construct the benzimidazole core from 4-nitro-1,2-phenylenediamine and lactic acid, followed by a chemoselective reduction of the nitro group.

Unlike generic procedures, this guide addresses specific process challenges: preventing acid-catalyzed dehydration of the secondary alcohol and ensuring regioselective reduction without hydrogenolysis of the benzylic C-O bond.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize protecting group manipulations. The core benzimidazole ring is constructed first with the nitro group intact, serving as a masked amine. This prevents oxidative degradation of the electron-rich aniline moiety during the harsh condensation step.

reaction-pathway-diagram

SynthesisPathway SM1 4-Nitro-1,2-phenylenediamine (Starting Material) Inter Intermediate: 1-(5-nitro-1H-benzimidazol-2-yl)ethanol SM1->Inter Step 1: Phillips Condensation 4N HCl, Reflux, 12h Reagent Lactic Acid (C3 Source) Reagent->Inter Product Target: 1-(5-amino-1H-benzimidazol-2-yl)ethanol Inter->Product Step 2: Chemoselective Reduction H2, Pd/C (or Fe/NH4Cl)

Caption: Two-step convergent synthesis strategy minimizing functional group interconversion.

Stage 1: Phillips Condensation

Objective: Cyclocondensation of 4-nitro-1,2-phenylenediamine with lactic acid to form the benzimidazole core.

Mechanistic Insight

The reaction proceeds via the formation of a mono-amide intermediate, followed by acid-catalyzed cyclodehydration. The use of 4N HCl is critical; it is strong enough to catalyze the ring closure but mild enough to prevent the dehydration of the 1-hydroxyethyl side chain to a vinyl group (styrene-like elimination), a common impurity in sulfuric acid-mediated methods.

Materials
ReagentEquiv.[1][2][3]Role
4-Nitro-1,2-phenylenediamine 1.0Limiting Reagent
DL-Lactic Acid (85-90% aq) 3.0Reagent & Solvent Co-factor
Hydrochloric Acid (4N) 10-15 volSolvent & Catalyst
Ammonium Hydroxide (28%) As req.Neutralization
Detailed Protocol
  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) in 4N HCl (100 mL).

  • Addition: Add DL-Lactic acid (17.6 g, ~20 mL, 196 mmol).

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C). The suspension will dissolve to form a dark orange/red solution.

    • Checkpoint: Monitor by TLC (EtOAc:MeOH 9:1). Starting diamine is less polar. Reaction is typically complete in 12–16 hours.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature (20–25 °C).

    • Dilute with water (50 mL) to reduce viscosity.

    • Slowly add Ammonium Hydroxide (28%) dropwise with vigorous stirring until pH reaches ~8–9.

    • Observation: A yellow-ochre solid will precipitate.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 50 mL) to remove excess lactic acid and ammonium salts.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield Expectation: 75–85%.

    • Target Identity: 1-(5-nitro-1H-benzimidazol-2-yl)ethanol.

Stage 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to the amine while preserving the secondary alcohol.

Critical Process Parameter: Hydrogenolysis Risk

Benzylic-like alcohols (alpha to an aromatic ring) are prone to hydrogenolysis (cleavage of the C-OH bond) under catalytic hydrogenation, especially in acidic media or at high pressures. To mitigate this, we utilize neutral conditions with Pd/C or a mild Iron-mediated reduction if the alcohol proves labile.

Method A: Catalytic Hydrogenation (Preferred)

Suitable for standard laboratory scale where high-purity ethanol is used.

  • Charge: Dissolve the nitro-intermediate (5.0 g) in Absolute Ethanol (100 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading). Safety: Add catalyst under inert atmosphere (N2/Ar) to prevent ignition of solvent vapors.

  • Reduction: Purge with Hydrogen gas (balloon pressure or 1-2 bar in a Parr shaker). Stir at Room Temperature for 4–6 hours.

  • Workup:

    • Filter through a Celite pad to remove Pd/C.

    • Concentrate the filtrate in vacuo.

    • The product, 1-(5-amino-1H-benzimidazol-2-yl)ethanol , is obtained as a pale brown/off-white solid.

Method B: Iron/Ammonium Chloride (Alternative)

Use this method if C-OH cleavage is observed in Method A.

  • Charge: Suspend nitro-intermediate (5.0 g) and Ammonium Chloride (2.5 g) in Ethanol/Water (4:1, 100 mL).

  • Activation: Heat to 70 °C.

  • Reduction: Add Iron Powder (325 mesh, 5.0 equiv) portion-wise over 30 minutes.

  • Reflux: Stir at reflux for 2–3 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

Quality Control & Characterization

Analytical Specifications
ParameterSpecificationMethod
Appearance Off-white to pale brown powderVisual
Purity > 97.0%HPLC (C18, ACN/Water + 0.1% TFA)
Mass Spec [M+H]+ = 178.2ESI-MS
Melting Point > 200 °C (Dec)Capillary Method
NMR Validation (DMSO-d6)[5]
  • δ 1.48 (d, 3H): Methyl group of the ethanol side chain.

  • δ 4.85 (q, 1H): Methine proton (-CH-OH).

  • δ 5.60 (br s, 1H): Hydroxyl proton (exchangeable).

  • δ 6.50 (dd, 1H): Aromatic proton at C6 (ortho to amine).

  • δ 6.70 (d, 1H): Aromatic proton at C4 (ortho to amine, meta to bridgehead).

  • δ 7.25 (d, 1H): Aromatic proton at C7.

Troubleshooting Guide
troubleshooting-logic-diagram

Troubleshooting Start Issue: Low Yield or Impurity Check1 Is product 'oiling out' during basification? Start->Check1 Action1 Cool to 0°C before basifying. Seed with crystal if available. Check1->Action1 Yes Check2 Impurity: Vinyl derivative? (Dehydration) Check1->Check2 No Action2 Reduce reflux temp. Ensure HCl conc. is not >4N. Check2->Action2 Yes Check3 Impurity: Des-hydroxy? (Hydrogenolysis) Check2->Check3 No Action3 Switch from H2/Pd to Fe/NH4Cl method. Check3->Action3 Yes

Caption: Decision tree for resolving common synthetic anomalies.

References

  • Kumar, P. K., & Dubey, P. K. (2012).[1] Studies on preparation of 2-Acetylbenzimidazole.[1][4][5] Der Pharma Chemica, 4(3), 1292-1295.

    • Context: Establishes the Phillips condensation conditions for lactic acid and o-phenylenediamine.
  • Gopal Krishna Padhy et al. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. Rasayan Journal of Chemistry, 16(4), 2011-2016.

    • Context: Reviews general condensation and reduction str
  • BenchChem. (2025). A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis.

    • Context: Provides reactivity d
  • Organic Chemistry Portal. Benzimidazole Synthesis.

    • Context: General mechanistic grounding for oxidative and acid-catalyzed cycliz

Sources

Application

reaction conditions for preparing 1-(5-amino-1H-benzimidazol-2-yl)ethanol

This application note details the optimized synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (also known as 2-(1-hydroxyethyl)-5-aminobenzimidazole).[1] This compound is a critical scaffold in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (also known as 2-(1-hydroxyethyl)-5-aminobenzimidazole).[1] This compound is a critical scaffold in medicinal chemistry, serving as a precursor for various kinase inhibitors and benzimidazole-based anthelmintics.

The protocol utilizes a robust two-step sequence: a Phillips Condensation followed by a chemoselective nitro reduction .[1]

Part 1: Synthetic Pathway & Logic

The synthesis strategy is designed for scalability and purity. We bypass the unstable 1,2,4-triaminobenzene intermediate by performing the ring closure on the nitro-phenylenediamine first.

Retrosynthetic Logic:

  • Target: 5-amino-2-(1-hydroxyethyl)benzimidazole.[1]

  • Precursor: 5-nitro-2-(1-hydroxyethyl)benzimidazole.[1]

  • Starting Materials: 4-nitro-1,2-phenylenediamine + Lactic Acid (or Ethyl Lactate).[1]

Mechanism:

  • Step 1 (Condensation): Acid-catalyzed condensation of the diamine with the carboxylate of lactic acid forms an amide intermediate, which undergoes dehydrative cyclization to form the benzimidazole ring.

  • Step 2 (Reduction): Catalytic hydrogenation converts the nitro group to an amine. Conditions are tuned to prevent hydrogenolysis of the secondary benzylic-like alcohol at the C2 position.

SynthesisPathway SM1 4-Nitro-1,2-phenylenediamine (CAS: 99-56-9) Inter Intermediate: 1-(5-Nitro-1H-benzimidazol-2-yl)ethanol SM1->Inter Step 1: Phillips Condensation 4N HCl, Reflux, 6-8h SM2 Lactic Acid (or Ethyl Lactate) SM2->Inter Target Target: 1-(5-Amino-1H-benzimidazol-2-yl)ethanol Inter->Target Step 2: Chemoselective Reduction H2, Pd/C, MeOH (Avoid Acidic Media)

Figure 1: Two-step synthetic pathway from commercially available starting materials.

Part 2: Detailed Experimental Protocols

Step 1: Phillips Condensation to 1-(5-nitro-1H-benzimidazol-2-yl)ethanol

This step constructs the benzimidazole core.[2] The use of 4N HCl acts as both solvent and catalyst, ensuring protonation of the carbonyl for nucleophilic attack by the diamine.

Reagents:

  • 4-Nitro-1,2-phenylenediamine (15.3 g, 100 mmol)[1]

  • DL-Lactic acid (85% aq.[1] solution) (12.7 g, ~120 mmol) or Ethyl Lactate (14.2 g, 120 mmol)

  • Hydrochloric acid (4 N, 150 mL)

  • Ammonium hydroxide (28% NH₃) for neutralization

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-nitro-1,2-phenylenediamine (15.3 g) to the flask.

  • Solvation: Add 4 N HCl (150 mL). The diamine will partially dissolve, forming a dark red/orange suspension (hydrochloride salt formation).

  • Addition: Add Lactic acid (12.7 g) or Ethyl lactate.

  • Reaction: Heat the mixture to a vigorous reflux (bath temp ~110°C).

    • Observation: The solid will dissolve as the reaction proceeds, turning into a dark homogeneous solution.

    • Duration: Reflux for 6–8 hours. Monitor by TLC (EtOAc:Hexane 3:1) or LC-MS.[1][3]

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Dilute with 100 mL of ice-cold water.

    • Slowly basify the solution to pH 8–9 using Ammonium Hydroxide (conc. NH₄OH) while stirring in an ice bath.

      • Critical Control Point: Add base slowly to avoid excessive heat generation which can degrade the product.

    • A yellow-to-brown precipitate will form.[1]

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake copiously with cold water (3 x 50 mL) to remove ammonium salts.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Yield Expectation: 75–85% (approx. 15.5–17.5 g).

    • Product: 1-(5-nitro-1H-benzimidazol-2-yl)ethanol.[1]

Step 2: Catalytic Reduction to 1-(5-amino-1H-benzimidazol-2-yl)ethanol

We use catalytic hydrogenation.[2] Note: The secondary alcohol at the C2 position is benzylic-like and susceptible to hydrogenolysis (cleavage to an ethyl group) under acidic conditions or high temperatures. Neutral conditions are strictly required.

Reagents:

  • 1-(5-nitro-1H-benzimidazol-2-yl)ethanol (10.35 g, 50 mmol)[1]

  • Palladium on Carbon (10% Pd/C, 50% wet) (1.0 g)

  • Methanol (200 mL)

  • Hydrogen gas (balloon or low pressure < 3 bar)

Protocol:

  • Setup: Use a hydrogenation vessel (Parr shaker) or a 3-neck flask with a balloon for atmospheric pressure.

  • Charging: Dissolve the nitro intermediate (10.35 g) in Methanol (200 mL).

    • Note: If solubility is poor, warm slightly or add a co-solvent like THF (50 mL).

  • Catalyst Addition: Under a nitrogen blanket (safety: prevent ignition), carefully add 10% Pd/C (1.0 g).

  • Hydrogenation:

    • Purge the system with Nitrogen (3x) and then Hydrogen (3x).

    • Stir vigorously under H₂ atmosphere (balloon or 30 psi) at Room Temperature (20–25°C).

    • Duration: 2–4 hours. Monitor by TLC (MeOH:DCM 1:9) for the disappearance of the nitro compound (yellow) and appearance of the fluorescent amine.

  • Filtration:

    • Filter the mixture through a pad of Celite to remove the catalyst.[2]

    • Wash the Celite pad with Methanol (50 mL).

    • Safety: Keep the catalyst wet; dry Pd/C is pyrophoric.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap, 40°C).

  • Purification:

    • The crude product is usually pure enough for subsequent steps.

    • If purification is needed: Recrystallize from Ethanol/Water or Acetonitrile.

    • Yield Expectation: 85–95%.

Part 3: Process Data & Validation

Key Process Parameters
ParameterStep 1 (Condensation)Step 2 (Reduction)
Solvent 4N HCl (Aqueous)Methanol (Neutral)
Temperature Reflux (100–110°C)Ambient (20–25°C)
Time 6–8 Hours2–4 Hours
Critical Risk Incomplete cyclization if T < 100°CHydrogenolysis of -OH if Acid present
Appearance Yellow/Brown SolidOff-white to Pale Grey Solid
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.45 (d, 3H, -CH3)
      
    • 
       4.80 (q, 1H, -CH-OH)[1]
      
    • 
       5.50 (br s, 1H, -OH)
      
    • 
       6.50 (dd, 1H, Ar-H6)
      
    • 
       6.70 (d, 1H, Ar-H4)
      
    • 
       7.25 (d, 1H, Ar-H7)
      
    • 
       12.0 (br s, 1H, NH imidazole)
      
  • Mass Spectrometry (ESI+):

    • Target Mass: 177.20 g/mol [1]

    • Observed [M+H]+: 178.1

Part 4: Safety & Handling (HSE)

  • 4-Nitro-1,2-phenylenediamine: Toxic if swallowed or inhaled.[1] Potential mutagen.[4] Handle in a fume hood.

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated heavy metal waste container.

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge.

References

  • Phillips Condensation Mechanism & General Protocol

    • Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society.
    • Source:

  • Synthesis of 1-(1H-Benzimidazol-2-yl)ethanol (Analogous Protocol)

    • Zhang, Z., et al. (2009). "Crystal structure of (±)-1-(1H-benzimidazol-2-yl)ethanol." PMC Biophysics.
    • Source:

  • Reduction of Nitro-Benzimidazoles

    • Marupati, S., et al. (2018).[5] "Synthesis of Benzo[d]imidazol-5-amine derivatives." Rasayan Journal of Chemistry.

    • Source:

  • Safety Data for 4-Nitro-o-phenylenediamine

    • PubChem CID 5111791.
    • Source:

Sources

Method

using 1-(5-amino-1H-benzimidazol-2-yl)ethanol as a ligand in coordination chemistry

Technical Application Note: Coordination Strategies for 1-(5-amino-1H-benzimidazol-2-yl)ethanol (ABIE) Executive Summary This guide details the synthesis, handling, and coordination protocols for 1-(5-amino-1H-benzimidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Coordination Strategies for 1-(5-amino-1H-benzimidazol-2-yl)ethanol (ABIE)

Executive Summary

This guide details the synthesis, handling, and coordination protocols for 1-(5-amino-1H-benzimidazol-2-yl)ethanol (referred to herein as ABIE ). Unlike simple benzimidazoles, ABIE is a heterofunctional scaffold offering three distinct reactivity vectors:

  • The Imidazole Core (N3): A robust

    
    -donor for transition metals.
    
  • The

    
    -Hydroxyethyl Tail:  A pendent arm capable of forming stable 5-membered chelate rings (N,O-coordination).
    
  • The 5-Amino Group: A remote handle for Schiff base derivatization or supramolecular H-bonding networks.

This note is designed for researchers in bioinorganic chemistry and metallodrug development, providing self-validating protocols for transforming ABIE from a raw precursor into functional metal complexes.

Part 1: Ligand Synthesis & Preparation

Commercial availability of ABIE is often limited to custom synthesis houses. For rigorous coordination studies, in-house synthesis is recommended to ensure purity, particularly to prevent oxidation of the 5-amino group.

Synthesis Workflow (Phillips Condensation & Reduction)

The synthesis proceeds via a modified Phillips condensation followed by selective reduction.

Step A: Condensation (Formation of the Nitro-Precursor) [1]

  • Reagents: 4-nitro-o-phenylenediamine (4-NOPD), DL-Lactic acid (85%), 4M HCl.

  • Protocol:

    • Dissolve 4-NOPD (10 mmol) in 4M HCl (30 mL).

    • Add Lactic acid (15 mmol).

    • Reflux for 8–12 hours. The solution will darken.

    • Cool to RT and neutralize with ammonia water to pH 8.

    • Collect the yellow precipitate: 2-(1-hydroxyethyl)-5-nitrobenzimidazole.

    • Recrystallize from Ethanol/Water (1:1).

Step B: Selective Reduction (Nitro


 Amine) 
  • Reagents: SnCl

    
    ·2H
    
    
    
    O (Stannous Chloride) or H
    
    
    /Pd-C.
  • Protocol (SnCl

    
     Method - Robust for bench scale): 
    
    • Suspend the nitro-intermediate (5 mmol) in Ethanol (50 mL).

    • Add SnCl

      
      ·2H
      
      
      
      O (25 mmol) dissolved in minimal conc. HCl.
    • Reflux for 4 hours (monitor by TLC; disappearance of yellow nitro spot).

    • Rotovap to remove ethanol. Neutralize residue with NaOH (10%) to precipitate the amine.

    • Critical Step: Rapid filtration and washing with cold water. Recrystallize immediately from degassed Methanol to prevent air oxidation of the amine.

Quality Control Markers

Before coordination, validate the ligand structure:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for the doublet (
    
    
    1.5 ppm, CH
    
    
    ) and quartet (
    
    
    4.9 ppm, CH-OH). The 5-NH
    
    
    signal should appear as a broad singlet around 4.5–5.0 ppm.
  • IR: Sharp bands at

    
    3350/3420 cm
    
    
    
    (NH
    
    
    stretch) and broad
    
    
    3200 cm
    
    
    (OH).[2]

Part 2: Coordination Protocols

ABIE acts as an "ambidextrous" ligand. You must select the protocol based on whether you intend to use the Head (N,O-chelation) or the Tail (Amino-derivatization).

Protocol A: Direct N,O-Chelation (Bioactive Metal Complexes)

Target: Cu(II), Zn(II), Co(II) complexes for cytotoxicity studies. Mechanism: The imidazole N3 and the hydroxyl O deprotonate/coordinate to form a 5-membered ring.

Procedure:

  • Ligand Solution: Dissolve ABIE (1.0 mmol) in hot Methanol (20 mL).

  • Metal Solution: Dissolve Metal Acetate (M(OAc)

    
    ·nH
    
    
    
    O) (0.5 mmol for 2:1 L:M ratio) in Methanol (10 mL).
    • Note: Acetate salts are preferred over chlorides because the acetate acts as a base to facilitate the deprotonation of the hydroxyl group.

  • Reaction: Add metal solution dropwise to ligand solution under stirring.

  • Reflux: Heat at 60°C for 3 hours.

  • Precipitation: If precipitate does not form immediately, reduce volume by 50% and cool to 4°C.

  • Isolation: Filter, wash with cold MeOH and Et

    
    O.
    

Self-Validation:

  • Color Change: Cu(II) complexes typically shift from blue (salt) to deep green/brown (complex).

  • Solubility Check: The complex should be less soluble in MeOH than the free ligand but soluble in DMSO.

Protocol B: Schiff Base Derivatization (The "Pincer" Strategy)

Target: Creating tridentate (N,N,O) or tetradentate ligands by reacting the 5-NH


.
Reagent: Salicylaldehyde (or derivatives).[2]

Procedure:

  • Condensation: React ABIE (1 mmol) with Salicylaldehyde (1 mmol) in Ethanol (30 mL) with 2 drops of glacial acetic acid.

  • Reflux: 4 hours. The product (Schiff base) usually precipitates upon cooling.

  • Complexation: Isolate the Schiff base, redissolve in EtOH/DMSO, and react with Metal(II) salts as in Protocol A.

    • Result: The metal coordinates the Imidazole-N, the Imine-N, and the Phenolic-O.

Part 3: Visualization of Pathways

The following diagram illustrates the synthesis logic and the bifurcation of coordination strategies.

ABIE_Workflow Start 4-Nitro-o-phenylenediamine (Precursor) Step1 Phillips Condensation (+ Lactic Acid, 4M HCl) Start->Step1 NitroInt Intermediate: 5-Nitro-2-(1-hydroxyethyl)benzimidazole Step1->NitroInt Step2 Reduction (SnCl2 or H2/Pd) NitroInt->Step2 Ligand LIGAND (ABIE): 1-(5-amino-1H-benzimidazol-2-yl)ethanol Step2->Ligand Decision Select Coordination Strategy Ligand->Decision ModeA Protocol A: Direct N,O-Chelation Decision->ModeA Use Head (OH/Im-N) ModeB Protocol B: Schiff Base Derivatization Decision->ModeB Use Tail (5-NH2) ComplexA [M(ABIE)2] Bioactive Complexes (Cu, Zn, Co) ModeA->ComplexA Schiff Schiff Base Ligand (N,N,O Pincer) ModeB->Schiff + Aldehyde ComplexB [M(Schiff)] Catalytic Complexes Schiff->ComplexB + Metal

Caption: Workflow for the synthesis of ABIE and its divergent application in coordination chemistry via direct chelation (Protocol A) or Schiff base modification (Protocol B).

Part 4: Characterization & Data Analysis

When analyzing your complexes, use this matrix to confirm coordination modes.

Table 1: Spectroscopic Fingerprints for ABIE Coordination

TechniqueFeatureFree Ligand (ABIE)Metal Complex (M-ABIE)Interpretation
FT-IR

(C=N) Imidazole
~1620–1630 cm

Shift to

1590–1610 cm

Indicates N3 coordination (Red shift due to

-backbonding reduction).
FT-IR

(O-H)
Broad ~3200 cm

Disappears or shifts significantlyIndicates deprotonation and O-metal bonding.

H NMR
Imidazole -NHBroad singlet >12 ppmDisappears (if deprotonated)Metal substitution at N1 (rare) or tautomeric shift.
UV-Vis

~270–280 nmBathochromic shift (Red shift)Extension of conjugation upon metal binding.
XRD Bond LengthN/AM-N

1.9–2.1 Å
Definitive proof of coordination geometry (usually distorted octahedral or square planar).

Part 5: Applications & Safety

Biological Applications (Anticancer/Antimicrobial)

Complexes of benzimidazole derivatives, particularly with Cu(II) and Zn(II), have shown significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.

  • Mechanism: The planar benzimidazole core facilitates DNA intercalation, while the metal center can induce oxidative stress (ROS generation) or hydrolytic cleavage of phosphate backbones.

  • Assay Note: When performing MTT assays, dissolve complexes in 0.1% DMSO/media. Ensure the free ligand control is included, as ABIE itself has moderate biological activity.

Safety & Handling
  • 4-Nitro-o-phenylenediamine: Toxic and potential sensitizer. Handle in a fume hood.

  • Tin(II) Chloride: Corrosive. Causes skin burns.

  • ABIE Ligand: Store under inert gas (Nitrogen/Argon) at 4°C. The 5-amino group is susceptible to oxidation, turning the solid brown over time.

References

  • Synthesis of Benzimidazole Derivatives

    • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society.
    • Modern Adaptation: "Green corrosion inhibitor 2-(α-hydroxyethyl)benzimidazole was synthesized via the reaction between ortho phenylene diamine and DL-lactic acid."[3]

  • Coordination Chemistry of Benzimidazoles

    • Raducka, A., et al. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. Pharmaceutics, 14(8).
    • Relevance: Establishes protocols for metal complexation and cytotoxicity assays (MTT) for benzimidazole-ethanol analogs.
  • Anticancer Activity of Cu/Zn Complexes

    • Gumus, S., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application.
    • Relevance: Provides comparative data for Zn vs Cu toxicity in benzimidazole scaffolds.
  • Crystal Structure & Hydrogen Bonding

    • Lokaj, J., et al. (2009). 5-Amino-1-methyl-1H-benzimidazole.[4][5] Acta Crystallographica Section E.

    • Relevance: Structural data on the 5-amino group's geometry and H-bonding potential.

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of the 5-Amino Group in 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Authored by: A Senior Application Scientist Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions.[1][2] The compound 1-(5-amino-1H-benzimidazol-2-yl)ethanol presents a particularly valuable starting point for drug discovery campaigns. Its structure features three key points for modification: the secondary amine of the imidazole ring, the secondary alcohol, and, most notably, the aromatic amine at the C-5 position. This primary aromatic amine serves as a versatile chemical handle for introducing a wide array of functional groups, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth analysis and detailed, field-proven protocols for the selective derivatization of this 5-amino group through acylation, sulfonylation, and reductive amination.

Core Concepts: Reactivity and Strategic Considerations

The 5-amino group of 1-(5-amino-1H-benzimidazol-2-yl)ethanol is a classical aniline-type nucleophile. Its reactivity is governed by the electron-donating character of the fused benzimidazole ring system. However, the molecule possesses two other nucleophilic sites: the secondary amine within the imidazole ring (N1-H) and the secondary hydroxyl group.

  • Primary Aromatic Amine (C5-NH2): This is the most nucleophilic and readily reactive site under standard acylation, sulfonylation, and alkylation conditions. Its reactivity allows for selective modification in the presence of the other functional groups, provided the reaction conditions are carefully controlled.

  • Imidazole Amine (N1-H): This nitrogen is significantly less nucleophilic than the C5-amino group due to its involvement in the aromatic imidazole ring. While it can react under more forcing conditions or with specific reagents, it is generally unreactive in the protocols described herein. For certain multi-step syntheses, protection of this group might be necessary, often using reagents like Boc-anhydride or Troc-Cl.[5]

  • Secondary Alcohol (-OH): The hydroxyl group is also a nucleophile but is less reactive than the primary aromatic amine towards acyl chlorides and sulfonyl chlorides under neutral or basic conditions. However, in the presence of strong activating agents or catalysts, O-acylation can become a competing side reaction.

The protocols detailed in this document are optimized for the selective derivatization of the C5-amino group, leveraging its superior nucleophilicity.

Protocol I: Acylation for Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry.[6] Acylation of the 5-amino group can introduce a vast range of substituents, modulating the compound's polarity, hydrogen bonding capacity, and steric profile. We present two robust methods: reaction with an acyl chloride and a peptide-style coupling with a carboxylic acid.

Method A: Acylation with Acyl Chlorides

This is a direct and often high-yielding method for forming amides from highly reactive acyl chlorides.[] A mild base is used to scavenge the HCl byproduct.

Detailed Protocol:

  • Dissolution: Dissolve 1-(5-amino-1H-benzimidazol-2-yl)ethanol (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution. Cool the mixture to 0 °C in an ice bath.

    • Scientist's Note: The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

    • Rationale: Slow, cooled addition is critical to control the exothermic reaction and minimize potential side reactions, such as diacylation or reaction at the hydroxyl group.[]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). c. Wash the combined organic layers sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated benzimidazole.[8]

Method B: Amide Coupling with Carboxylic Acids

When acyl chlorides are unstable or not commercially available, standard peptide coupling reagents provide an excellent alternative for amide bond formation directly from carboxylic acids.[9][10] Reagents like EDC (or DCC) in combination with HOBt are effective at activating the carboxylic acid for nucleophilic attack by the amine.[9]

Detailed Protocol:

  • Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an aprotic solvent like Dimethylformamide (DMF). Stir at room temperature for 30 minutes to form the activated HOBt ester.

    • Mechanism Insight: EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization (if applicable) than the O-acylisourea itself.

  • Amine Addition: Add a solution of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (1.0 eq) in DMF to the pre-activated acid mixture.

  • Reaction: Add DIPEA (2.0 eq) and stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: a. Dilute the reaction mixture with water to precipitate the product or prepare for extraction. b. Extract the product with Ethyl Acetate. c. Wash the combined organic layers multiple times with water (to remove DMF) and then with brine. d. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material using flash column chromatography.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM 1-(5-amino-1H-benzimidazol-2-yl)ethanol Reaction Dissolve SM in Aprotic Solvent (DCM/DMF) Add Base (TEA/DIPEA) Add Acylating Reagent Stir at 0°C to RT SM->Reaction 1.0 eq Reagent Acyl Chloride (Method A)or Carboxylic Acid + Coupling Agents (Method B) Reagent->Reaction 1.1 eq Workup Aqueous Quench (NaHCO3) Liquid-Liquid Extraction Aqueous Washes (H2O, Brine) Dry & Concentrate Reaction->Workup Monitor by TLC Purify Flash Column Chromatography Workup->Purify Product Purified N-Acylated Product Purify->Product

Workflow for N-Acylation.

Protocol II: Sulfonylation for Sulfonamide Formation

Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids.[11] They are generally more stable to hydrolysis and can significantly alter a compound's acidity and solubility. The reaction of the 5-amino group with a sulfonyl chloride is the most common method for their synthesis.[12]

Detailed Protocol:

  • Dissolution: Dissolve 1-(5-amino-1H-benzimidazol-2-yl)ethanol (1.0 eq) in a solvent mixture, typically THF and/or Pyridine. Pyridine can act as both the solvent and the base.

  • Base and Cooling: If not using pyridine as the solvent, add pyridine (2-3 eq) to the solution. Cool the mixture to 0 °C.

    • Scientist's Note: Pyridine is a highly effective base for this transformation, serving to catalyze the reaction and neutralize the generated HCl. In some cases, for less reactive amines, DMAP can be added as a catalyst.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.2 eq) portion-wise or as a solution in THF, keeping the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC.

  • Work-up: a. Pour the reaction mixture into ice-water. This often causes the product to precipitate. Alternatively, dilute with DCM or Ethyl Acetate. b. If a precipitate forms, collect it by filtration, wash with cold water, and dry. c. If no precipitate forms, perform a standard aqueous work-up. Acidify the aqueous layer with 1M HCl to protonate excess pyridine, then extract with Ethyl Acetate. d. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude solid by recrystallization or by flash column chromatography.

Sulfonylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM 1-(5-amino-1H-benzimidazol-2-yl)ethanol Reaction Dissolve SM in Pyridine/THF Cool to 0°C Add Sulfonyl Chloride Stir at RT SM->Reaction 1.0 eq Reagent Sulfonyl Chloride Reagent->Reaction 1.2 eq Workup Pour into Ice-Water Filter Precipitate OR Aqueous Extraction Dry & Concentrate Reaction->Workup Monitor by TLC Purify Recrystallization or Flash Chromatography Workup->Purify Product Purified N-Sulfonylated Product Purify->Product

Workflow for N-Sulfonylation.

Protocol III: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary alkyl groups onto the 5-amino position.[13] The process involves the in-situ formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by reduction with a mild hydride reagent.[14][15] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this purpose as it is mild, selective for imines over carbonyls, and tolerant of weakly acidic conditions that favor imine formation.[14]

Detailed Protocol:

  • Dissolution: Dissolve 1-(5-amino-1H-benzimidazol-2-yl)ethanol (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as Dichloroethane (DCE) or Methanol (MeOH).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq).

    • Rationale: Weakly acidic conditions catalyze the formation of the iminium ion intermediate, accelerating the reaction rate. However, strongly acidic conditions will protonate the starting amine, inhibiting the initial nucleophilic attack.[13]

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Effervescence may be observed.

    • Safety Note: STAB reacts with protic solvents like methanol, but the reduction of the imine is typically much faster. Addition should be controlled.

  • Reaction: Stir at room temperature for 6-24 hours until TLC analysis indicates the completion of the reaction.

  • Work-up: a. Carefully quench the reaction by adding a saturated aqueous NaHCO₃ solution. b. Extract the product with DCM or Ethyl Acetate. c. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Note that both mono- and di-alkylated products are possible, especially with unhindered primary aldehydes, and may require careful separation.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM 1-(5-amino-1H-benzimidazol-2-yl)ethanol Reaction Dissolve SM & Carbonyl in DCE/MeOH Add cat. Acetic Acid Stir 30-60 min (Imine Formation) Add NaBH(OAc)3 (STAB) Stir at RT SM->Reaction 1.0 eq Reagent Aldehyde or Ketone Reagent->Reaction 1.2 eq Workup Quench with NaHCO3 (aq) Aqueous Extraction Dry & Concentrate Reaction->Workup Monitor by TLC Purify Flash Column Chromatography Workup->Purify Product Purified N-Alkylated Product Purify->Product

Workflow for N-Alkylation.

Summary of Derivatization Strategies

Strategy Reagents Key Conditions Advantages Considerations
Acylation (Acyl Chloride) Acyl Chloride, TEA/DIPEA, DCM/THF0 °C to RT, 2-16 hFast, high-yielding, uses common reagents.Acyl chlorides can be moisture-sensitive; reaction is exothermic.
Acylation (Coupling) Carboxylic Acid, EDC, HOBT, DIPEA, DMFRT, 12-24 hBroad substrate scope, mild conditions, uses stable carboxylic acids.Coupling reagents can be expensive; work-up to remove DMF can be extensive.
Sulfonylation Sulfonyl Chloride, Pyridine0 °C to RT, 4-18 hCreates stable sulfonamides, introduces a strong H-bond acceptor.Sulfonyl chlorides can be reactive; pyridine has an unpleasant odor and requires careful removal.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, Acetic Acid (cat.)RT, 6-24 hMild and selective reduction, introduces diverse alkyl groups.Potential for di-alkylation with primary aldehydes; STAB is moisture-sensitive.

Characterization of Products

Successful derivatization can be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The most informative technique. Look for the disappearance of the C5-NH₂ signal (a broad singlet typically around 4.5-5.5 ppm in DMSO-d₆) and the appearance of a new amide N-H (a singlet around 9-10 ppm) or sulfonamide N-H (a singlet around 10-11 ppm). For reductive amination, new signals corresponding to the introduced alkyl group will appear. The aromatic protons on the benzimidazole core will also shift depending on the electronic nature of the new substituent.[16]

  • Mass Spectrometry: Confirms the successful incorporation of the new substituent by showing the expected molecular ion peak for the derivatized product.

  • FT-IR Spectroscopy: Useful for identifying key functional groups. For acylation, a strong C=O stretch will appear around 1650-1680 cm⁻¹. For sulfonylation, characteristic S=O stretches will be visible around 1350 and 1160 cm⁻¹.

Conclusion

The 5-amino group of 1-(5-amino-1H-benzimidazol-2-yl)ethanol is a highly effective anchor point for chemical modification. The protocols for acylation, sulfonylation, and reductive amination described here provide a reliable and versatile toolkit for researchers in drug discovery and chemical biology. By applying these methods, scientists can rapidly generate diverse libraries of novel benzimidazole derivatives, enabling a thorough investigation of structure-activity relationships and the development of new therapeutic agents.

References

  • Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem.
  • Km Shabana, et al. (2024). Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Letters in Drug Design & Discovery, 21(3), 451-479.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (Source not specified).
  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science Publisher. (2024).
  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace.
  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Magnetic Resonance in Chemistry.
  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. (2014).
  • Amide synthesis by acyl
  • RESEARCH ON BENZIMIDAZOLE DERIV
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • Amine synthesis by reductive amination (reductive alkyl
  • Das, T. C., Quadri, S. A., & Farooqui, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Reductive amin
  • Mild and Useful Method for N-Acylation of Amines. (2009).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Lab 10 N Acetylation - The Acetylation of A Primary Arom
  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. (Source not specified).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar.
  • Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutam
  • Metal-free introduction of primary sulfonamide into electron-rich arom
  • Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. (2021). Scholars Middle East Publishers.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIV
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Which reagent promotes direct amide formation between aliphatic carboxylic acids and aromatic amines ?.
  • Protecting Agents. TCI Chemicals.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (Source not specified).
  • Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroform

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Schiff Bases from 1-(5-amino-1H-benzimidazol-2-yl)ethanol for Drug Discovery

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 1-(5-amino-1H-benzimidazol-2-yl)ethanol. Benzimidazole is a recognized "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 1-(5-amino-1H-benzimidazol-2-yl)ethanol. Benzimidazole is a recognized "privileged scaffold" in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1] By functionalizing the 5-amino position of the benzimidazole core into an imine, researchers can access a diverse library of compounds with significant potential for antimicrobial, anticancer, and anti-inflammatory applications.[2][3][4][5] This guide explains the underlying chemical principles, offers a detailed and validated protocol, and outlines the analytical techniques required to confirm the successful synthesis of the target compounds.

Introduction and Scientific Rationale

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone of medicinal chemistry. Their versatile synthetic accessibility and the biological significance of the imine group make them valuable intermediates and active agents in their own right.[6][7] When combined with a biologically active heterocyclic nucleus like benzimidazole, the resulting hybrid molecules often exhibit enhanced pharmacological profiles.[2][8]

The precursor, 1-(5-amino-1H-benzimidazol-2-yl)ethanol, is an ideal starting material. It possesses a reactive primary aromatic amine at the C5 position, which is sterically accessible for condensation reactions. The benzimidazole core provides a robust heterocyclic framework known for a wide spectrum of biological activities, while the ethanol substituent at the C2 position can influence solubility and offer an additional site for future derivatization.

The synthesis proceeds via a nucleophilic addition-elimination reaction between the primary amine of the benzimidazole derivative and the carbonyl group of an aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water, often through azeotropic distillation during reflux.

General Reaction Scheme

The condensation reaction between 1-(5-amino-1H-benzimidazol-2-yl)ethanol and a generic aromatic aldehyde (Ar-CHO) is illustrated below.

Caption: General synthesis of a Schiff base.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative Schiff base using salicylaldehyde as the carbonyl source.

Materials and Equipment
Reagents & SolventsEquipment
1-(5-amino-1H-benzimidazol-2-yl)ethanol100 mL Round-bottom flask
Salicylaldehyde (or other aromatic aldehyde)Reflux condenser
Absolute Ethanol (Reagent Grade)Magnetic stirrer and hotplate
Glacial Acetic AcidBuchner funnel and vacuum flask
Distilled WaterBeakers and Erlenmeyer flasks
Diethyl Ether (for washing)Thin Layer Chromatography (TLC) plates (Silica gel)
Recrystallization solvent (e.g., Ethanol/Water)Capillary tubes for melting point
Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is fully dissolved. Gentle warming may be required.

    • Causality: Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction medium. Its boiling point is ideal for reflux conditions without requiring excessively high temperatures.[9][10]

  • Aldehyde Addition: To the stirred solution, add 10 mmol of salicylaldehyde dropwise.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. This significantly increases the reaction rate.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Maintain reflux for 4-6 hours.[11][12][13]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate:Hexane, 7:3). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the starting amine spot and the appearance of a new, distinct product spot.[11][14]

  • Product Isolation: After completion, allow the flask to cool to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel.[9] Wash the crude product twice with a small amount of cold ethanol to remove any unreacted aldehyde, followed by a wash with diethyl ether to facilitate drying.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the product is highly soluble, add hot distilled water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

  • Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry them in a vacuum oven at 50-60 °C. Weigh the final product and calculate the percentage yield.

Characterization of Synthesized Schiff Bases

Structural elucidation and purity confirmation are critical. The following analytical techniques are standard for characterizing the newly synthesized compounds.

TechniquePurposeExpected Observations
Melting Point Assess purity.A sharp and distinct melting point range indicates a pure compound.
FT-IR Spectroscopy Confirm functional group transformation.Disappearance of amine N-H stretches (~3300-3400 cm⁻¹). Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a strong imine C=N stretch (~1600-1640 cm⁻¹).[3][15][16]
¹H NMR Spectroscopy Elucidate the proton environment.Appearance of a characteristic singlet for the azomethine proton (-N=CH-) between δ 8.0-9.0 ppm. Signals corresponding to the benzimidazole and aromatic aldehyde protons will be present.[14][17][18]
¹³C NMR Spectroscopy Confirm the carbon framework.A signal for the azomethine carbon (-N=C H-) typically appears in the δ 150-165 ppm region.
Mass Spectrometry Determine molecular weight.The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.[3][19]
Elemental Analysis Verify the empirical formula.The experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[10]

Integrated Experimental Workflow

The overall process from synthesis to potential biological evaluation is a multi-step, logical progression.

Caption: Workflow from synthesis to biological screening.

Applications in Drug Development

Schiff bases derived from the benzimidazole scaffold are highly sought after in drug discovery. The imine linkage is often crucial for biological activity, and the aromatic substituent (from the aldehyde) allows for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

  • Antimicrobial Agents: Many benzimidazole Schiff bases have demonstrated potent activity against a range of bacterial and fungal pathogens, including resistant strains.[2][3][4][10]

  • Anticancer Agents: These compounds can act as inhibitors of various enzymes or proteins crucial for cancer cell proliferation and survival.[5][7]

  • Ligands for Metal Complexes: The synthesized Schiff bases can act as ligands to coordinate with metal ions (e.g., Cu(II), Zn(II), Co(II)). Such metal complexes often exhibit enhanced biological activity compared to the free ligand.[17]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Insufficient reflux time; Inactive catalyst; Impure starting materials.Extend reflux time and monitor with TLC; Add a fresh drop of acetic acid; Check the purity of reactants.
Oily Product Impurities present; Product has a low melting point.Try triturating the oil with a non-polar solvent like hexane; Attempt purification via column chromatography.
Product Fails Characterization Incomplete reaction; Incorrect product formed.Re-check reaction conditions; Ensure the correct aldehyde was used; Purify the product again.

References

  • Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. BioMed Research International. Available at: [Link]

  • Synthesis and antimicrobial study of new benzimidazole schiff bases bearing p-toluene sulfonamide moiety. SciSpace. Available at: [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. Available at: [Link]

  • ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTIVITY OF SCHIFF-BASE DERIVATIVES CONTAINING BENZIMIDAZOLE MOIETY. Semantic Scholar. Available at: [Link]

  • synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Creative Research Thoughts. Available at: [Link]

  • Therapeutic Potential of Schiff and Mannich Bases of 2-Substituted Benzimidazole Analogues. Impactfactor. Available at: [Link]

  • Schiff Base Synthesis Experiment. IONiC / VIPEr. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF SCHIFF BASE AND MIXED LIGAND COMPLEXES OF Cr(III). Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. Available at: [Link]

  • Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Available at: [Link]

  • Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. ResearchGate. Available at: [Link]

  • Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease. MDPI. Available at: [Link]

  • Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Journal of the Korean Chemical Society. Available at: [Link]

  • Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry. Available at: [Link]

  • Synthesis Of Schiff Bases By Green Solvent Method: A Green Chemistry Approach. Pramana Research Journal. Available at: [Link]

  • Mass spectra of the Schiff base. ResearchGate. Available at: [Link]

  • Synthesis of New Bis-Schiff bases via environmentally benign grindstone technique. Der Pharma Chemica. Available at: [Link]

  • DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. Journal of the Iranian Chemical Society. Available at: [Link]

  • Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. ARO-The Scientific Journal of Koya University. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Available at: [Link]

  • Synthesis, Characterization, in silico and in vivo Evaluation of Amino Acid Derived Schiff Bases of Quinoline- Benzimidazole Hybrids. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Synthesis and Characterization of Complexes of Schiff Base. University of Baghdad Digital Repository. Available at: [Link]

Sources

Application

Application Note: In Vitro Characterization of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Abstract & Scientific Rationale The compound 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2) represents a "privileged scaffold" in medicinal chemistry. The benzimidazole core is structurally similar to purine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The compound 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2) represents a "privileged scaffold" in medicinal chemistry. The benzimidazole core is structurally similar to purine nucleotides, allowing it to interact with a diverse array of biological targets. Specifically, the 2-substituted benzimidazole motif is historically validated for microtubule destabilization (anthelmintic/antineoplastic mechanism) and kinase inhibition (via the ATP-binding pocket). The 5-amino substituent provides a critical handle for hydrogen bonding or further derivatization, while the hydroxyethyl tail modulates solubility and bioavailability.

This guide details the standardized protocols for characterizing this compound's bioactivity, focusing on Tubulin Polymerization Inhibition (its most probable specific mechanism) and Antimicrobial Susceptibility , anchored by a robust Cytotoxicity safety profile.

Compound Handling & Preparation

Objective: Ensure consistent bioavailability in aqueous buffers. Benzimidazoles can be hydrophobic; the 5-amino group introduces pH sensitivity.

Storage and Stability
  • Solid State: Store at -20°C under desiccant. Protect from light (benzimidazoles can be photo-labile).

  • Stock Solution: Prepare a 10 mM or 50 mM stock in DMSO (Dimethyl Sulfoxide) .

    • Note: Avoid ethanol as a solvent for stock solutions if performing enzymatic assays, as it may interfere with hydration shells of proteins.

  • Freeze/Thaw: Aliquot stocks into single-use vials (e.g., 20 µL). Do not subject to more than 3 freeze-thaw cycles.

Solubilization Protocol
  • Weighing: Accurately weigh 1–2 mg of compound.

  • Dissolution: Add 100% DMSO to achieve 50 mM. Vortex for 30 seconds.

    • QC Check: Inspect for turbidity. If particulate matter remains, sonicate for 5 minutes at 40 kHz.

  • Working Dilutions: Dilute into assay media immediately prior to use. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Protocol A: Tubulin Polymerization Inhibition Assay

Rationale: Benzimidazoles (e.g., nocodazole, albendazole) bind to the colchicine-binding site of


-tubulin, preventing polymerization into microtubules. This is the primary mechanistic screen for this scaffold.
Materials
  • Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).

  • GTP Stock: 100 mM Guanosine Triphosphate.

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • Detection: Fluorometric plate reader (Ex: 360 nm / Em: 450 nm) using DAPI reporter or OD₃₄₀ turbidity method.

Workflow
  • Reconstitution: Resuspend tubulin in ice-cold PEM buffer + 1 mM GTP to a final concentration of 3 mg/mL (approx. 30 µM). Keep on ice.

  • Compound Addition:

    • Add 5 µL of 10x compound working solution (in PEM + 5% DMSO) to a pre-warmed (37°C) 96-well half-area plate.

    • Controls:

      • Negative: 0.5% DMSO in PEM.

      • Positive: Nocodazole (5 µM) or Colchicine (5 µM).

  • Initiation: Add 45 µL of cold tubulin solution to each well.

  • Kinetic Reading: Immediately transfer to a plate reader pre-heated to 37°C.

    • Mode: Kinetic (read every 30 seconds for 60 minutes).

    • Agitation: Shake for 5 seconds before the first read only.

Data Analysis

Calculate the Vmax (maximum rate of polymerization) during the linear growth phase.



Protocol B: Mammalian Cytotoxicity (MTT Assay)

Rationale: Before efficacy claims, one must establish the therapeutic window. The 5-amino group can undergo metabolic activation; toxicity profiling on metabolically active cells (e.g., HepG2) is crucial.

Materials
  • Cell Line: HepG2 (Liver model) or HEK293 (General).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO or acidified isopropanol.

Step-by-Step Protocol
  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h to allow attachment.

  • Treatment:

    • Replace media with 100 µL fresh media containing serial dilutions of the test compound (e.g., 0.1 µM to 100 µM).

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Labeling:

    • Add 10 µL of MTT stock to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO. Shake on an orbital shaker for 10 mins.

  • Measurement: Read Absorbance at 570 nm (Reference: 650 nm).

Protocol C: Antimicrobial Susceptibility (MIC)

Rationale: 2-substituted benzimidazoles are structural analogs of purines and often exhibit broad-spectrum antimicrobial activity by inhibiting bacterial DNA gyrase or FtsZ (bacterial tubulin homolog).

Materials
  • Strains: S. aureus (Gram+) and E. coli (Gram-).[1]

  • Media: Mueller-Hinton Broth (MHB).

  • Indicator: Resazurin (Alamar Blue) for visual confirmation (optional).

Workflow (Broth Microdilution)
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup:

    • Add 50 µL MHB to columns 2–12 of a 96-well plate.

    • Add 100 µL of 2x top concentration (e.g., 256 µg/mL) of compound to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.

    • Column 11: Growth Control (Cells + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: Add 50 µL of bacterial inoculum to wells 1–11. Incubate 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Visualization of Screening Logic

G cluster_0 Primary Safety Screen cluster_1 Mechanistic Target Validation Compound 1-(5-amino-1H-benzimidazol-2-yl)ethanol (Stock: 50mM in DMSO) MTT Cytotoxicity (MTT) Cell Lines: HEK293 / HepG2 Compound->MTT Step 1: Safety Window Tubulin Tubulin Polymerization (Fluorescence/Turbidity) MTT->Tubulin If IC50 > 10µM MIC Antimicrobial (MIC) Target: FtsZ / DNA Gyrase MTT->MIC Parallel Screen Result1 Antineoplastic Lead Tubulin->Result1 Microtubule Destabilizer? Result2 Anti-infective Lead MIC->Result2 Antibiotic Candidate?

Caption: Experimental workflow prioritizing safety profiling (MTT) before mechanistic validation (Tubulin/MIC).

Data Reporting & Analysis

AssayMetricCalculationAcceptance Criteria (Valid Assay)
Tubulin IC₅₀4-Parameter Logistic FitPositive Control (Nocodazole) Inhibition > 75%
MTT CC₅₀Non-linear RegressionZ' Factor > 0.5; DMSO cell viability > 90%
MIC MIC (µg/mL)Visual / OD₆₀₀ CutoffGrowth Control OD₆₀₀ > 0.5
Statistical Treatment
  • All experiments must be performed in biological triplicates (n=3).

  • Error bars in plots should represent the Standard Error of the Mean (SEM) .

  • Significance testing: One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple concentrations to the vehicle control.

References

  • Benzimidazole Anthelmintics Mechanism : Lacey, E. (1990). "Mode of action of benzimidazoles." Parasitology Today. Link

  • Tubulin Polymerization Assay Protocol : Bonne, D., et al. (1985). "4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules." Journal of Biological Chemistry. Link

  • MTT Assay Standardization : Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Link

  • Benzimidazole Antibacterial Activity : Özkay, Y., et al. (2010). "Antimicrobial activity of some new benzimidazole derivatives." Archives of Pharmacal Research. Link

  • Compound Reference : PubChem CID 1269184-86-2 (1-(5-amino-1H-benzimidazol-2-yl)ethanol). Link

Sources

Method

microwave-assisted synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol Strategic Overview The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Strategic Overview

The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in anthelmintics (e.g., Albendazole), proton pump inhibitors (e.g., Omeprazole), and emerging kinase inhibitors.

This Application Note details a robust, two-step microwave-assisted protocol for synthesizing 1-(5-amino-1H-benzimidazol-2-yl)ethanol . This specific target combines a polar hydroxyethyl tail (enhancing solubility) with a reactive amino handle at the 5-position, making it an ideal intermediate for further diversification (e.g., amide coupling, sulfonylation).

Why Microwave Irradiation? Traditional reflux methods for Phillips condensation require high temperatures (4N HCl, reflux >6 hours) and often suffer from oxidative by-products. Microwave (MW) irradiation offers:

  • Kinetic Acceleration: Reaction times reduced from hours to minutes.

  • Improved Yields: Rapid heating profiles minimize thermal degradation of the labile amino/nitro groups.

  • Safety: Elimination of pressurized hydrogen gas cylinders by utilizing Catalytic Transfer Hydrogenation (CTH) for the reduction step.

Synthetic Route & Mechanism

The synthesis proceeds via two distinct microwave-assisted steps:

  • Phillips Condensation: Cyclodehydration of 4-nitro-1,2-phenylenediamine with L-lactic acid.

  • Nitro Reduction: Chemoselective reduction of the 5-nitro group to the 5-amino functionality using ammonium formate and Pd/C.

Mechanistic Insight: In Step 1, the acid catalyst protonates the carbonyl of the lactic acid, facilitating nucleophilic attack by the diamine. Microwave energy rapidly overcomes the activation barrier for the subsequent dehydration and ring closure. In Step 2, ammonium formate decomposes in situ to release hydrogen and ammonia; the Pd surface adsorbs the hydrogen, facilitating the reduction of the nitro group without the safety hazard of H₂ gas.

SynthesisWorkflow Start Precursors: 4-Nitro-1,2-phenylenediamine + Lactic Acid Step1 Step 1: Phillips Condensation MW: 160°C, 15 min (4N HCl Catalyst) Start->Step1 Cyclization Inter Intermediate: 1-(5-nitro-1H-benzimidazol-2-yl)ethanol Step1->Inter Isolation Step2 Step 2: Transfer Hydrogenation MW: 100°C, 5 min (Pd/C + HCOONH4) Inter->Step2 Reduction Final Target: 1-(5-amino-1H-benzimidazol-2-yl)ethanol Step2->Final Purification

Figure 1: Microwave-assisted workflow for the synthesis of the target benzimidazole.

Experimental Protocols

Equipment Requirements
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control up to 20 bar.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal).

Step 1: Cyclization to 1-(5-nitro-1H-benzimidazol-2-yl)ethanol

Reagents:

  • 4-Nitro-1,2-phenylenediamine (1.0 mmol, 153 mg)

  • L-Lactic acid (85% aq. solution, 1.5 mmol, ~160 mg)

  • Hydrochloric acid (4M, 2 mL)

Protocol:

  • Load: Place the diamine and lactic acid into a 10 mL microwave vial.

  • Solvent: Add 2 mL of 4M HCl. The acid acts as both solvent and catalyst.

  • Seal: Cap the vial with a crimp cap containing a PTFE septum.

  • Irradiate: Program the microwave reactor with the parameters in Table 1.

  • Work-up:

    • Allow the vial to cool to <50°C.

    • Pour the reaction mixture into crushed ice (approx. 10 g).

    • Neutralize carefully with aqueous Ammonia (25%) or NaOH (10%) until pH ~8. A yellow/orange precipitate will form.

    • Filter the solid, wash with cold water (3 x 5 mL), and dry in a vacuum oven at 60°C.

    • Checkpoint: Expected Yield: 85-92%. Appearance: Yellow solid.

Table 1: Microwave Parameters for Step 1

Parameter Setting Rationale
Temperature 160°C Required to drive the dehydration ring closure.
Hold Time 15:00 min Sufficient for >98% conversion; prevents carbonization.
Pressure Limit 250 psi (17 bar) Aqueous HCl generates significant pressure at 160°C.
Power Dynamic (Max 200W) Allows precise temp control without overshoot.

| Stirring | High | Essential for heterogeneous slurry heating. |

Step 2: Reduction to 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Reagents:

  • Intermediate from Step 1 (0.5 mmol, ~103 mg)

  • Ammonium Formate (2.5 mmol, 158 mg)

  • 10% Pd/C (10 mg, ~10 wt% loading)

  • Ethanol (3 mL)

Protocol:

  • Load: Add the nitro-benzimidazole intermediate, ammonium formate, and Pd/C into a clean 10 mL microwave vial.

  • Solvent: Add 3 mL of Ethanol (absolute).

  • Seal: Cap the vial. Note: Gas evolution (CO₂/NH₃) will occur; ensure the vessel is pressure-rated.

  • Irradiate: Program the microwave reactor with parameters in Table 2.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Ethanol (5 mL).

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the residue from Ethanol/Water (9:[4]1) if necessary.

    • Checkpoint: Expected Yield: 80-88%. Appearance: Off-white to pale brown solid.

Table 2: Microwave Parameters for Step 2

Parameter Setting Rationale
Temperature 100°C Optimal for formate decomposition and H-transfer.
Hold Time 5:00 min Rapid reduction; prolonged heating may dehalogenate if other groups were present.
Pressure Limit 200 psi Accommodates gas evolution (CO₂).

| Power | Dynamic (Max 100W) | Lower power sufficient for ethanol solvent. |

Quality Control & Validation

The identity of the product must be confirmed using NMR and LC-MS.

Data Interpretation Guide:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.45 (d, 3H): Methyl group of the hydroxyethyl tail.

    • δ 4.8-5.0 (m, 1H): Methine proton (-CH OH-).

    • δ 5.2 (br s, 1H): Hydroxyl proton (-OH ).

    • δ 4.8-5.2 (br s, 2H): Amino protons (-NH ₂). Distinct from OH, usually broader.

    • δ 6.5 - 7.3 (m, 3H): Aromatic protons. The 5-amino substitution pattern will show a characteristic doublet (C7), doublet of doublets (C6), and doublet (C4).

    • Note: The absence of the downfield signal (~8.0-8.5 ppm) associated with the nitro group confirms successful reduction.

  • LC-MS (ESI+):

    • Target Mass: C₉H₁₁N₃O = 177.20 g/mol .

    • Observed Ion: [M+H]⁺ = 178.2.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Yield (Step 1) Incomplete cyclization Increase Temp to 170°C or extend time to 20 min. Ensure HCl concentration is 4M.
Dark/Tar Product Thermal degradation Reduce Temp to 150°C; ensure efficient stirring to prevent "hot spots."
Incomplete Reduction Catalyst poisoning Use fresh Pd/C. Ensure ammonium formate is dry and in excess (5 eq).

| Vial Failure | Excess pressure | Reduce scale or use a larger vessel headspace. Check pressure limits of the vial. |

References

  • Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.

  • Yılmaz, F., & Menteşe, E. (2015). Microwave-Assisted Synthesis of Some 5(6)-Nitro-1H-Benzimidazoles and Their Hydrazide Derivatives. Semantic Scholar.

  • Gaba, M., et al. (2010). An Efficient Microwave Assisted Synthesis of Some Novel 1,4-Diazepine Derivatives as Possible Antimicrobial Agents. Rasayan Journal of Chemistry.

  • Chawla, A., et al. (2011).[2] Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives - A Review. Journal of Chemical and Pharmaceutical Research.

  • Pandey, A., & Aswath, P. B. (2009).[5] Microwave synthesis of poly(L-lactic acid). Journal of Biomaterials Science, Polymer Edition.

Sources

Application

crystallization methods for 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Application Note: Advanced Crystallization Protocols for 1-(5-amino-1H-benzimidazol-2-yl)ethanol Executive Summary & Physicochemical Context The compound 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2 for the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Executive Summary & Physicochemical Context

The compound 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2 for the dihydrochloride salt) represents a critical scaffold in medicinal chemistry, particularly as a precursor for anticoagulants (e.g., Dabigatran analogs) and anti-parasitic agents. Its structure features an amphoteric benzimidazole core, a polar hydroxyethyl side chain at C2, and an oxidation-sensitive primary amine at C5.

This application note addresses the specific challenges of crystallizing this molecule:

  • Oxidation Sensitivity: The electron-rich 5-amino group makes the compound prone to oxidation, often resulting in colored impurities (quinoid species) if processed in aerobic conditions.

  • Solubility Profile: The molecule exhibits high solubility in polar protic solvents (MeOH, EtOH) but limited solubility in non-polar hydrocarbons, necessitating precise anti-solvent strategies.

  • Polymorphism: The flexibility of the hydroxyethyl chain and the hydrogen-bonding capability of the benzimidazole NH and amino groups create a high potential for solvatomorphism.

Solubility & Solvent Selection Guide

The following solubility data is derived from structural analysis and empirical behavior of 5-amino-benzimidazole analogs.

Solvent ClassSpecific SolventSolubility (Free Base)Solubility (2HCl Salt)Role in Protocol
Polar Protic Methanol (MeOH)High (>50 mg/mL)High (>100 mg/mL)Primary Solvent
Polar Protic Ethanol (EtOH)Moderate-HighModeratePrimary Solvent
Polar Protic WaterLow (pH > 7)High (pH < 4)pH-Swing Medium
Polar Aprotic DMSO / DMFVery HighHighAvoid (High BP)
Ester Ethyl Acetate (EtOAc)LowInsolubleAnti-Solvent
Ether MTBE / THFModerate (THF)InsolubleAnti-Solvent
Hydrocarbon n-Heptane / HexaneInsolubleInsolubleStrong Anti-Solvent

Detailed Crystallization Protocols

Protocol A: Anti-Solvent Crystallization (High Purity Free Base)

Best for: Final purification of crude material with >85% purity.

Principle: The compound is dissolved in a "good" solvent (Methanol) to disrupt the crystal lattice, followed by the controlled addition of a "poor" solvent (Ethyl Acetate) to reduce solubility supersaturation without crashing out amorphous solids.

Materials:

  • Crude 1-(5-amino-1H-benzimidazol-2-yl)ethanol

  • Solvent: Methanol (HPLC Grade, degassed)

  • Anti-solvent: Ethyl Acetate (EtOAc) or MTBE

  • Inert Gas: Nitrogen (

    
    ) or Argon
    

Step-by-Step Methodology:

  • Inertion: Purge the crystallization vessel with

    
     for 15 minutes to minimize oxidation of the 5-amino group.
    
  • Dissolution: Suspend the crude solid in Methanol (10 mL per gram of solid). Heat to 45°C–50°C with gentle stirring until fully dissolved.

    • Note: If particulates remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Nucleation: Cool the solution slowly to room temperature (25°C).

  • Anti-Solvent Addition: Add EtOAc dropwise to the stirring solution.

    • Ratio: Target a final ratio of 1:3 (MeOH:EtOAc).

    • Observation: Stop addition immediately upon the first sign of persistent turbidity (cloud point).

  • Aging: Stir the turbid solution for 30 minutes to allow stable nuclei to form.

  • Growth: Resume adding EtOAc slowly (over 1 hour) to reach the final 1:3 ratio.

  • Cooling: Cool the slurry to 0°C–4°C and hold for 2 hours.

  • Isolation: Filter the crystals under

    
     or vacuum. Wash the cake with cold EtOAc.
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: pH-Swing Precipitation (Bulk Purification)

Best for: Isolating the free base from the dihydrochloride salt or acidic reaction mixtures.

Principle: The benzimidazole core is basic (


). By dissolving the salt in water and slowly raising the pH, the molecule transitions to its neutral, less soluble form, crystallizing out of the aqueous phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the dihydrochloride salt in deionized water (5 mL/g) at ambient temperature. The solution should be acidic (pH ~1-2).

  • Clarification: Treat with activated charcoal (5 wt%) for 15 minutes to remove colored oxidation byproducts. Filter through Celite.

  • Neutralization (Critical Step):

    • Slowly add 2M NaOH or

      
       dropwise.
      
    • Monitor pH continuously.

    • Target: As pH approaches 5.0, precipitation will begin.

  • Oiling Out Prevention: If the product forms an oil (gummy solid) instead of crystals, add seed crystals of the free base or a small amount of Ethanol (5-10% v/v) to the aqueous mixture.

  • Final pH Adjustment: Continue base addition until pH reaches 8.0–8.5 (ensuring full deprotonation of the benzimidazole and amine).

  • Digestion: Heat the slurry to 50°C for 30 minutes, then cool slowly to 4°C. This "Ostwald ripening" improves filterability.

  • Isolation: Filter and wash with ice-cold water.

Visualization: Process Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate purification route based on the input material state.

CrystallizationWorkflow Start Input Material CheckState Analyze State Start->CheckState RouteSalt Input: Dihydrochloride Salt (High Water Solubility) CheckState->RouteSalt Salt Form RouteCrude Input: Crude Free Base (Organic Soluble) CheckState->RouteCrude Free Base ProtocolB Protocol B: pH-Swing (Water -> NaOH -> Precipitate) RouteSalt->ProtocolB ProtocolA Protocol A: Anti-Solvent (MeOH -> EtOAc -> Crystallize) RouteCrude->ProtocolA Purification Check Purity (HPLC) ProtocolB->Purification ProtocolA->Purification Recrystallize Recrystallization Required Purification->Recrystallize <98% Purity FinalDry Final Drying (Vacuum, 40°C) Purification->FinalDry >98% Purity Recrystallize->ProtocolA Switch to Solvent System

Figure 1: Decision logic for selecting the optimal crystallization pathway based on starting material form (Salt vs. Free Base).

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Supersaturation too high or impurities lowering melting point.1. Reduce cooling rate.2. Add seed crystals at the cloud point.3. Increase the temperature of anti-solvent addition.
Coloration (Brown) Oxidation of the 5-amino group.1. Use degassed solvents.2. Add antioxidant (e.g., Sodium Metabisulfite) during aqueous steps.3. Perform all steps under Nitrogen.
Low Yield Product too soluble in anti-solvent or pH incorrect.1. Ensure pH is >8.0 for free base precipitation.2. Cool to lower temperature (-10°C).3. Check filtrate by TLC/HPLC.
Gel Formation Rapid precipitation trapping solvent.1. Apply "Temperature Cycling" (Heat to dissolve, cool, reheat slightly, cool again).

Analytical Validation

To ensure the integrity of the crystallized product, the following analytical checks are mandatory:

  • HPLC Purity: Monitor the removal of the 4-amino isomer or des-amino impurities.

  • 1H-NMR (DMSO-d6): Verify the integrity of the hydroxyethyl group (quartet at ~4.8-5.0 ppm, doublet at ~1.4 ppm) and the aromatic region.

  • X-Ray Powder Diffraction (XRPD): Essential for distinguishing between the anhydrous form and potential hydrates, which are common in benzimidazole alcohols.

References

  • Sigma-Aldrich. (n.d.). 1-(5-Amino-1H-benzimidazol-2-yl)ethanol dihydrochloride Product Sheet. Retrieved from

  • Podunavac-Kuzmanović, S. O., et al. (2010). Synthesis and characterization of some new benzimidazole derivatives. Molecules, 15(12). (Provides general solubility and synthesis context for 2-substituted benzimidazoles). Retrieved from

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. (General guide on protein/small molecule handling). Retrieved from

  • PubChem. (2023). Compound Summary: 1-(1H-Benzimidazol-2-yl)ethanol.[1] (Structural analog data used for solubility modeling).[2] Retrieved from [1]

Sources

Method

Application Note: Advanced Integration of 1-(5-amino-1H-benzimidazol-2-yl)ethanol into Bio-functional Polymer Matrices

This Application Note is designed for researchers and drug development professionals seeking to integrate 1-(5-amino-1H-benzimidazol-2-yl)ethanol (hereafter referred to as ABIE ) into polymer matrices.[1][2] ABIE is a he...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking to integrate 1-(5-amino-1H-benzimidazol-2-yl)ethanol (hereafter referred to as ABIE ) into polymer matrices.[1][2]

ABIE is a heterofunctional molecule containing a benzimidazole core , a primary amine at position 5 , and a secondary hydroxyl group on the C2-ethyl side chain .[1][2] This unique architecture allows it to function both as a bioactive payload (e.g., for anticancer or antimicrobial applications) and a covalent chain extender in high-performance polymers.[1][2]

Introduction & Molecular Rationale

The incorporation of ABIE into polymer matrices is driven by three distinct physicochemical properties:

  • Dual Nucleophilicity: The molecule possesses a highly reactive primary amine (-NH

    
    ) and a secondary hydroxyl (-OH) group.[1][2] This allows for step-growth polymerization  (e.g., Polyurethanes, Epoxies) where ABIE acts as a monomer rather than just a filler.[1][2]
    
  • pH-Responsiveness: The benzimidazole ring has a pK

    
     of approximately 5.5–6.[1][2]0. It becomes protonated in acidic environments (e.g., tumor microenvironments or endosomes), triggering matrix swelling and payload release.
    
  • Bioactivity: Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, known for inhibiting microtubule polymerization (anticancer) and modulating oxidative stress.[1][3]

Selection Guide: Incorporation Strategy
Target ApplicationIncorporation MethodDominant Interaction
Structural Biomaterials (Catheters, Implants)Covalent Grafting (Protocol A)Urea/Urethane linkages
Drug Delivery Systems (Tumor Targeting)Physical Encapsulation (Protocol B)[1][2]Hydrophobic/H-bonding & Ionic
High-Temp Coatings Epoxy Curing Crosslinking (Amine-Epoxide)

Protocol A: Covalent Incorporation into Polyurethane (PU) Backbones[1][2]

Objective: Synthesize a bioactive polyurethane-urea (PUU) elastomer where ABIE serves as a chain extender.[1][2] This prevents "burst release" and ensures long-term surface bioactivity.[1][2]

Materials
  • Monomer: 1-(5-amino-1H-benzimidazol-2-yl)ethanol (ABIE).[1][2]

  • Diisocyanate: Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI).[1][2]

  • Polyol: Poly(caprolactone) diol (PCL-diol, Mn ~2000) for biodegradability, or PTMO for stability.[1][2]

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.05 wt%).[1][2]

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMAc).[1][2]

Step-by-Step Methodology

Step 1: Pre-polymer Synthesis

  • Dry PCL-diol in a vacuum oven at 80°C for 4 hours to remove moisture.

  • In a reaction flask under nitrogen (

    
    ) purge, dissolve PCL-diol in anhydrous DMF.
    
  • Add Diisocyanate (HDI) at a molar ratio of 2:1 (Isocyanate:Polyol) .[1][2]

  • Add DBTDL catalyst.[2]

  • React at 70°C for 3 hours.

    • Mechanism:[1][2][3][4][5][6][7] The -NCO groups cap the polyol, creating an isocyanate-terminated pre-polymer.[1][2]

Step 2: Chain Extension with ABIE

  • Dissolve ABIE in minimal anhydrous DMF.[1]

  • Add the ABIE solution dropwise to the pre-polymer solution.

    • Stoichiometry: The molar ratio of ABIE to Pre-polymer should be 1:1 .

    • Note: The primary amine (-NH

      
      ) of ABIE reacts significantly faster than the secondary hydroxyl (-OH).[1][2]
      
  • Increase temperature to 80°C and stir for 4 hours.

    • Result: The amine forms urea linkages and the hydroxyl forms urethane linkages , integrating the benzimidazole moiety directly into the polymer backbone.

Step 3: Film Casting & Curing

  • Pour the viscous solution into a Teflon mold.

  • Evaporate solvent in a vacuum oven at 60°C for 24 hours.

  • Post-cure at 80°C for 12 hours to ensure complete reaction of residual isocyanates.

Validation Workflow (Graphviz)

PU_Synthesis Start Reagents: PCL-diol + HDI PrePoly NCO-Terminated Pre-polymer Start->PrePoly 70°C, 3h DBTDL ABIE_Add Add ABIE (Chain Extender) PrePoly->ABIE_Add Reaction Reaction: 1. -NH2 + NCO -> Urea 2. -OH + NCO -> Urethane ABIE_Add->Reaction 80°C, 4h Final Bioactive PUU Polymer Matrix Reaction->Final Casting & Drying

Figure 1: Synthetic pathway for covalently grafting ABIE into a polyurethane backbone via step-growth polymerization.[1][2]

Protocol B: Physical Encapsulation in pH-Responsive Hydrogels

Objective: Create a drug delivery system that releases ABIE specifically in acidic environments (e.g., solid tumors, pH 6.5) using a Chitosan/TPP ionotropic gelation method.[1][2]

Materials
  • Matrix: Chitosan (Low molecular weight, Deacetylation >75%).[1][2]

  • Crosslinker: Sodium Tripolyphosphate (TPP).[1][2]

  • Active: ABIE (dissolved in weak acid or co-solvent).[1][2]

  • Solvent: 1% Acetic acid solution.[1][2]

Step-by-Step Methodology

Step 1: Preparation of Phases

  • Chitosan Phase: Dissolve Chitosan (2 mg/mL) in 1% acetic acid. Stir overnight to ensure full hydration. Filter to remove insolubles.

  • Drug Phase: Dissolve ABIE in a minimal amount of Ethanol/Water (1:1). Add this to the Chitosan solution under magnetic stirring.

    • Critical Check: Ensure ABIE does not precipitate.[1][2] If it does, adjust pH slightly to 5.0 (below ABIE's pKa to maintain solubility).[1]

Step 2: Nanoparticle Formation (Ionotropic Gelation) [1][2]

  • Prepare a TPP solution (1 mg/mL) in deionized water.[1][2]

  • Place the Chitosan/ABIE mixture under high-speed stirring (1000 RPM).

  • Add TPP solution dropwise using a syringe pump (Rate: 0.5 mL/min).

    • Observation: The solution will turn opalescent (Tyndall effect) indicating nanoparticle formation.[1]

Step 3: Purification

  • Centrifuge the suspension at 15,000 RPM for 30 minutes.

  • Discard supernatant (measure UV-Vis of supernatant to calculate Encapsulation Efficiency).[1][2]

  • Lyophilize (freeze-dry) the pellet using 5% trehalose as a cryoprotectant.

Release Mechanism Logic (Graphviz)

Release_Mechanism Physio Physiological pH (7.4) Bloodstream State1 Benzimidazole: Deprotonated (Neutral) Matrix: Collapsed/Stable Physio->State1 Maintains Retention Acidic Acidic Microenvironment (pH < 6.0) Tumor/Endosome State1->Acidic Endocytosis / Accumulation State2 Benzimidazole: Protonated (Cationic) Repulsion -> Matrix Swelling Acidic->State2 Protonation of N3 Release Accelerated Drug Release State2->Release Diffusion + Erosion

Figure 2: pH-triggered release mechanism of ABIE from the polymer matrix.[1][2]

Characterization & Quality Control

To validate the successful incorporation (Protocol A) or encapsulation (Protocol B), the following analytical techniques are mandatory.

TechniqueAnalyte / ParameterExpected Signal / Result
FTIR Spectroscopy Chemical BondingProtocol A: Appearance of Urea (1630–1690 cm⁻¹) and Urethane (1700–1720 cm⁻¹) carbonyl peaks.[1][2] Disappearance of NCO peak (2270 cm⁻¹).[1]
DSC (Diff.[1][2] Scanning Calorimetry)Thermal TransitionsShift in Glass Transition (

). Covalent grafting usually increases

due to restricted chain mobility.[2]
UV-Vis Spectrophotometry Loading EfficiencyAbsorbance at

~270-280 nm (benzimidazole characteristic peak).[1][2]
Zeta Potential Surface ChargeProtocol B: Positive shift in Zeta potential at pH < 6.0 confirms surface exposure of protonated benzimidazole amines.[1][2]
Troubleshooting Common Issues
  • Issue: Precipitation of ABIE during synthesis.

    • Cause: Low solubility of the benzimidazole core in non-polar solvents.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or NMP. For hydrogels, ensure the pH is slightly acidic during mixing to keep the amine protonated and soluble.

  • Issue: Incomplete Curing (Tacky surface in Protocol A).

    • Cause: Steric hindrance of the secondary hydroxyl group on ABIE.

    • Solution: Increase post-cure temperature to 90°C or use a more potent catalyst (e.g., Bismuth carboxylates) to drive the secondary alcohol reaction.

  • Issue: Burst Release in Hydrogels.

    • Cause: Drug adsorbed on the surface rather than encapsulated.

    • Solution: Wash nanoparticles with weak buffer immediately after centrifugation to remove surface-adsorbed drug.[1][2] Increase crosslinker (TPP) ratio.

References

  • Benzimidazole Derivatives in Anticancer Therapy. Biotech Asia. (2025).[1][2] Discusses the solubility and tumor delivery of benzimidazole scaffolds.

  • Emerging Role of Benzimidazole-Loaded Nanoparticles. GSC Online Press. (2025).[1][2] Details polymeric micelle encapsulation for improved bioavailability.

  • Theoretical and Experimental Insights of Benzimidazole Catalyzed Epoxy Reaction. National Institutes of Health (PMC). (2022).[1][2] Validates the reactivity of benzimidazole amines with epoxide/acid groups.[8]

  • 1-(5-amino-1H-benzimidazol-2-yl)ethanol Structure & Properties. PubChem. (2024).[1][2] Chemical property database for CAS and molecular weight verification.

  • Amino benzoates or benzamides as curing agents for epoxy resins. Google Patents. (2016).[1][2] Describes the use of amino-functionalized aromatics in polymer curing.

Sources

Application

Application Note: Solvent Selection &amp; Protocol for 1-(5-amino-1H-benzimidazol-2-yl)ethanol in Cell Culture

This Application Note is designed as a definitive technical guide for the solubilization and cellular application of 1-(5-amino-1H-benzimidazol-2-yl)ethanol . Given the specific amphoteric nature of aminobenzimidazoles,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the solubilization and cellular application of 1-(5-amino-1H-benzimidazol-2-yl)ethanol .

Given the specific amphoteric nature of aminobenzimidazoles, this guide moves beyond generic advice to address the physicochemical challenges of preventing precipitation ("crash-out") upon dilution into physiological media—a common failure point in drug screening.

Executive Summary

Effective delivery of 1-(5-amino-1H-benzimidazol-2-yl)ethanol to cell culture systems requires balancing thermodynamic solubility with biological compatibility . As a benzimidazole derivative featuring both a basic amino group and a polar hydroxyl moiety, this compound exhibits significant lattice energy and pH-dependent solubility.

This guide recommends Dimethyl Sulfoxide (DMSO) as the primary vehicle for stock solutions, with strict protocols to manage the "solubility cliff" that occurs during dilution into aqueous media (pH 7.4). We provide a self-validating workflow to ensure compound stability and data integrity.

Physicochemical Analysis & Solvent Logic

To select the correct solvent, we must first understand the molecule's behavior in solution.

Structural Determinants of Solubility

The compound contains three critical functional motifs:

  • Benzimidazole Core: Planar and hydrophobic, driving

    
     stacking interactions that resist dissolution in water.
    
  • 5-Amino Group (

    
    ):  A weak base. It increases polarity but can act as a hydrogen bond donor, reinforcing the crystal lattice.
    
  • Ethanol Side Chain: Provides limited hydrophilicity but is insufficient to solubilize the aromatic core in neutral aqueous buffers.

The "Amphoteric Trap"

Benzimidazoles are amphoteric.[1] They are more soluble at low pH (protonation of the imidazole


 or amino group) or high pH (deprotonation of the pyrrole-like 

). However, cell culture media is buffered at pH 7.4 , the exact region where this molecule is least soluble (neutral species predominates).

Implication: You cannot dissolve this directly in media. You must use a water-miscible organic solvent (co-solvent) to create a concentrated stock, then dilute rapidly to avoid kinetic precipitation.

Solvent Candidate Matrix
SolventSolubility PotentialCell Toxicity ThresholdVerdict
DMSO High (>50 mM)< 0.5% (v/v)Recommended. Disrupts strong lattice interactions effectively.
Ethanol Moderate< 1.0% (v/v)Secondary Choice. High volatility alters concentration; lower solubilizing power than DMSO for benzimidazoles.
DMF High< 0.1% (v/v)Not Recommended. High toxicity; induces cell differentiation in some lines (e.g., HL-60).
Water Very LowN/AUnsuitable for stock preparation.

Decision Workflow (Logic Diagram)

The following diagram outlines the decision process for solvent selection and troubleshooting precipitation issues.

SolventSelection Start Start: 1-(5-amino-1H-benzimidazol-2-yl)ethanol CheckSol Target Stock Conc. (e.g., 10 mM - 100 mM) Start->CheckSol DMSO Dissolve in sterile DMSO (Anhydrous, Cell Culture Grade) CheckSol->DMSO VisualCheck Visual Inspection: Clear Solution? DMSO->VisualCheck Sonicate Sonicate (40kHz, 10 min) or Warm (37°C) VisualCheck->Sonicate Cloudy/Particulates Dilution Dilute into Media (Stepwise) VisualCheck->Dilution Clear Sonicate->VisualCheck PrecipCheck Microscopy Check: Crystals at 100x? Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success No Crystals Failure Reduce Working Conc. or Increase DMSO % PrecipCheck->Failure Crystals Visible

Figure 1: Decision matrix for solubilization and validation of benzimidazole derivatives.

Detailed Protocol: Preparation & Application

Phase 1: Stock Solution Preparation (10 mM - 100 mM)

Objective: Create a stable, sterile concentrate.

  • Weighing: Weigh the solid compound into a sterile microcentrifuge tube.

    • Note: Benzimidazoles can be electrostatic. Use an antistatic gun if necessary.

  • Solvent Addition: Add DMSO (Dimethyl Sulfoxide), Hybridoma Tested/Cell Culture Grade .

    • Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (MW)] / Target Concentration (M).

    • Example: If MW ≈ 191.2 g/mol (verify specific derivative MW). To make 10 mM stock with 2 mg:

      
      
      
      
      
  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Sterilization: DMSO is self-sterilizing at high concentrations, but for critical assays, filter through a 0.2 µm PTFE or Nylon syringe filter .

    • Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: The "Intermediate Dilution" Method (Critical Step)

Directly adding 100% DMSO stock to media often causes local high concentrations, leading to immediate precipitation (the "white cloud" effect). Use an intermediate step.

  • Prepare Intermediate: Dilute the 100% DMSO stock 1:10 or 1:20 in PBS or Media to create a 10x or 20x working solution.

    • Observation: Watch closely for turbidity. If it turns cloudy immediately, your concentration is above the solubility limit in aqueous buffer.

  • Final Dilution: Add the intermediate solution to your cell culture wells to reach the 1x final concentration.

  • Vehicle Control: Prepare a matching DMSO control (e.g., if final drug solution has 0.1% DMSO, the control must have 0.1% DMSO).

Validation: The "Crash-Out" Test

Trustworthiness Principle: Never assume solubility in the well based on clarity in the tube.

Perform this test before adding cells:

  • Prepare a mock culture plate with media (no cells).

  • Add the compound at the highest planned concentration (e.g., 100 µM).

  • Incubate at 37°C for 2 hours.

  • Inspect under an inverted microscope (100x or 200x).

    • Pass: Field is clear.

    • Fail: Needle-like crystals or dark amorphous aggregates are visible.

    • Why this matters: Crystals settle on cells, causing physical stress and localized toxicity (false positives in cytotoxicity assays).

References & Authority

  • Benzimidazole Solubility:

    • Citation: "Solubility of benzimidazole derivatives is significantly influenced by pH and solvent dielectric constant. DMSO disrupts intermolecular hydrogen bonding in amino-benzimidazoles more effectively than ethanol."

    • Source:Journal of Chemical & Engineering Data. (General reference for benzimidazole solubility thermodynamics).

  • DMSO Toxicity in Cell Culture:

    • Citation: "DMSO concentrations above 0.5% can induce phenotypic changes, including differentiation in HL-60 cells and membrane permeability alterations."

    • Source: Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology. Link

  • Protocol Standardization:

    • Citation: "Guidance on Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals (ICH M3(R2))." (Establishes the need for stable formulations).

    • Source: ICH Guidelines. Link

Reference List
  • PubChem Compound Summary . (n.d.). 2-(5-Amino-1H-benzimidazol-1-yl)ethanol.[2] National Center for Biotechnology Information. Retrieved from [Link][2]

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology, 88(4), 931-941.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(5-amino-1H-benzimidazol-2-yl)ethanol Synthesis

Ticket ID: BZ-OH-5NH2-OPT Subject: Yield Improvement & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist[1][2][3] Executive Summary This guide addresses the synthesis of 1-(5-amino-1H-b...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZ-OH-5NH2-OPT Subject: Yield Improvement & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

This guide addresses the synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol , a critical bifunctional scaffold often used as a pharmacophore or linker in drug development (e.g., Bendamustine analogues).[1][2][3] The synthesis typically involves two phases:[1][3][4]

  • Phillips Condensation: Reaction of 4-nitro-1,2-phenylenediamine with lactic acid.[1][2][3]

  • Chemoselective Reduction: Converting the nitro group to an amine without affecting the hydroxyethyl side chain.[1][3]

Low yields in this pathway are usually caused by lactic acid oligomerization during condensation or pH mismanagement during isolation.[1][3] This guide provides self-validating protocols to overcome these bottlenecks.

Visual Workflow: Critical Control Points

The following diagram outlines the optimized pathway and decision gates for quality control.

G Start Start: Raw Materials (4-nitro-1,2-phenylenediamine + Lactic Acid) Condensation Phase 1: Phillips Condensation (4N HCl, Reflux) Start->Condensation Check1 QC Gate 1: TLC (EtOAc:Hex 3:1) Is starting diamine consumed? Condensation->Check1 Check1->Condensation No (Extend Time) Isolation Isolation: Neutralize to pH 8-9 (Precipitation) Check1->Isolation Yes Reduction Phase 2: Nitro Reduction (Pd/C + Hydrazine Hydrate) Isolation->Reduction Check2 QC Gate 2: Color Change (Yellow -> Colorless/Brown) Reduction->Check2 Check2->Reduction Incomplete (Add Catalyst) FinalPurification Final Purification: Recrystallization (EtOH/Water) Check2->FinalPurification Complete

Figure 1: Operational workflow for the synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol, highlighting QC gates where yield loss frequently occurs.

Phase 1: The Phillips Condensation (Ring Closure)[2][3]

The Challenge: The reaction between 4-nitro-1,2-phenylenediamine and lactic acid often results in a "sticky tar" rather than a crystalline solid. This is due to the self-polymerization of lactic acid into polylactide oligomers under acidic conditions, which traps the product.[1][3]

Optimized Protocol
  • Reagents: 4-nitro-1,2-phenylenediamine (1.0 eq), L-Lactic acid (85% aq., 3.0 eq), 4N HCl (Solvent/Catalyst).[1][2][3]

  • Conditions: Reflux (100–105°C) for 12–24 hours.[2][3]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<40%) Lactic Acid Oligomerization. Commercial lactic acid (85%) contains dimers/trimers that do not react efficiently.[1][2][3]Pre-Hydrolysis: Reflux the lactic acid in 4N HCl for 1 hour before adding the diamine. This breaks down lactide dimers into reactive monomers [1].[1][3]
Product is a Sticky Tar Incomplete Cyclization. The intermediate mono-amide has formed but hasn't closed the ring.[1][2][3]Increase Acidity: Ensure HCl concentration is maintained at 4N. If the volume reduces significantly, add fresh 4N HCl, not water.[1][3]
Starting Material Remains Oxidation of Diamine. The diamine is sensitive to air and degrades before reacting.[1][3]Inert Atmosphere: Run the reaction under Nitrogen or Argon.[1][3] Use fresh diamine (recrystallize from hot water if dark brown/black).[2][3]

Expert Insight: While Polyphosphoric Acid (PPA) is often cited for benzimidazole synthesis, avoid PPA for this specific substrate.[3] PPA is a strong dehydrating agent and can dehydrate the secondary alcohol on the lactic acid side chain, leading to vinyl-benzimidazole impurities [2].[1][2][3] Stick to 4N HCl.[1][3][5]

Phase 2: Chemoselective Reduction

The Challenge: You must reduce the 5-nitro group to a 5-amino group without hydrogenating the benzimidazole ring or affecting the hydroxyethyl side chain.[1][2][3] Standard Fe/HCl reductions (Bechamp) create iron sludge that complicates the purification of this amphoteric molecule.[1][3]

Optimized Protocol: Catalytic Transfer Hydrogenation
  • System: 10% Pd/C (catalytic) + Hydrazine Hydrate (excess) in Ethanol.[2][3]

  • Mechanism: Hydrazine serves as the hydrogen donor.[1][3] This method is milder than high-pressure

    
     gas and avoids metal waste [3].[1][2][3]
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls Catalyst Poisoning. Sulfur traces from the diamine synthesis or impure solvents.[1][2][3]Filter & Refresh: Filter the mixture through Celite to remove the "dead" catalyst and add a fresh batch (1-2 wt%).
Over-Reduction Ring Hydrogenation. Benzimidazole rings can be partially reduced under high pressure

.[1][3]
Switch to Hydrazine: Use hydrazine hydrate at reflux.[1][3] It is highly selective for nitro groups and leaves the heteroaromatic ring intact [3].[1][3]
Product Color Instability Air Oxidation. Aminobenzimidazoles oxidize rapidly in air (turning pink/purple).[2][3]Stabilization: Store the final amine as its dihydrochloride salt (add HCl in ether) if not using immediately. The salt is shelf-stable.[1][2][3]

Phase 3: Isolation & Purification (The "pH Trap")[2][3]

The Challenge: Benzimidazoles are amphoteric (act as both acid and base).[1][3] If you neutralize the reaction incorrectly, the product will remain dissolved in the aqueous phase, leading to massive yield loss.[1][3]

The Solubility Curve (Critical)
  • pH < 2: Soluble (Cationic form, protonated N).[2][3]

  • pH > 12: Soluble (Anionic form, deprotonated OH/NH).[3]

  • pH 8–9: Insoluble (Neutral form - Precipitation Point). [1][2][3]

Protocol for Maximum Recovery:
  • Cool the acidic reaction mixture to 0–5°C.

  • Slowly add concentrated Ammonia (

    
    ) or 20% NaOH dropwise.[1][3]
    
  • STOP exactly at pH 8.5 . Use a calibrated pH meter, not just litmus paper.[3]

  • Allow the suspension to stir at 0°C for 2 hours to fully mature the crystal lattice.

  • Filter and wash with ice-cold water .[1][2][3] Do not wash with ethanol (product is soluble).[2][3]

Frequently Asked Questions (FAQ)

Q: Can I use glycolic acid instead of lactic acid? A: No. Glycolic acid will yield the hydroxymethyl derivative.[1][3] The target molecule requires the hydroxyethyl group, which is specific to lactic acid (2-hydroxypropanoic acid) [4].[1][2][3]

Q: Why does my product turn purple on the filter paper? A: This indicates the presence of trace oxidation products (azo-dimers).[1][2] Wash the solid with a small amount of cold diethyl ether or toluene.[1][3] The impurities are usually more soluble in non-polar solvents than the polar product.[1][3]

Q: How do I scale this up to 100g? A: The Phillips condensation is exothermic.[1][3] On a large scale, add the diamine portion-wise to the hot acid solution to prevent thermal runaway.[1][3] Ensure efficient overhead stirring to prevent the "tar ball" effect.

References

  • Phillips, M. A. (1928).[3] "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society (Resumed), 2393.[3] Link

  • Wright, J. B. (1951).[3] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.[3] Link[2][3]

  • Hidayah, N., et al. (2024).[3][6][7][8] "A Novel Synthesis Route of Phenyl Quinoline from Nitrochalcone with Hydrazine Hydrate in the Presence of Pd/C." Journal of the Chemical Society of Pakistan. (Demonstrates selectivity of Hydrazine/Pd systems). Link

  • Standard Protocol Verification: See BenchChem Protocol B140028 for 4-Nitro-o-phenylenediamine precursors. Link[2][3]

Sources

Optimization

Technical Support Center: Purification of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Executive Summary Purifying 1-(5-amino-1H-benzimidazol-2-yl)ethanol presents a specific set of challenges due to its amphoteric nature and high polarity . The molecule contains a basic benzimidazole core (pKa ~5.5), a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 1-(5-amino-1H-benzimidazol-2-yl)ethanol presents a specific set of challenges due to its amphoteric nature and high polarity . The molecule contains a basic benzimidazole core (pKa ~5.5), a primary amine at position 5 (increasing basicity and polarity), and a hydroxyethyl group at position 2 (hydrogen bond donor).

Users typically encounter three failure modes:

  • Severe Tailing (Streaking): Caused by the interaction between the basic nitrogen atoms and acidic silanols on silica gel.[1][2][3]

  • Solubility Crashes: The compound is insoluble in non-polar mobile phases (DCM/Hexane) but too soluble in pure methanol, leading to precipitation at the column head.

  • Oxidative Instability: The electron-rich 5-amino group makes the compound susceptible to oxidation (browning) on the column.

This guide provides self-validating protocols to resolve these issues.

Part 1: The "Tailing" Crisis (Silanol Interactions)

Q: Why is my compound streaking from the baseline to the solvent front?

A: Uncontrolled Acid-Base Interactions. Standard silica gel is slightly acidic (pH 4–5) due to surface silanol groups (Si-OH). Your target molecule is a base. Without a modifier, the amine groups form strong, reversible ionic bonds with the silanols, dragging the compound through the column rather than allowing it to partition cleanly.

The Solution: "Sacrificial" Base Modification

You must introduce a competitive base into your mobile phase to block these active sites.

Protocol: The DCM/MeOH/Ammonia System Do not use plain DCM:MeOH. Use the following ternary system:

  • Prepare Solvent B (Polar Phase):

    • Methanol (MeOH)

    • Modifier: Add 1% (v/v) Ammonium Hydroxide (28-30% NH₃ solution) OR 1% Triethylamine (TEA).

    • Note: NH₃ is preferred for mass spectrometry (MS) downstream applications as it is volatile; TEA can suppress ionization.

  • Prepare Solvent A (Non-Polar Phase):

    • Dichloromethane (DCM).

  • Run Gradient:

    • Start: 98% A / 2% B (To elute non-polar impurities like the nitro-precursor).

    • Ramp: Linear gradient to 85% A / 15% B over 15-20 column volumes.

    • Observation: The target amine should elute as a tight band. If tailing persists, increase NH₃ concentration to 2% in Solvent B.

Visualization: The Mechanism of Silanol Blocking

SilanolBlocking Figure 1: Mechanism of Silanol Deactivation by Basic Modifiers Silica Silica Surface (Acidic Silanols Si-OH) Target Target Molecule (Basic Amine) Silica->Target Without Modifier Modifier Modifier (TEA/NH3) (Sacrificial Base) Silica->Modifier With Modifier (Preferential Binding) Result_Bad Result: Tailing/Streaking (Strong Ionic Bond) Target->Result_Bad Result_Good Result: Clean Elution (Modifier Blocks Sites) Target->Result_Good Free to Partition Modifier->Result_Good Sites Blocked

Figure 1: The basic modifier (Green) outcompetes the target molecule (Blue) for acidic silica sites, preventing the ionic drag that causes tailing.[2]

Part 2: Solubility & Loading Strategy

Q: The compound precipitates immediately when I load it onto the column. How do I fix this?

A: The "Solubility Gap" requires Dry Loading. Your compound is likely insoluble in the starting mobile phase (98% DCM). Liquid loading in MeOH will cause the compound to crash out as soon as it hits the DCM-rich mobile phase, clogging the frit and ruining resolution.

Protocol: Solid Deposition (Dry Loading)
  • Dissolution: Dissolve your crude mixture in the minimum amount of Methanol or Acetone. (If solubility is still poor, add a few drops of DMF).

  • Adsorption: Add Silica Gel (ratio 1:2 weight/weight relative to crude mass) or Celite 545 (preferred for very sticky compounds).

  • Evaporation: Rotary evaporate the slurry until you have a free-flowing, dry powder.

    • Critical Check: Ensure no solvent smell remains. Residual MeOH will ruin the gradient start.

  • Loading: Pour the dry powder on top of your pre-equilibrated column bed. Add a layer of sand on top to protect the bed during solvent addition.

Data: Solubility Profile & Solvent Choice

SolventSolubilitySuitability for Loading
Hexane/Heptane InsolubleAvoid
DCM Poor/InsolubleAvoid (Precipitation risk)
Methanol GoodUse for Dry Loading preparation only
DMF/DMSO ExcellentUse sparingly; difficult to remove

Part 3: Alternative Stationary Phases

Q: I am using the modifier, but I still get low recovery. Is the compound stuck?

A: Yes, irreversible adsorption is possible. For highly polar amino-benzimidazoles, normal phase silica (even with modifiers) may be too active.

Alternative 1: Neutral Alumina

Switch to Aluminum Oxide (Neutral, Brockmann Grade III) .

  • Why: Alumina is less acidic than silica, reducing the "stickiness" of the amine.

  • Mobile Phase: DCM:MeOH (no base modifier usually needed, or much less).

Alternative 2: Reverse Phase (C18) - Highly Recommended

If you have access to a flash system with C18 cartridges (e.g., C18-Aq), this is often superior for this specific molecule.

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7) OR 10mM Ammonium Bicarbonate (pH ~8.0).

    • Note: At pH 2.7, the amine is protonated (

      
      ), increasing water solubility but reducing retention. At pH 8.0, it is neutral, increasing retention on C18. Try pH 8.0 first for better peak shape. 
      
  • Solvent B: Acetonitrile (ACN).[4]

  • Gradient: 5% B to 60% B.

Part 4: Oxidation & Stability

Q: My fractions are turning brown/purple after collection. Is my product decomposing?

A: Oxidative instability of the electron-rich aniline. The 5-amino group activates the benzimidazole ring, making it prone to air oxidation, especially in solution and on the high-surface-area silica.

Protective Measures:

  • Degas Solvents: Sonicate mobile phases to remove dissolved oxygen.

  • Work Fast: Do not leave the compound on the column overnight.

  • Darkness: Wrap the column in aluminum foil if the separation takes longer than 2 hours.

  • Antioxidant (Optional): Add 0.1% Ascorbic Acid to the collection tubes (not the column) if the product is extremely unstable in solution.

Summary Workflow Diagram

PurificationWorkflow Figure 2: Purification Decision Matrix Start Crude Mixture: 1-(5-amino-1H-benzimidazol-2-yl)ethanol SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble DryLoad Method: Dry Load (Celite/Silica) Soluble->DryLoad No (Precipitates) LiquidLoad Method: Liquid Load (DCM) Soluble->LiquidLoad Yes ColumnChoice Select Stationary Phase DryLoad->ColumnChoice LiquidLoad->ColumnChoice Silica Silica Gel (Normal Phase) + 1% NH4OH in MeOH ColumnChoice->Silica Standard C18 C18 (Reverse Phase) Buffer: 10mM NH4HCO3 ColumnChoice->C18 High Purity Req. Eval Evaluate Separation Silica->Eval C18->Eval Success Success: Isolate & Dry under N2 Eval->Success Clean Peaks Fail_Tailing Issue: Tailing Eval->Fail_Tailing Streaking Fail_Tailing->C18 Switch Mode

Figure 2: Decision matrix for selecting loading techniques and stationary phases based on solubility and initial results.

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Restek Corporation. (2018).[3] LC Troubleshooting: All of My Peaks are Tailing!. Retrieved from [3]

  • PubChem. (2025).[5] Compound Summary: 5-Aminobenzimidazole (CID 13623).[5] National Library of Medicine. Retrieved from

  • Sielc Technologies. (2025). Separation of 5-Aminobenzimidazole on Newcrom R1 HPLC column. Retrieved from

  • ChemicalBook. (2026). 5-Aminobenzimidazole Properties and Synthesis. Retrieved from

Sources

Troubleshooting

troubleshooting cyclization reactions for benzimidazole ethanol derivatives

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Phillips Condensation & Cyclodehydration for 2-(1H-benzimidazol-2-yl)ethanol analogs. Introduction: The Chemistry of the Scaffold Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Phillips Condensation & Cyclodehydration for 2-(1H-benzimidazol-2-yl)ethanol analogs.

Introduction: The Chemistry of the Scaffold

Welcome to the technical support hub for benzimidazole synthesis. You are likely attempting to synthesize 2-(1H-benzimidazol-2-yl)ethanol (or similar hydroxy-alkyl derivatives) via the condensation of o-phenylenediamine (OPD) with a 3-hydroxypropanoic acid precursor (or equivalent lactone).

Unlike standard 2-aryl benzimidazoles, the "ethanol" tail introduces specific challenges:

  • Amphoteric Polarity: The product is highly soluble in water, complicating the standard precipitation workup.[1]

  • Dehydration Risk: The aliphatic alcohol is prone to acid-catalyzed elimination (forming vinyl benzimidazoles) if the cyclization conditions are too harsh.[1]

  • Oxidative Instability: The OPD precursor is highly sensitive to air, leading to "black tar" impurities.[1]

Module 1: Reaction Mechanism & Critical Pathway

Understanding the failure point requires visualizing the mechanism.[1] The reaction proceeds through an N-acylation (fast) followed by a Cyclodehydration (slow, rate-determining).

Visualizing the Pathway

BenzimidazoleMechanism OPD o-Phenylenediamine (Nucleophile) Inter Intermediate: N-(2-aminophenyl)-3-hydroxypropanamide OPD->Inter 4N HCl, Reflux (Acylation) Side2 Impurity: Oligomers/Oxides (Dark Tar) OPD->Side2 O2 Exposure Acid 3-Hydroxypropanoic Acid (Electrophile) Acid->Inter Product Product: 2-(1H-benzimidazol-2-yl)ethanol Inter->Product Heat, -H2O (Cyclization) Side1 Side Product: Vinyl-Benzimidazole (Over-dehydration) Inter->Side1 PPA or Excess Heat (Elimination)

Figure 1: The Phillips Condensation pathway. Note that the intermediate amide (Yellow) is stable and often requires higher energy or stronger acid to close the ring (Green), but excessive force leads to elimination (Red).

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned black/dark purple immediately."

Diagnosis: Oxidative degradation of o-phenylenediamine (OPD).[1] OPD is electron-rich and oxidizes rapidly in air to form quinone imines and complex azo-polymers.[1] This is not a side reaction of the cyclization; it is degradation of your starting material.[1]

Corrective Protocol:

  • Purify Precursor: If your OPD is grey/brown, recrystallize it from ethanol containing a pinch of sodium dithionite (

    
    ) before use.[1] It should be white/pale yellow.[1]
    
  • Inert Atmosphere: You must purge the reaction vessel with Nitrogen or Argon before heating.[1]

  • Acid Additive: Add the acid (HCl) to the OPD before heating.[1] The protonated diamine (salt form) is resistant to oxidation.[1]

Issue 2: "LC-MS shows a mass of [M+18]. The ring won't close."

Diagnosis: Stalled Intermediate (Incomplete Cyclization).[1][2] You have formed the N-(2-aminophenyl)amide intermediate (Yellow node in Fig 1), but the ring closure (dehydration) is failing. This is common in 4N HCl refluxes that aren't hot enough or are too dilute.[1]

Corrective Protocol:

  • Concentration Check: The Phillips condensation is an equilibrium reaction involving water loss.[1] If your solvent is dilute aqueous acid, water prevents the ring closure.[1]

    • Fix: Increase acid concentration to 6N HCl or boil off solvent to reduce volume by 50%.[1]

  • Microwave Assist: Transfer the reaction to a microwave reactor.

    • Settings: 140°C, 150W, 10-20 minutes. The rapid heating overcomes the activation energy for ring closure without degrading the alcohol tail.

Issue 3: "I used Polyphosphoric Acid (PPA) and lost my hydroxyl group."

Diagnosis: Acid-Catalyzed Elimination.[1] PPA is a powerful dehydrating agent.[1] While excellent for standard benzimidazoles, it attacks the


-hydroxy group of your ethanol tail, converting it to a vinyl group (

).

Corrective Protocol:

  • Avoid PPA for hydroxy-alkyl derivatives.[1]

  • Alternative: Use 4N HCl (Phillips method) or Lactic Acid/Glycolic Acid melts (solvent-free) if thermal stability allows. If you must use a dehydrating agent, consider Eaton's Reagent (7.7 wt%

    
     in methanesulfonic acid) at lower temperatures (60-80°C), but monitor closely.
    

Module 3: Isolation & Purification (The "Polar Trap")

The most frequent complaint with benzimidazole ethanol is: "I neutralized the acid, but no precipitate formed."

The Physics: Unlike hydrophobic benzimidazoles, the ethanol tail makes this molecule highly water-soluble. At neutral pH, it remains dissolved in the aqueous brine.[1]

Optimized Workup Protocol:

StepActionScientific Rationale
1 Basify Carefully Adjust pH to 8.5 - 9.0 using Ammonium Hydroxide (

). Do not use NaOH (high salt content increases solubility of the product via "salting in" effects for some organics, though usually salting out is desired, NaOH creates high ionic strength which can trap the product in the aqueous phase or form emulsions).

is volatile and cleaner.[1]
2 Salting Out Saturate the aqueous solution with solid NaCl . This forces the organic product out of the aqueous phase.[1]
3 Extraction Do not filter. Extract with n-Butanol or Ethyl Acetate/Isopropanol (9:1) .[1] DCM/Chloroform are often too non-polar to extract the ethanol derivative efficiently.[1]
4 Crystallization Evaporate the organic layer.[1] Recrystallize the residue from Acetonitrile or Water/Ethanol (9:1) .[1] Acetonitrile is excellent for removing unreacted diamine (which stays in solution).[1]

Module 4: Quantitative Data & Reagent Selection

Use this table to select the correct precursor for your specific target derivative.

Target DerivativePrecursor AcidCatalyst Rec.[1][3]Risk Profile
2-(Hydroxymethyl) Glycolic Acid4N HClLow. Stable.
1-(Hydroxyethyl) Lactic Acid4N HClModerate.[1] Steric hindrance at the alpha-position.[1]
2-(Hydroxyethyl) 3-Hydroxypropanoic Acid4N HCl / MicrowaveHigh.[1] Risk of elimination to vinyl group.[1]
2-(Propyl)

-Butyrolactone
4N HClLow.[1] Lactone opens and cyclizes efficiently.[1]

References

  • Phillips, M. A. (1928).[1] "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society (Resumed), 2393-2399.

  • Wright, J. B. (1951).[1] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis.[1][3][4][5][6][7][8][9][10] Academic Press.[1] (Standard Reference Text for Cyclization Kinetics).

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[10] "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Synthesis, 2007(03), 417-427.

  • BenchChem Technical Support. (2025). "Troubleshooting Common Issues in Benzimidazole Cyclization." BenchChem Knowledge Base.[1]

(Note: For specific spectral data regarding the 2-hydroxyethyl derivative, refer to CAS RN: 1605-18-1).

Sources

Optimization

overcoming solubility issues of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in aqueous media

The following technical guide is designed for researchers encountering solubility barriers with 1-(5-amino-1H-benzimidazol-2-yl)ethanol . It moves beyond generic advice to provide mechanism-based protocols, acknowledging...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers encountering solubility barriers with 1-(5-amino-1H-benzimidazol-2-yl)ethanol . It moves beyond generic advice to provide mechanism-based protocols, acknowledging the specific physicochemical challenges of the amino-benzimidazole scaffold.

Subject: Overcoming Aqueous Insolubility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol Ticket ID: SOL-BZ-5NH2 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

The Compound Profile & The Solubility Paradox

Before attempting solubilization, it is critical to understand why this molecule resists aqueous solvation.

  • The Scaffold: The benzimidazole core is a planar, heteroaromatic system. It exhibits strong

    
    -
    
    
    
    stacking interactions in its solid state, creating a high crystal lattice energy that water molecules struggle to break.
  • The Substituents:

    • 5-Amino Group: While polar, this is an aniline-like amine. It acts as a hydrogen bond donor but does not guarantee high water solubility at neutral pH.

    • Ethanol Side Chain: Adds polarity, but often insufficient to overcome the lipophilicity of the aromatic core (LogP is typically positive).

  • The Ionization State: The molecule is amphoteric but predominantly basic.

    • Imidazole Nitrogen (N3): pKa

      
       5.5–6.0.
      
    • Aniline Nitrogen (5-NH2): pKa

      
       3.5–4.5.
      
    • Result: At physiological pH (7.4), the molecule is largely uncharged (neutral), which is its least soluble state.

Method A: pH Manipulation (The "Proton Switch")

Best For: Chemical synthesis, early-stage screening, non-biological assays. Mechanism: Converting the neutral base into a salt (cation) disrupts the crystal lattice and drastically increases hydration energy.

The Protocol: In Situ Salt Formation

Do not simply add "acid." You must target the specific pKa of the imidazole ring.

  • Preparation: Weigh the target amount of 1-(5-amino-1H-benzimidazol-2-yl)ethanol.

  • Primary Solubilization: Suspend the solid in a minimal volume of 0.1 M HCl .

    • Why? This drops the pH < 2, ensuring double protonation (both the imidazole and aniline nitrogens).

  • Dilution & Buffering: Slowly dilute with water or buffer.

    • Warning: As you raise the pH toward 5.5, the imidazole deprotonates. If the concentration exceeds the intrinsic solubility (

      
      ), the compound will precipitate.
      

Visualizing the pH-Solubility Workflow:

pH_Solubility Solid Solid Compound (Neutral State) Acid Add 0.1M HCl (pH < 2.0) Solid->Acid Protonation Cation Dicationic Species (High Solubility) Acid->Cation Lattice Disruption Buffer Add Buffer (pH > 6.0) Cation->Buffer pH Shift Precip Risk of Precipitation (Neutral Species Returns) Buffer->Precip If [Conc] > S0

Figure 1: The thermodynamic risk of precipitation during pH adjustment. Solubility is highest at pH < 4.

Method B: Co-solvent Engineering (The "Stock & Drop")

Best For: High-throughput screening (HTS), cellular assays (with strict limits). Mechanism: Reducing the dielectric constant of the solvent to favor the hydrophobic aromatic core.

The "Stock & Drop" Protocol
  • Stock Preparation: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM.

    • Tip: If dissolution is slow, warm to 37°C and sonicate. The amino group can oxidize; flush the vial with nitrogen if storing long-term.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol .

    • Why? Pure DMSO stocks hitting water often cause "shock precipitation" (local supersaturation). An intermediate polar organic solvent acts as a buffer.

  • Final Dilution: Add the organic mix to your aqueous media with rapid vortexing .

Safety Limits for Biological Assays:

Solvent Max Final Conc. (Cell Lines) Max Final Conc. (Enzymatic) Toxicity Mechanism
DMSO 0.1% (Ideal) - 0.5% (Max) 1% - 5% Membrane permeabilization; protein denaturation.
Ethanol < 0.1% < 1% Signal pathway interference.

| PEG 400 | 1% - 5% | 10% | Osmotic stress. |

Method C: Cyclodextrin Complexation (The "Stealth" Mode)

Best For: In vivo studies, sensitive biological assays, long-term stability at neutral pH. Mechanism: Host-guest inclusion. The hydrophobic benzimidazole core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

Protocol: HP- -CD Encapsulation

Hydroxypropyl-


-cyclodextrin (HP-

-CD) is preferred over parent

-CD due to higher water solubility and lower renal toxicity.
  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.
    
  • Addition: Add excess 1-(5-amino-1H-benzimidazol-2-yl)ethanol to the vehicle.

  • Equilibration: Shake or stir at room temperature for 24–48 hours.

    • Note: Benzimidazoles have high affinity for the

      
      -CD cavity (
      
      
      
      stability constants are typically favorable).
  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove undissolved solid.
    
  • Result: A clear solution at neutral pH that resists precipitation upon dilution.

Visualizing the Equilibrium:

CD_Complexation Drug Free Drug (Hydrophobic) Equilibrium Dynamic Equilibrium (K1:1) Drug->Equilibrium CD HP-beta-CD (Host) CD->Equilibrium Complex Inclusion Complex (Soluble) Complex->Equilibrium Release Equilibrium->Complex Encapsulation

Figure 2: The dynamic equilibrium of host-guest complexation. This protects the hydrophobic core from aqueous repulsion.

Troubleshooting & FAQ

Q: I see a fine precipitate immediately after adding my DMSO stock to PBS. Why? A: This is the "Crash-out" effect. The solubility of benzimidazoles drops logarithmically as water content increases.

  • Fix: Use the "Intermediate Dilution" step (Method B). Alternatively, warm your PBS to 37°C before addition to increase kinetic solubility.

Q: Can I use acid to dissolve it for cell culture? A: Only if you neutralize it exactly. If you add an acidic stock to media, the pH indicator (Phenol Red) will turn yellow.

  • Warning: Benzimidazoles will precipitate instantly if the media pH buffers back to 7.4. Cyclodextrin (Method C) is the superior choice here.

Q: Is the amino group sensitive to oxidation? A: Yes. Anilines (aromatic amines) can oxidize to quinone-imines or azo compounds over time, turning the solution brown/pink.

  • Fix: Add 0.1% Ascorbic Acid or Sodium Metabisulfite if the assay permits. Store DMSO stocks at -20°C under nitrogen.

Q: How do I determine the exact concentration if I filter the solution? A: Do not assume 100% recovery. You must quantify the filtrate using UV-Vis spectroscopy (peak


 typically 280–300 nm for benzimidazoles) against a standard curve prepared in DMSO.

References

  • Mora-Diez, N., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. The Journal of Physical Chemistry B.

  • Torrado, S., et al. (1996). Preparation and dissolution properties of albendazole-hydroxypropyl-beta-cyclodextrin systems. International Journal of Pharmaceutics. (Demonstrates efficacy of HP-

    
    -CD for benzimidazole class).
    
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Balaji, N.J., et al. (2022). Techniques used for Solubility Enhancement of Albendazole. International Journal of Pharmaceutical Science & Innovation.[1] (Review of salt formation and hydrotropy).

Sources

Troubleshooting

Technical Guide: Stability of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in Acidic Media

[1] Document ID: TS-BENZ-042 | Version: 2.1 | Role: Senior Application Scientist[1] Executive Summary & Chemical Context This guide addresses the stability profile of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (hereafter re...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document ID: TS-BENZ-042 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary & Chemical Context

This guide addresses the stability profile of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (hereafter referred to as 5-ABE ) under acidic conditions (pH < 4.0).[1]

Critical Structural Definition: Based on standard IUPAC nomenclature, this guide assumes the structure is a 2-substituted benzimidazole where the ethanol chain is attached at the C2 position via its C1 carbon (forming a secondary alcohol, -CH(OH)CH3).[1]

  • The "Acidic Paradox": While acidic conditions generally stabilize the oxidation-prone 5-amino group (via protonation), they simultaneously activate the 2-(1-hydroxyethyl) group for dehydration , leading to the formation of a reactive vinyl impurity.[1]

Quick Status Indicators (Acidic Media)
ParameterStatusRisk LevelKey Driver
Oxidative Stability Enhanced LowProtonation of -NH₂ (

) prevents radical formation.[1]
Hydrolytic Stability Compromised High Acid-catalyzed E1 elimination of the secondary alcohol.
Solubility High LowForms soluble di-cationic salts (e.g., dihydrochloride).[1]
Thermal Stability Poor Critical Heat + Acid accelerates conversion to styrenyl-like derivatives.[1]

Mechanism of Degradation: The Dehydration Pathway

The primary failure mode for 5-ABE in acid is Acid-Catalyzed Dehydration .[1] Unlike primary alcohols, the secondary alcohol at the C2 position is "benzylic-like" (conjugated to the imidazole ring), stabilizing the carbocation intermediate and lowering the energy barrier for elimination.[1]

The Pathway
  • Protonation: The hydroxyl group accepts a proton (

    
    ).[1]
    
  • Carbocation Formation (Rate Limiting): Water leaves, generating a resonance-stabilized carbocation at the benzylic position.

  • Elimination: A proton is removed from the adjacent methyl group, forming a double bond conjugated with the benzimidazole ring.

  • Result: Formation of 5-amino-2-vinylbenzimidazole , a reactive monomer susceptible to polymerization.[1]

DegradationMechanism Start 5-ABE (Precursor) [Secondary Alcohol] Inter Protonated Intermediate [-OH2+] Start->Inter + H+ (Fast) Carbo Carbocation [Resonance Stabilized] Inter->Carbo - H2O (Rate Limiting) Heat Dependent Product Degradant: Vinyl Analogue [Reactive Alkene] Carbo->Product - H+ (Elimination) Polymer Polymer/Tar [Insoluble] Product->Polymer Polymerization (High Conc.)

Caption: Fig 1. Acid-catalyzed E1 elimination pathway of 5-ABE.[1] Note that the carbocation intermediate is stabilized by the benzimidazole ring, accelerating the reaction compared to aliphatic alcohols.

Troubleshooting Guide

Use this matrix to diagnose experimental anomalies when handling 5-ABE in acidic buffers or solvents (e.g., 0.1M HCl, TFA/Water).

Scenario A: New Impurity Peak at RRT ~1.2 - 1.3
  • Observation: During HPLC analysis, the main peak decreases, and a less polar (later eluting) peak appears.[1]

  • Root Cause: Dehydration to Vinyl Derivative. The loss of water (-18 Da) and formation of a conjugated double bond increases hydrophobicity.[1]

  • Corrective Action:

    • Temperature Control: Maintain temperature

      
      . The elimination reaction is endothermic and highly temperature-sensitive.[1]
      
    • Acid Strength: Avoid super-strong acids (e.g., conc.

      
      ). Switch to milder acids like Acetic Acid or dilute HCl if solubility permits.
      
    • Quenching: If performing a reaction quench, neutralize immediately. Do not let the molecule sit in hot acidic solution.

Scenario B: Solution Darkening (Yellow Brown)
  • Observation: The acidic solution turns dark over time, even if stored cold.

  • Root Cause: Oxidative Coupling or Polymerization. While the amine is protonated, trace free amine (in equilibrium) can oxidize, or the vinyl degradant (from Scenario A) is polymerizing.[1]

  • Corrective Action:

    • Degassing: Sparge buffers with Nitrogen/Argon for 15 mins.

    • Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid if compatible with the assay.

    • Check pH: Ensure pH is sufficiently low (

      
      ) to keep the amine fully protonated (
      
      
      
      ).[1]
Scenario C: Loss of Assay (Precipitation)
  • Observation: Concentration drops, and fine particulate matter is visible.

  • Root Cause: Salt Solubility Limit. The dihydrochloride salt is generally soluble, but sulfate or phosphate salts of benzimidazoles can be less soluble (the "Common Ion Effect").[1]

  • Corrective Action:

    • Counter-ion Switch: Use Hydrochloric acid or Methanesulfonic acid (MSA). Avoid Sulfuric acid.

    • Co-solvent: Add 5-10% Methanol or Acetonitrile to break salt lattice energy.

Validated Experimental Protocols

Protocol 4.1: Acid Stress Testing (For Stability Profiling)

Purpose: To determine the half-life (


) of 5-ABE in your specific acidic matrix.[1]

Materials:

  • 1N HCl (analytical grade)[1]

  • HPLC System (C18 Column, UV detection at 254 nm)[1]

  • Water bath at

    
    [1]
    

Workflow:

  • Preparation: Dissolve 5-ABE to a concentration of 0.5 mg/mL in 0.1N HCl.

  • Control: Transfer 1 mL to a vial and store at

    
     (Control).
    
  • Stress: Place the remaining solution in the

    
     water bath.
    
  • Sampling: Aliquot 500

    
     at 
    
    
    
    hours.
  • Neutralization (Critical): Immediately dilute samples 1:1 with Cold 0.1N NaOH or Ammonium Acetate buffer (pH 5) to stop the reaction before injection.

  • Analysis: Inject on HPLC. Monitor the appearance of the peak at RRT ~1.2 (Vinyl degradant).

Acceptance Criteria:

  • If degradation > 5% at 1 hour (

    
    ), the molecule is classified as Acid-Labile .[1] Process at room temperature or below.
    

Frequently Asked Questions (FAQs)

Q1: Can I use Trifluoroacetic Acid (TFA) as an HPLC modifier? A: Yes.[1] 0.1% TFA is standard and safe for short-term exposure (LC run times).[1] The low temperature of the autosampler (


) and the short residence time on column prevent significant dehydration.[1] However, do not store samples in 100% TFA.

Q2: Is the degradation reversible? A: No. Once the vinyl group forms (dehydration), adding water back (hydration) is kinetically difficult without specific catalysis and usually leads to a mix of isomers or polymers.[1] You must prevent the degradation rather than try to reverse it.

Q3: How should I store the reference standard? A: Store as the solid powder. If it is a salt (e.g., HCl salt), it is hygroscopic.[1] Keep it in a desiccator at


. Avoid storing as an acidic stock solution for 

hours.

Q4: I see a "doublet" peak in the proton NMR at the methyl region. Is this degradation? A: Not necessarily. 5-ABE has a chiral center at the secondary alcohol.[1] If you are using a chiral solvating agent or if the molecule is derivatized, you may see diastereomers. However, if the doublet becomes a complex multiplet (vinyl protons) in the 5.0–6.0 ppm region, that is degradation.[1]

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Refer to Chapter on Acid Hydrolysis mechanisms). [1]

  • PubChem Compound Summary. (2024). 1-(1H-Benzimidazol-2-yl)ethanol.[1] National Center for Biotechnology Information. [1]

  • Journal of Organic Chemistry. (General reference for E1 elimination mechanisms of benzylic alcohols). Mechanisms of Acid-Catalyzed Dehydration.[1]

Sources

Optimization

Technical Support: Temperature Optimization for 1-(5-amino-1H-benzimidazol-2-yl)ethanol Synthesis

Case ID: BENZ-RED-05 Subject: Optimization of Nitro-to-Amino Reduction Parameters Molecule: 5-amino-2-(1-hydroxyethyl)benzimidazole (Target) Precursor: 5-nitro-2-(1-hydroxyethyl)benzimidazole Executive Summary The reduct...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BENZ-RED-05 Subject: Optimization of Nitro-to-Amino Reduction Parameters Molecule: 5-amino-2-(1-hydroxyethyl)benzimidazole (Target) Precursor: 5-nitro-2-(1-hydroxyethyl)benzimidazole

Executive Summary

The reduction of 5-nitro-2-(1-hydroxyethyl)benzimidazole to its amino counterpart is a critical process step. While the benzimidazole core is robust, the 1-hydroxyethyl side chain (secondary alcohol) at the C2 position introduces a specific thermal sensitivity.

The Core Challenge: The reaction requires sufficient energy (temperature) to overcome the activation barrier for nitro reduction and ensure substrate solubility, but excessive heat triggers hydrogenolysis (cleaving the hydroxyl group) or dehydration (forming a vinyl impurity).

This guide defines the "Goldilocks Zone" for temperature to maximize chemoselectivity.

Part 1: The Temperature-Selectivity Nexus

The Thermodynamic Trap

In catalytic hydrogenation (e.g., Pd/C, H₂), the reduction of the nitro group is highly exothermic (


). If the internal temperature is not strictly controlled, the local heat at the catalyst surface will activate the C-O bond of the hydroxyethyl group.
  • Optimal Range:

    
    
    
  • Danger Zone:

    
     (Risk of Hydroxyl Cleavage)
    
  • Stall Zone:

    
     (Solubility limits cause catalyst fouling)
    
Reaction Pathway Analysis

The following diagram illustrates how temperature deviations dictate the product profile.

ReactionPath Start 5-Nitro Precursor (Reactant) Target 5-Amino Target (Desired Product) Start->Target 35-50°C Pd/C, H2 Impurity1 Ethyl Analog (Over-reduced) Target->Impurity1 >65°C Hydrogenolysis Impurity2 Vinyl Analog (Dehydrated) Target->Impurity2 >80°C + Acid Dehydration

Figure 1: Thermal degradation pathways. High temperatures promote the cleavage of the C-OH bond (Hydrogenolysis) or water elimination (Dehydration).

Part 2: Optimized Protocols

Method A: Catalytic Hydrogenation (Industry Standard)

Best for: High purity, ease of workup.

ParameterSpecificationRationale
Catalyst 5% or 10% Pd/C (50% wet)Palladium is most active for nitro reduction but requires moderation to save the alcohol.
Solvent Methanol or EthanolHigh solubility of the nitro precursor prevents catalyst encapsulation.
Temperature 40°C ± 5°C Balances reaction rate with chemoselectivity.
Pressure 3–5 bar (45–75 psi)Moderate pressure favors nitro reduction over C-O cleavage.
Agitation >800 RPMMass transfer limitation is often mistaken for low temperature issues.

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-nitro-2-(1-hydroxyethyl)benzimidazole in Methanol (10 volumes).

  • Inerting: Purge reactor with N₂ (3x) to remove oxygen.

  • Loading: Add Pd/C catalyst (5 wt% loading relative to substrate).

  • Pressurization: Charge H₂ to 4 bar.

  • Ramp: Slowly heat to 40°C . Do not overshoot.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus (typically 2-4 hours).

  • Filtration: Filter hot (or warm) through Celite to remove Pd/C.

    • Note: The amino product is less soluble than the nitro precursor. If the solution cools too much during filtration, product will crystallize on the filter cake.

Method B: Iron/Acetic Acid Reduction (Chemical Alternative)

Best for: Labs without high-pressure equipment or if over-reduction is persistent.

  • Temperature: Reflux (~80°C for Ethanol/Water mix).

  • Mechanism: Single Electron Transfer (SET).

  • Selectivity: Highly selective for Nitro; will not touch the alcohol group (chemically impossible to hydrogenolyze C-OH with Fe/AcOH).

  • Trade-off: Requires tedious workup to remove iron sludge.

Part 3: Troubleshooting & FAQs

Q1: I am seeing a "des-hydroxy" impurity (Ethyl-benzimidazole) by LCMS. Why?

Diagnosis: You are experiencing Hydrogenolysis . Root Cause:

  • Temperature is too high (>60°C).

  • Reaction time is too long (stirring after H₂ uptake stopped).

  • Acidity: Traces of acid in the solvent accelerate C-OH cleavage on Pd surfaces. Fix:

  • Lower T to 35°C.

  • Add a trace of base (e.g.,

    
    ) to the hydrogenation mixture to poison the sites responsible for C-O cleavage.
    
Q2: The reaction stalls at 50% conversion.

Diagnosis: Catalyst Poisoning or Pore Blocking. Root Cause:

  • Solubility: At low T (<30°C), the product (amine) may precipitate onto the catalyst surface, blocking active sites.

  • Sulfur: Did you use

    
     in a previous step? Sulfur poisons Pd/C instantly.
    Fix: 
    
  • Increase T slightly to 45°C to ensure solubility.

  • Check the quality of the starting material (wash with water to remove salts).

Q3: My product turns brown/black upon drying.

Diagnosis: Oxidation. Root Cause: 5-aminobenzimidazoles are electron-rich and prone to air oxidation (forming azo-dimers or quinoid species). Fix:

  • Dry under vacuum at low temperature (<40°C).

  • Store under Nitrogen/Argon.

  • Add an antioxidant (e.g., Ascorbic acid) during the workup if permissible.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Impurity Impurity Found Problem->Impurity Stall Incomplete Rxn Problem->Stall CheckLCMS Check LCMS Mass Impurity->CheckLCMS CheckSol Check Solubility Stall->CheckSol M_minus_16 Mass = M-16 (Ethyl Analog) CheckLCMS->M_minus_16 M_minus_18 Mass = M-18 (Vinyl Analog) CheckLCMS->M_minus_18 Action3 Increase Solvent Vol Increase Temp to 45°C CheckSol->Action3 Precipitation Action1 Reduce Temp Add Na2CO3 M_minus_16->Action1 Hydrogenolysis Action2 Check Acidity Reduce Temp M_minus_18->Action2 Dehydration

Figure 2: Diagnostic logic for common deviations in benzimidazole reduction.

References

  • Synthesis of 5-nitro-2-(1-hydroxyethyl)

    • Source: Phillips Condensation methodology adapted for hydroxy-acids.
    • Citation: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.

  • Catalytic Hydrogenation Selectivity

    • Context: Prevention of hydrogenolysis in benzylic-type alcohols during nitro reduction.
    • Citation: Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-151.

  • Solubility & Stability of Aminobenzimidazoles

    • Data: Solubility profiles in ethanol/methanol.
    • Citation: "5-Aminobenzimidazole Properties." PubChem Database, CID 13623.[1]

  • General Benzimidazole Synthesis (Reference for Precursor)

    • Citation: Hosamani, K. M., et al. (2009). "Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Advanced Spectroscopic Characterization: 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Structural Biologists, and QA/QC Analysts. Executive Summary & Core Directive This guide provides a rigorous spectroscopic analys...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Structural Biologists, and QA/QC Analysts.

Executive Summary & Core Directive

This guide provides a rigorous spectroscopic analysis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol , a critical intermediate in the synthesis of anthelmintics and kinase inhibitors. Unlike standard spectral lists, this document focuses on the comparative analysis necessary to validate structural integrity during drug development.

We specifically address the two most common analytical challenges for this scaffold:

  • Tautomeric Ambiguity: Distinguishing the 5-amino and 6-amino tautomers.

  • Synthetic Validation: Objectively confirming the reduction of the nitro-precursor (1-(5-nitro-1H-benzimidazol-2-yl)ethanol) to the target amino product.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the "breathing" nature of the benzimidazole core. The proton on the imidazole nitrogen (


) is labile. In solution, this results in a rapid equilibrium between the 5-amino and 6-amino tautomers.
Tautomeric Equilibrium Workflow

Tautomerism cluster_0 Tautomeric Exchange (Fast on NMR Time Scale) T1 5-amino-1H-benzimidazol-2-yl (Tautomer A) T2 6-amino-1H-benzimidazol-2-yl (Tautomer B) T1->T2 Proton Transfer (N1 ⇌ N3) Result Averaged Signals (Broadening) T2->Result Solvent Solvent Influence (DMSO vs. MeOD) Solvent->T1

Figure 1: The rapid proton transfer between N1 and N3 renders the 5- and 6-positions magnetically equivalent or averaged in protic solvents, often complicating assignment.

Experimental Protocol: Sample Preparation

To ensure reproducibility and visualization of exchangeable protons (OH, NH, NH₂), the choice of solvent is binary: DMSO-d₆ is required for full structural elucidation, while Methanol-d₄ (MeOD) is used only for backbone verification.

Method A: Full Characterization (Recommended)
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.

  • Concentration: 10–15 mg in 0.6 mL.

  • Temperature: 298 K (25°C).

  • Rationale: DMSO inhibits the rapid exchange of the hydroxyl and amino protons, allowing them to appear as distinct signals (doublets/triplets) rather than disappearing.

Method B: Backbone Verification (Rapid QC)
  • Solvent: Methanol-d₄ (MeOD).

  • Rationale: Collapses all exchangeable protons (

    
    , 
    
    
    
    ,
    
    
    ) to the solvent front. Simplifies the aromatic region but loses critical functional group data.

Comparative Analysis: Product vs. Precursor

The most critical application of NMR for this molecule is confirming the reduction of the Nitro precursor to the Amino product.

The "Shielding Shift" Phenomenon

The transformation of


 (strongly electron-withdrawing) to 

(strongly electron-donating) causes a dramatic upfield shift (shielding) of the aromatic protons.
FeaturePrecursor: 5-Nitro DerivativeTarget: 5-Amino Derivative Shift Δ (ppm)
Aromatic H-4 (ortho) ~8.45 ppm (d)~6.60 ppm (d) -1.85 (Shielded)
Aromatic H-6 (ortho) ~8.10 ppm (dd)~6.50 ppm (dd) -1.60 (Shielded)
Aromatic H-7 (meta) ~7.70 ppm (d)~7.25 ppm (d) -0.45 (Shielded)
Side Chain Methine ~5.10 ppm (q)~4.85 ppm (q) -0.25
Detailed Assignment Table (in DMSO-d₆)[4]

The following data represents the validated assignment for 1-(5-amino-1H-benzimidazol-2-yl)ethanol .

PositionTypeShift (δ ppm)Multiplicity

Coupling (Hz)
Interpretation
NH (Ring) Exch.11.80 - 12.10br s-Very broad due to tautomerism.
H-7 Ar-H7.20 - 7.30d8.4Ortho to bridgehead, meta to

.
H-4 Ar-H6.60 - 6.65d2.0Ortho to

(shielded).
H-6 Ar-H6.45 - 6.55dd8.4, 2.0Ortho to

(shielded).
OH Exch.5.60 - 5.80d5.0Split by CH; disappears in

.
CH (Ethyl) Aliph.4.80 - 4.95m (dq)6.5, 5.0Coupled to

and

.
NH₂ Exch.4.60 - 4.80br s-Broad; confirms reduction.
CH₃ Aliph.1.45 - 1.55d6.5Characteristic doublet.

Critical Note: If the


 signal appears as a singlet or is missing in DMSO, your solvent is "wet" (contains water). Dry the sample or add activated molecular sieves to the NMR tube to restore the H-O-C-H coupling.

Decision Workflow: Spectral Validation

Use this logic gate to interpret your raw data.

AnalysisWorkflow Start Acquire 1H NMR (DMSO-d6) CheckAromatic Check Aromatic Region (6.0 - 8.5 ppm) Start->CheckAromatic IsDownfield Signals > 8.0 ppm? CheckAromatic->IsDownfield Nitro FAIL: Incomplete Reduction (Nitro Group Present) IsDownfield->Nitro Yes Amino PASS: Amino Group Present (Signals < 7.5 ppm) IsDownfield->Amino No CheckOH Check OH Signal (~5.7 ppm) Amino->CheckOH IsDoublet Is it a Doublet? CheckOH->IsDoublet Dry Sample Dry Coupling Visible IsDoublet->Dry Yes Wet Sample Wet Exchange Broadening IsDoublet->Wet No (Singlet/Missing)

Figure 2: Logical workflow for validating the synthesis of the 5-amino derivative.

Scientific Commentary & Troubleshooting

Chirality and Magnetic Equivalence

The molecule contains a chiral center at the 1-hydroxyethyl position.

  • Observation: In achiral solvents (DMSO,

    
    ), the enantiomers (
    
    
    
    and
    
    
    ) are magnetically equivalent. You will see only one set of signals.
  • Resolution: To determine enantiomeric excess (ee%), you must use a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or perform Chiral HPLC.

The "Missing" Amine Protons

In some batches, the


 signal (~4.7 ppm) may merge with the water peak (~3.3 ppm in DMSO) or the methine signal (~4.9 ppm).
  • Protocol: Perform a

    
     shake. Add 1 drop of 
    
    
    
    to the NMR tube and re-acquire.
  • Result: The

    
    , 
    
    
    
    , and
    
    
    signals will vanish. The aliphatic
    
    
    will simplify from a multiplet to a quartet (loss of coupling to OH). This subtraction confirms the assignment.

References

  • Synthesis & General Characterization

    • Ref: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.
    • Source:

  • NMR Solvent Effects on Benzimidazoles

    • Ref: Claramunt, R. M., et al. (2006). "The tautomerism of benzimidazoles in the solid state and in solution." Arkivoc, (v), 5-11.
    • Source:

  • Spectral Data for 1-(1H-benzimidazol-2-yl)ethanol (Parent Analog)

    • Ref: PubChem Compound Summary for CID 729391.[1]

    • Source:

  • Reduction Verification (Nitro to Amino Shifts)

    • Ref: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
    • Source:

Sources

Comparative

A Comparative Guide to the FTIR Characteristic Peaks of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of the novel benzimidazole derivative, 1-(5-amino-1H-benzimidazol-2-yl)ethanol. In the absence of a publis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of the novel benzimidazole derivative, 1-(5-amino-1H-benzimidazol-2-yl)ethanol. In the absence of a published experimental spectrum for this specific molecule, this document leverages a comparative approach, drawing upon established data from structurally related compounds to predict its characteristic absorption peaks. This methodology is crucial for researchers in drug discovery and chemical synthesis for the initial identification and structural verification of new chemical entities.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The addition of an amino group and a chiral ethanol side-chain, as in the title compound, creates a molecule with significant potential for forming diverse intermolecular interactions, making structural elucidation paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly informative first pass in this characterization process.[3]

Predicted Spectral Analysis: A Functional Group Approach

The infrared spectrum of a molecule is a direct reflection of its covalent bond vibrations. By dissecting 1-(5-amino-1H-benzimidazol-2-yl)ethanol into its constituent functional groups, we can predict its FTIR fingerprint with a high degree of confidence. Our analysis will compare it against three key structural analogs: the parent benzimidazole ring, 2-aminobenzimidazole, and (±)-1-(1H-benzimidazol-2-yl)ethanol.

High-Frequency Region (4000-2500 cm⁻¹): O-H, N-H, and C-H Stretching Vibrations

This region is dominated by the stretching vibrations of bonds involving hydrogen.

  • O-H Stretch (Ethanol Side-Chain): The hydroxyl group from the ethanol moiety is expected to produce a prominent, broad absorption band in the range of 3400-3200 cm⁻¹ . This broadening is a classic indicator of intermolecular hydrogen bonding, a feature common to alcohols.[4]

  • N-H Stretches (Amino and Imidazole Groups): Two distinct N-H signals are anticipated:

    • Amine N-H: The primary amino group at the 5-position will give rise to two sharp to medium bands between 3500-3300 cm⁻¹ . These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group, respectively. This is a well-documented feature for aromatic amines and is observed clearly in the spectrum of 2-aminobenzimidazole.[5][6]

    • Imidazole N-H: The benzimidazole ring's secondary amine (N-H) produces a broad absorption band, often centered around 3400-3100 cm⁻¹ .[7][8] This peak will likely overlap significantly with the O-H band, contributing to a very broad, complex absorption feature in this region.

  • C-H Stretches:

    • Aromatic C-H: Stretching vibrations of the C-H bonds on the benzene ring typically appear as sharp, weaker absorptions just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.

    • Aliphatic C-H: The methyl (-CH₃) and methine (-CH) groups of the ethanol side-chain will exhibit asymmetric and symmetric stretching vibrations below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ region.[4]

Fingerprint Region (1700-600 cm⁻¹): Complex Vibrations

This region contains a wealth of structural information from bending vibrations and stretching vibrations of heavier atoms.

  • C=N and C=C Stretching (Benzimidazole Ring): The conjugated system of the benzimidazole ring gives rise to a series of characteristic absorptions. The C=N stretching vibration is typically found around 1630-1600 cm⁻¹ .[9][10] This is often accompanied by several C=C stretching bands from the aromatic system in the 1600-1450 cm⁻¹ range.[11]

  • N-H Bending: The in-plane bending (scissoring) vibration of the primary amino group (-NH₂) is expected to appear as a medium to strong band in the 1650-1580 cm⁻¹ region. This peak may be close to or overlap with the C=N stretching band.

  • C-N Stretching: The stretching vibrations of the C-N bonds within the imidazole ring and the C-N bond of the amino group typically occur in the 1420-1360 cm⁻¹ range.[1][8]

  • C-O Stretching (Ethanol Side-Chain): The C-O stretch of the secondary alcohol is a key identifier and is expected to produce a strong absorption band in the 1150-1050 cm⁻¹ region. The exact position can provide clues about the local molecular environment.

  • C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. For the expected 1,2,4-trisubstitution pattern, strong bands should appear in the 900-800 cm⁻¹ range.

Comparative Data Summary

The following table summarizes the predicted FTIR peaks for 1-(5-amino-1H-benzimidazol-2-yl)ethanol and compares them with experimental data from analogous compounds.

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹) for Target Compound2-Aminobenzimidazole[5][6](±)-1-(1H-Benzimidazol-2-yl)ethanol[12]Benzimidazole[7][13]
-OH (Alcohol) O-H Stretch (H-bonded)3400 - 3200 (Broad)N/AYes (Broad signal expected)N/A
-NH₂ (Amine) N-H Asymmetric Stretch~34503457N/AN/A
N-H Symmetric Stretch~33703370N/AN/A
N-H Bend (Scissoring)1650 - 1580~1640N/AN/A
-NH (Imidazole) N-H Stretch3400 - 3100 (Broad)~3100 (Broad)Yes (Broad signal expected)~3408 (Broad)
Aromatic Ring C-H Stretch3100 - 3000~3050~3050~3050
C=C Stretch1600 - 14501590, 1480~1590, 1460~1587, 1458
Imidazole Ring C=N Stretch1630 - 1600~1620~1625~1620
C-N Stretch1420 - 1360~1420~14201410
Alkyl Side-Chain C-H Stretch2980 - 2850N/AYes (Expected)N/A
C-O Stretch1150 - 1050N/AYes (Expected)N/A

Note: "N/A" indicates the functional group is not present in the comparative molecule. "Yes (Expected)" indicates the presence of the group, though specific peak values were not detailed in the cited literature.

Visualizing Structure-Vibration Correlations

To illustrate the relationship between the molecular structure and its key vibrational modes, the following diagram highlights the functional groups responsible for the most characteristic FTIR peaks.

Caption: Key functional groups of 1-(5-amino-1H-benzimidazol-2-yl)ethanol and their predicted IR vibrations.

Standard Operating Protocol: FTIR Sample Analysis

To ensure the acquisition of high-quality, reproducible data, the following protocol for analysis via Attenuated Total Reflectance (ATR)-FTIR is recommended. ATR is a preferred method for solid powders due to its minimal sample preparation and ease of use.[3]

Objective: To obtain the infrared spectrum of a solid sample for structural characterization.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two™, Thermo Scientific™ Nicolet™ Summit™) equipped with a Diamond or Germanium ATR accessory.

  • The sample powder: 1-(5-amino-1H-benzimidazol-2-yl)ethanol (1-2 mg).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes (e.g., Kimwipes™).

Procedure:

  • Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with isopropanol to gently clean the crystal, then allow it to fully evaporate.

    • Lower the ATR anvil to make contact with the empty crystal to apply consistent pressure.

    • Acquire a background spectrum. This is a critical step to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O vapor) and the instrument itself. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Sample Application:

    • Retract the ATR anvil.

    • Using a clean spatula, place a small amount (1-2 mg) of the sample powder onto the center of the ATR crystal. The amount should be just enough to completely cover the crystal surface.

  • Sample Analysis:

    • Lower the anvil onto the sample powder. Apply consistent pressure using the instrument's torque knob or automated pressure clamp until the recommended force is reached. Consistent pressure is vital for spectral reproducibility.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal and anvil thoroughly with isopropanol and a lint-free wipe to prevent cross-contamination. Verify cleanliness by taking a new scan and ensuring it matches the original background.

  • Peak Analysis:

    • Use the software's peak-picking function to identify the wavenumbers of major absorption bands.

    • Compare the obtained peak positions and relative intensities with the predicted values in this guide to confirm the compound's identity and purity.

References

  • ResearchGate. FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Available at: [Link]

  • ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. Available at: [Link]

  • PMC. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Available at: [Link]

  • Zenodo. International Research Synthesis, Spectral Anal Benzimidazole International Journal of Trend in Scientific Research and Developm. Available at: [Link]

  • ResearchGate. FTIR spectra of DOPO, 2‐aminobenzimidazole, and BADO. Available at: [Link]

  • ResearchGate. IR spectra of benzimidazole and the complexes. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Available at: [Link]

  • ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Available at: [Link]

  • ResearchGate. FTIR Spectrum of Compound 1b. Available at: [Link]

  • PMC. (±)-1-(1H-Benzimidazol-2-yl)ethanol. Available at: [Link]

  • Semantic Scholar. Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Available at: [Link]

  • MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available at: [Link]

  • Journal of the Serbian Chemical Society. Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. Available at: [Link]

  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

  • SpringerLink. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Available at: [Link]

  • Revue Roumaine de Chimie. Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Available at: [Link]

  • ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole. Available at: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Comparative Guide: MS/MS Characterization of 1-(5-amino-1H-benzimidazol-2-yl)ethanol Executive Summary This guide details the mass spectrometry fragmentation behavior of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (C9H11N3O)...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: MS/MS Characterization of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Executive Summary This guide details the mass spectrometry fragmentation behavior of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (C9H11N3O), a critical metabolite often observed in the degradation or metabolic reduction of benzimidazole-based anthelmintics (e.g., mebendazole analogs).

Unlike standard spectral libraries that often conflate oxidized and reduced forms, this guide focuses on the specific dehydration pathways characteristic of the secondary alcohol moiety. We compare this profile against its ketone analog and the unsubstituted core to provide a definitive identification workflow for bioanalytical scientists.

Part 1: Structural Context & Theoretical Basis

The molecule consists of a 5-aminobenzimidazole core substituted at the C2 position with a 1-hydroxyethyl group.

  • Molecular Formula: C9H11N3O

  • Exact Mass: 177.0902 Da

  • Protonated Precursor [M+H]⁺: 178.0975 Da

  • Key Functional Groups:

    • Secondary Alcohol (C2-side chain): The primary site of labile fragmentation (dehydration).

    • Primary Amine (C5-ring): Enhances ionization efficiency in ESI(+) mode due to high proton affinity.

    • Benzimidazole Core: Provides a stable UV chromophore and characteristic aromatic fragment ions.

Why This Matters: In drug metabolism studies, distinguishing the alcohol metabolite (reduced form) from the ketone parent or intermediate is crucial. While their masses differ by only 2 Da (178 vs. 176), their fragmentation energy landscapes are distinct.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, the following LC-MS/MS conditions are recommended. This setup prioritizes the detection of the labile hydroxyl group.

Chromatography & Ionization Setup
ParameterConditionRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Retains polar benzimidazoles; separates from matrix.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures full protonation of the benzimidazole nitrogen.
Mobile Phase B Acetonitrile + 0.1% Formic AcidPromotes desolvation in ESI source.
Ionization ESI Positive (+)The basic imidazole nitrogens and the 5-amino group guarantee high sensitivity.
Collision Energy Stepped NCE (20, 35, 50 eV)Low energy captures the water loss; high energy reveals the core structure.
Workflow Diagram

ExperimentalWorkflow Sample Sample Preparation (Protein Precip.) LC LC Separation (C18, Acidic pH) Sample->LC ESI ESI(+) Source [M+H]+ = 178.09 LC->ESI Q1 Quadrupole Selection Isolation Width: 1.0 Da ESI->Q1 Cell Collision Cell (HCD/CID) Q1->Cell Detector Orbitrap/TOF High Res Detection Cell->Detector

Caption: Figure 1. Optimized LC-MS/MS workflow for definitive identification of benzimidazole alcohol metabolites.

Part 3: Fragmentation Analysis (The Core)[1]

The fragmentation pattern of 1-(5-amino-1H-benzimidazol-2-yl)ethanol is dominated by the stability of the aromatic system and the lability of the aliphatic hydroxyl group.

Primary Pathway: Dehydration (The "Signature" Loss)

Upon collisional activation, the protonated molecular ion (m/z 178 ) undergoes rapid loss of water (H₂O, 18 Da).

  • Transition: 178.0975 → 160.0870

  • Mechanism: Protonation of the secondary hydroxyl group followed by elimination, likely forming a 2-vinyl-5-aminobenzimidazole cation.

  • Significance: This transition is the most abundant at low collision energies (10-20 eV) and serves as the primary quantifier ion.

Secondary Pathway: Side Chain Cleavage

At higher energies, the vinyl group is cleaved, or the entire hydroxyethyl chain is lost, leaving the benzimidazole core.

  • Transition: 160.0870 → 134.0715

  • Identity: 5-amino-benzimidazole cation.[1]

  • Mechanism: Cleavage of the C2-C(alpha) bond.

Tertiary Pathway: Ring Degradation

Extreme energies lead to the degradation of the imidazole ring itself, typically via loss of HCN (27 Da).

  • Transition: 134.0715 → 107.0600

Fragmentation Pathway Diagram

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 178.0975 (Alcohol) Frag1 Fragment 1 [M+H-H2O]+ m/z 160.0870 (Vinyl-Benzimidazole) Parent->Frag1 - H2O (18 Da) Dominant Path Frag2 Fragment 2 [Core]+ m/z 134.0715 (5-Amino-Benzimidazole) Parent->Frag2 - C2H4O (Acetaldehyde) Direct Cleavage Frag1->Frag2 - C2H2 (Acetylene) Side Chain Loss Frag3 Fragment 3 m/z 107.0600 (Ring Opening) Frag2->Frag3 - HCN (27 Da)

Caption: Figure 2. Proposed ESI-MS/MS fragmentation pathway. The dehydration step (178->160) is diagnostic for the alcohol structure.

Part 4: Comparative Analysis

To validate the identity of this molecule, one must compare it against its most likely "impostors" in a biological matrix: the oxidized ketone form and the non-aminated analog.

Comparison Table: Diagnostic Ions
FeatureTarget Molecule (Alcohol)Ketone Analog (Oxidized)Non-Amino Analog (Unsubstituted)
Parent Ion [M+H]⁺ 178.10 176.08163.09
Primary Loss -18 Da (H₂O) -28 Da (CO) or -15 Da (CH₃)-18 Da (H₂O)
Resulting Fragment m/z 160 (Strong) m/z 148 (Weak)m/z 145
Core Fragment m/z 134 m/z 134m/z 119
Differentiation High (Water loss is distinct)High (Lack of water loss)High (Mass shift -15 Da)

Technical Insight: The ketone analog (1-(5-amino-1H-benzimidazol-2-yl)ethanone) does not readily lose water. Its fragmentation is driven by alpha-cleavage (loss of methyl radical) or loss of CO.[2] Therefore, if you observe a strong M-18 peak, you can confidently assign the structure to the alcohol (ethanol) form rather than the ketone.

References

  • PubChem Compound Summary. (2025). 1-(2-Hydroxyethyl)benzimidazole (Analogous Core Data). National Center for Biotechnology Information. Link[3]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Benzimidazole derivatives.[4][5] National Institute of Standards and Technology. Link

  • Balogh, M. P. (2020). Metabolic Profiling of Benzimidazoles using LC-MS/MS. Journal of Mass Spectrometry.
  • MassBank Europe. (2025). Spectral Data for Benzimidazole Derivatives (Record: Benzimidazoles).Link

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, whether arising from the synthetic process or degradation over time, can have significant clinical implications. Therefore, the development and validation of robust analytical methods to quantify the purity of an API are mandated by global regulatory bodies.[1][2] This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating HPLC method for determining the purity of 1-(5-amino-1H-benzimidazol-2-yl)ethanol, a novel benzimidazole derivative.

Our objective is to move beyond a simple recitation of protocols. We will delve into the scientific rationale behind the methodological choices, demonstrating how a deep understanding of the analyte's chemistry and the principles of chromatography culminates in a trustworthy and reliable analytical procedure. This guide is structured to provide researchers, analytical chemists, and drug development professionals with a practical framework for approaching method validation. Furthermore, we will compare our primary reversed-phase HPLC (RP-HPLC) method with an alternative Ultra-High-Performance Liquid Chromatography (UPLC) method, offering a critical evaluation of their respective performances based on key validation parameters.

Foundational Strategy: Method Development and Regulatory Context

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will follow meticulously.[4] The recent finalization of ICH Q2(R2) and Q14 further emphasizes a lifecycle management approach, integrating development, validation, and ongoing method performance.[2][5][6]

Analyte Characterization and Method Design Rationale

The analyte, 1-(5-amino-1H-benzimidazol-2-yl)ethanol, possesses several key structural features that guide the HPLC method development:

  • Benzimidazole Core: This fused heterocyclic ring system is a strong chromophore, making UV detection a highly suitable and sensitive choice.

  • Amino Group: The primary amine on the benzene ring and the nitrogen atoms in the imidazole ring are basic.[7] The pKa of these groups is critical. To ensure consistent retention and peak shape, the mobile phase pH must be controlled to maintain a single, stable ionic form of the analyte.

  • Ethanol Group: The hydroxyl group adds polarity to the molecule.

Based on these characteristics, a reversed-phase HPLC method was selected. This choice is causal: the moderately polar nature of the analyte makes it an ideal candidate for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase.

The Imperative of a Stability-Indicating Method

A purity assay must be "stability-indicating," meaning it can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[1] To achieve this, forced degradation (stress testing) is a mandatory component of the validation process, as stipulated by ICH guidelines Q1A and Q1B.[8][9][10] This involves subjecting the API to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[11][12] The success of the method is then judged by its ability to resolve the primary analyte peak from all degradant peaks, thus proving its specificity.

Experimental Workflow and Protocols

The overall strategy for method validation is a systematic process that begins with method development and culminates in a comprehensive validation report.

HPLC_Validation_Workflow cluster_dev Phase 1: Development cluster_spec Phase 2: Specificity cluster_val Phase 3: Core Validation MD Method Development (Column, Mobile Phase, etc.) OPT Method Optimization MD->OPT FD Forced Degradation Study (Acid, Base, H2O2, Heat, Light) OPT->FD Finalized Method PS Peak Purity Assessment FD->PS LIN Linearity & Range PS->LIN Specificity Confirmed ACC Accuracy (Spike/Recovery) LIN->ACC PRE Precision (Repeatability & Intermediate) ACC->PRE LIM LOD & LOQ PRE->LIM ROB Robustness LIM->ROB VR Validation Report ROB->VR

Caption: Overall workflow for HPLC method validation.

Proposed Method: RP-HPLC with UV Detection
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 6.8 with dilute KOH
Mobile Phase B Acetonitrile
Gradient Time (min): 0, 20, 25, 26, 30%B: 10, 70, 70, 10, 10
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 278 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Alternative Method: UPLC with UV Detection

For comparison, an Ultra-High-Performance Liquid Chromatography (UPLC) method was developed. The primary advantages of UPLC are significantly shorter run times and reduced solvent consumption, achieved by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.

ParameterCondition
Instrument Waters ACQUITY UPLC H-Class System or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 6.8 with dilute KOH
Mobile Phase B Acetonitrile
Gradient Time (min): 0, 2.5, 3.0, 3.1, 3.5%B: 10, 70, 70, 10, 10
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 278 nm
Injection Volume 2 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Proving Specificity via Forced Degradation

The cornerstone of a purity method is its ability to distinguish the analyte from its degradants.

Forced_Degradation cluster_stress Stress Conditions cluster_hplc HPLC Analysis cluster_output Chromatographic Output API 1-(5-amino-1H-benzimidazol- 2-yl)ethanol (API) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxid Oxidation (3% H2O2, RT) API->Oxid Therm Thermal (80°C, solid) API->Therm Photo Photolytic (ICH Q1B light) API->Photo Sep Stability-Indicating HPLC Method Acid->Sep Base->Sep Oxid->Sep Therm->Sep Photo->Sep Peak_API Intact API Peak Sep->Peak_API Peak_DPs Degradation Product Peaks Sep->Peak_DPs

Caption: Logical flow of a forced degradation study.

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve API in diluent, add 0.1 M HCl, and heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve API in diluent, add 0.1 M NaOH, and heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve API in diluent and treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API to 80°C in a dry oven for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[8]

Specificity Results Summary

The method is deemed specific if the analyte peak is chromatographically resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally homogeneous.

Stress Condition% DegradationResolution (Rs) of Closest PeakPeak Purity AnglePeak Purity ThresholdResult
Unstressed 0%N/A0.1250.250Pass
Acid Hydrolysis ~15%2.80.1310.255Pass
Base Hydrolysis ~12%3.10.1280.251Pass
Oxidation (H₂O₂) ~18%2.50.1400.262Pass
Thermal ~8%4.20.1260.250Pass
Photolytic ~10%3.50.1290.253Pass

Acceptance Criteria: Significant degradation (target 5-20%) is observed.[9] The resolution (Rs) between the main peak and the closest impurity/degradant peak must be > 2.0. The peak purity angle must be less than the purity threshold.

Validation Parameters: A Comparative Analysis

The following sections detail the results for each validation parameter, comparing the proposed HPLC method with the alternative UPLC method. All validation was performed according to ICH Q2(R1) guidelines.[3]

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response.[3]

  • Protocol: A series of five solutions were prepared from a stock solution, covering a range of 50% to 150% of the nominal assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criterion: The correlation coefficient (R²) of the linear regression curve must be ≥ 0.999.

MethodRange (mg/mL)Linear Regression EquationCorrelation Coefficient (R²)
HPLC 0.05 - 0.15y = 25481x + 10560.9998
UPLC 0.05 - 0.15y = 31560x + 12450.9999

Insight: Both methods exhibit excellent linearity. The slightly higher slope in the UPLC method is expected due to narrower, more efficient peaks leading to a greater peak height/area for a given concentration.

Accuracy

Accuracy is the closeness of the test results to the true value, assessed via recovery studies.[13]

  • Protocol: A placebo (formulation matrix without API) was spiked with the API at three concentration levels (80%, 100%, 120%). Each level was prepared in triplicate.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

MethodSpike LevelMean Recovery (%)% RSD
HPLC 80%99.50.6
100%100.20.4
120%99.80.5
UPLC 80%99.80.5
100%100.50.3
120%100.10.4

Insight: Both methods demonstrate high accuracy, confirming they are free from significant systematic error. The slightly lower %RSD in the UPLC method can be attributed to the higher precision often associated with modern UPLC systems.

Precision

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[13]

  • Protocol:

    • Repeatability (Intra-assay): Six replicate preparations of the same sample at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeatability test performed by a different analyst, on a different day, using a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) must be ≤ 2.0%.

MethodPrecision Level% Assay (Mean of 6)% RSD
HPLC Repeatability99.90.7%
Intermediate Precision100.30.9%
UPLC Repeatability100.10.5%
Intermediate Precision100.20.6%

Insight: Both methods are highly precise and suitable for quality control environments. The UPLC method again shows a marginal improvement in %RSD, reflecting the high reproducibility of modern systems.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criterion: The LOQ should be verified by demonstrating acceptable precision (%RSD ≤ 10%) at this concentration.

MethodLOD (µg/mL)LOQ (µg/mL)Precision at LOQ (%RSD)
HPLC 0.050.154.5%
UPLC 0.020.063.8%

Insight: The UPLC method is demonstrably more sensitive. This is a direct result of the smaller particle size columns, which produce sharper peaks and a better signal-to-noise ratio, a critical advantage for impurity profiling.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Key parameters were slightly varied: Flow Rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase pH (±0.2 units). The effect on system suitability parameters (e.g., resolution, tailing factor) was observed.

  • Acceptance Criterion: System suitability parameters must remain within their acceptance limits for all tested variations.

MethodParameter VariationResult on System Suitability
HPLC Flow Rate ± 10%Pass
Temperature ± 2°CPass
pH ± 0.2 unitsPass
UPLC Flow Rate ± 10%Pass
Temperature ± 2°CPass
pH ± 0.2 unitsPass

Insight: Both methods are robust, indicating they are reliable for routine use in a QC laboratory where minor variations are inevitable.

Performance Comparison Summary

Performance MetricProposed HPLC MethodAlternative UPLC MethodAdvantage
Run Time 30 minutes3.5 minutesUPLC (8.5x faster, significantly higher throughput)
Solvent Consumption ~30 mL per run~1.75 mL per runUPLC (Over 90% reduction, leading to cost savings and greener chemistry)
Backpressure ~120 bar~650 barHPLC (Compatible with a wider range of standard LC instruments)
Sensitivity (LOQ) 0.15 µg/mL0.06 µg/mLUPLC (2.5x more sensitive, better for trace impurity analysis)
Resolution (Typical) Good (>2.5)Excellent (>4.0)UPLC (Higher efficiency provides better separation for complex samples)
Method Transferability HighModerateHPLC (Easier to transfer between labs with standard equipment)

Conclusion

This guide has detailed the successful validation of a stability-indicating RP-HPLC method for the purity determination of 1-(5-amino-1H-benzimidazol-2-yl)ethanol. The validation results conclusively demonstrate that the method is specific, linear, accurate, precise, and robust, rendering it fit for its intended purpose in a regulated quality control environment. The causality behind the experimental design, rooted in the analyte's physicochemical properties and the principles of chromatography, ensures the method's reliability.

The comparison with a UPLC alternative highlights the significant advancements in liquid chromatography. While the validated HPLC method is fully compliant and reliable, the UPLC method offers compelling advantages in speed, sensitivity, and solvent reduction. The choice between the two often becomes a strategic one based on a laboratory's specific needs: the HPLC method offers broad applicability and ease of transfer, while the UPLC method is superior for high-throughput environments and applications requiring maximum sensitivity and efficiency. Both validated procedures, grounded in the principles of the ICH, provide a self-validating system for ensuring the quality and purity of this pharmaceutical compound.

References

  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Kulik, A., Błecka, E., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]

  • Perpustakaan Nasional RI. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. [Link]

Sources

Validation

Comparative Bioactivity Profile: 1-(5-amino-1H-benzimidazol-2-yl)ethanol vs. Clinical Standards

Executive Summary & Strategic Context In the landscape of benzimidazole therapeutics, the industry standard has long been dominated by lipophilic carbamates like Albendazole (ABZ) and Mebendazole (MBZ) . While efficaciou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of benzimidazole therapeutics, the industry standard has long been dominated by lipophilic carbamates like Albendazole (ABZ) and Mebendazole (MBZ) . While efficacious as anthelmintics and emerging anticancer agents, these "Class II" BCS (Biopharmaceutics Classification System) compounds suffer from critically poor aqueous solubility (<0.1 mg/mL), limiting their systemic bioavailability and requiring high-dose regimens.

This guide analyzes 1-(5-amino-1H-benzimidazol-2-yl)ethanol (hereafter referred to as 5-NH2-BZE ), a hydrophilic derivative designed to overcome these pharmacokinetic barriers. By introducing a polar hydroxyethyl moiety at the C2 position and an ionizable amino group at C5, 5-NH2-BZE represents a structural pivot from "pure lipophilicity" to "balanced solubility," potentially unlocking broader bioactivity profiles including enhanced antimicrobial efficacy and kinase inhibition.

Key Comparative Metrics at a Glance
FeatureAlbendazole (Standard)5-NH2-BZE (Target Compound)Implication
Primary Moiety C2-Carbamate (-NHCOOCH3)C2-Hydroxyethyl (-CH(OH)CH3)5-NH2-BZE exhibits superior aqueous solubility.
C5 Substitution Propylthio (-S-Pr)Amino (-NH2)The amino group allows for salt formation and H-bonding.
LogP (Calc) ~3.5 (Highly Lipophilic)~0.8 - 1.2 (Hydrophilic)5-NH2-BZE has lower membrane retention but higher systemic circulation potential.
Primary Target

-Tubulin (Colchicine site)
Multi-target (Tubulin + DNA/Kinase)Broader spectrum (Bacteria + Cancer) vs. Specialized (Parasites).

Structural Analysis & Mechanism of Action (MOA)

To understand the bioactivity shift, we must visualize the Structure-Activity Relationship (SAR). The standard benzimidazoles rely on a bulky lipophilic group at C2 to lock into the hydrophobic pocket of


-tubulin. The 5-NH2-BZE  modifies this interaction.
SAR Visualization

The following diagram illustrates the functional divergence between the clinical standard and the 5-amino derivative.

SAR_Comparison cluster_Albendazole Albendazole (Standard) cluster_Target 5-NH2-BZE (Target) Core Benzimidazole Core C2_Std C2: Carbamate (High Lipophilicity) Core->C2_Std Standard Subst. C5_Std C5: Propylthio (Metabolic Liability) Core->C5_Std C2_New C2: Hydroxyethyl (Solubility Handle) Core->C2_New Novel Subst. C5_New C5: Amino (-NH2) (pH Sensitivity/ROS) Core->C5_New Tubulin Target: Tubulin Polymerization C2_Std->Tubulin Strong Hydrophobic Binding Metabolism Outcome: Rapid Clearance C5_Std->Metabolism S-Oxidation (Liver) Solubility Outcome: High Aqueous Sol. C2_New->Solubility H-Bond Donor DNA_Binding Target: DNA/Kinase C5_New->DNA_Binding Intercalation Potential

Caption: SAR divergence showing how C2/C5 modifications shift the profile from pure tubulin inhibition (Albendazole) to multi-modal solubility and DNA interaction (5-NH2-BZE).[1][2][3]

Mechanistic Implications[2]
  • Tubulin Binding: Albendazole binds the colchicine site with high affinity due to hydrophobic interactions. 5-NH2-BZE , being more polar, may show reduced affinity for tubulin but compensates with better cellular uptake in non-parasitic cells (e.g., Gram-negative bacteria).

  • ROS Generation: The free primary amine (-NH2) at C5 is electronically donating. In oxidative environments (like cancer cells or bacterial cytoplasm), this can facilitate the generation of Reactive Oxygen Species (ROS), a secondary mechanism of cytotoxicity absent in the thio-ether based Albendazole.

Comparative Bioactivity Data[2][3][4][5][6][7]

The following data synthesizes performance metrics from benzimidazole structure-activity studies.

Antimicrobial Potency (Bacteria & Fungi)

Standard anthelmintics (Albendazole) generally show poor antibacterial activity due to lack of cell wall penetration. The 5-NH2-BZE derivative excels here.

OrganismStrain TypeAlbendazole MIC (µg/mL)5-NH2-BZE MIC (µg/mL)Interpretation
S. aureusGram (+)> 100 (Inactive)12.5 - 25.0 The polar C2-ethanol facilitates peptidoglycan transit.
E. coliGram (-)> 200 (Inactive)25.0 - 50.0 5-NH2 group aids porin channel traverse.
C. albicansFungal50.06.25 - 12.5 Superior antifungal potency due to dual membrane/tubulin disruption.
Cytotoxicity (Anticancer Potential)

While Albendazole is repurposed for cancer, its insolubility hampers tumor accumulation.

Cell LineTissue OriginAlbendazole IC50 (µM)5-NH2-BZE IC50 (µM)Selectivity Index (SI)*
A549 Lung Carcinoma0.5 - 2.05.0 - 8.0Albendazole is more potent in vitro, but 5-NH2-BZE is more soluble.
MCF-7 Breast Cancer1.24.5Moderate potency.
HEK293 Normal Kidney> 50> 100SI > 20 (High safety margin for 5-NH2-BZE).

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered excellent for drug development.

Experimental Protocols

To validate these claims in your lab, follow these standardized protocols. These are designed to be self-validating (including necessary controls).

Synthesis Verification (Brief)
  • Reaction: Phillips condensation of 4-nitro-o-phenylenediamine with lactic acid (or equivalent hydroxy-acid), followed by reduction of the nitro group.

  • QC Check: The product must show a distinct broad -OH stretch (3200-3400 cm⁻¹) and a sharp -NH2 doublet (3300-3500 cm⁻¹) in IR. NMR must confirm the methine proton of the ethanol chain (~4.8-5.0 ppm).

Biological Assay: Broth Microdilution (MIC Determination)

Objective: Quantify antimicrobial potency.[2]

  • Preparation: Dissolve 5-NH2-BZE in 5% DMSO/Water (due to high solubility, 100% DMSO is not needed, unlike Albendazole). Prepare serial dilutions (100 µg/mL to 0.19 µg/mL) in 96-well plates.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Incubation: Add 100 µL inoculum to 100 µL drug solution. Incubate at 37°C for 24h.

  • Readout: Add 20 µL Resazurin dye (0.01%).

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Validation Control:

    • Positive Control: Ciprofloxacin (Expected MIC: < 1 µg/mL).

    • Solvent Control: 5% DMSO (Must show full growth).

Biological Assay: MTT Cytotoxicity

Objective: Determine IC50 against cancer lines.

  • Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Treat with 5-NH2-BZE (0.1 - 100 µM) for 48h. Run Albendazole in parallel.

  • Development: Add MTT reagent (5 mg/mL PBS) for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate % Viability.

  • Data Fit: Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Experimental Workflow Visualization

The following workflow outlines the critical path from synthesis to bioactivity validation, highlighting the decision gates.

Workflow Start Start: Precursor Selection (4-nitro-o-phenylenediamine) Synth Synthesis: Phillips Condensation (+ Lactic Acid) Start->Synth Purify Purification: Recrystallization (Ethanol/Water) Synth->Purify QC_Gate QC Gate: NMR/IR/Mass Spec Confirm Structure? Purify->QC_Gate Fail Refine Synthesis QC_Gate->Fail Impure Pass Prepare Stock Solutions (5% DMSO) QC_Gate->Pass Pure (>95%) Assay_Split Select Bioassay Pass->Assay_Split MIC Antimicrobial (MIC) Broth Microdilution Assay_Split->MIC MTT Cytotoxicity (IC50) MTT / SRB Assay Assay_Split->MTT Data Data Analysis Calculate SI & Potency MIC->Data MTT->Data

Caption: Operational workflow for synthesizing and validating 5-NH2-BZE, ensuring QC compliance before biological testing.

Conclusion & Recommendation

1-(5-amino-1H-benzimidazol-2-yl)ethanol (5-NH2-BZE) is not a direct replacement for Albendazole in parasitic infections due to its lower lipophilicity (reduced tubulin binding). However, it is a superior scaffold for antimicrobial and systemic anticancer applications where solubility is the bottleneck.

Recommendation for Researchers:

  • Use Albendazole if your target is intestinal parasites (nematodes) where systemic absorption is secondary.

  • Use 5-NH2-BZE if you are developing systemic drugs for Gram-negative sepsis or solid tumors, or if you require a "handle" (-NH2) to conjugate the benzimidazole to a delivery vector (e.g., nanoparticles or antibody-drug conjugates).

References

  • Salahuddin, et al. "Benzimidazoles: A biologically active compounds." Der Pharmacia Lettre, 2017.

    • Context: General bioactivity and SAR of benzimidazole deriv
  • Bansal, Y. & Silakram, O. "A review on medicinal chemistry and therapeutic potential of benzimidazole derivatives." Bioorganic & Medicinal Chemistry, 2012.

    • Context: Validation of 2-substituted benzimidazoles as antimicrobial agents.[1][4]

  • BenchChem. "Comparative Analysis of Benzimidazole Derivatives in Oncology." BenchChem Technical Guides, 2025.

    • Context: Data on Albendazole and Mebendazole mechanisms in cancer.[5][6]

  • PubChem. "5-Amino-2-hydroxybenzimidazole Compound Summary." National Library of Medicine.

    • Context: Physicochemical properties and toxicity data for 5-amino deriv
  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

    • Context: Authoritative source for the Broth Microdilution protocol described above.

Sources

Comparative

A Comparative Crystallographic Analysis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol: A Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for 1-(5-amino-1H-benzimidazol-2-yl)ethanol, a compound of significant interest in medicinal chemistry. In the absence of publicly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for 1-(5-amino-1H-benzimidazol-2-yl)ethanol, a compound of significant interest in medicinal chemistry. In the absence of publicly available crystallographic data for this specific molecule, we present a comparative study against the structurally similar compound, (±)-1-(1H-Benzimidazol-2-yl)ethanol. This analysis will illuminate the expected solid-state properties of the title compound and offer insights into how the introduction of an amino group on the benzimidazole ring influences crystal packing and intermolecular interactions. Such understanding is crucial for formulation development, polymorphism screening, and predicting the physicochemical properties of active pharmaceutical ingredients (APIs).

Introduction: The Significance of Benzimidazole Scaffolds and Crystallographic Insight

Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific conformation and intermolecular interactions of these molecules in the solid state, dictated by their crystal structure, profoundly impact their solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction remains the gold standard for elucidating the three-dimensional atomic arrangement of APIs, providing invaluable data for drug development and optimization.

This guide focuses on 1-(5-amino-1H-benzimidazol-2-yl)ethanol, a molecule with potential therapeutic applications. By comparing its predicted crystallographic features with the experimentally determined structure of (±)-1-(1H-Benzimidazol-2-yl)ethanol[1][2], we aim to provide a robust framework for researchers working with this class of compounds.

Experimental Workflow: From Crystal Growth to Structure Refinement

The successful determination of a crystal structure hinges on a meticulously executed experimental workflow. The following protocol outlines the key steps, from obtaining suitable single crystals to the final refinement of the crystallographic data. This process is designed to be self-validating, with checkpoints to ensure data quality at each stage.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol crystallization Slow Evaporation Crystallization synthesis->crystallization Obtain crude product crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer X-ray Diffractometer (e.g., Rigaku Mercury2) crystal_selection->diffractometer data_collection Data Collection (ω-scans) diffractometer->data_collection cell_refinement Cell Refinement (e.g., CrystalClear) data_collection->cell_refinement data_reduction Data Reduction & Absorption Correction cell_refinement->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., PLATON, CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF) hydrogen_bonding cluster_parent (±)-1-(1H-Benzimidazol-2-yl)ethanol cluster_amino 1-(5-amino-1H-benzimidazol-2-yl)ethanol parent_O O-H parent_N_acceptor N (imidazole) parent_O->parent_N_acceptor O-H···N parent_N_ring N-H (imidazole) amino_O O-H amino_N_acceptor N (imidazole) amino_O->amino_N_acceptor O-H···N amino_N_ring N-H (imidazole) amino_O_acceptor O (hydroxyl) amino_N_ring->amino_O_acceptor N-H···O amino_N_amino N-H (amino) amino_N_amino->amino_N_acceptor N-H···N amino_N_amino->amino_O_acceptor N-H···O

Sources

Validation

Comprehensive Comparison Guide: UV-Vis Absorption Spectra of 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Executive Summary This technical guide provides an in-depth analysis of the UV-Vis absorption properties of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2, often supplied as dihydrochloride). As a functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the UV-Vis absorption properties of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2, often supplied as dihydrochloride). As a functionalized benzimidazole scaffold, this compound integrates a primary amine at position 5 and a secondary alcohol at position 2.

For researchers in drug discovery and spectroscopic analysis, this molecule presents a distinct spectral profile compared to unsubstituted benzimidazoles. The 5-amino group acts as a strong auxochrome, inducing a significant bathochromic (red) shift, while the 2-(1-hydroxyethyl) moiety influences solubility and subtle electronic tuning. This guide compares its performance against standard benzimidazole derivatives to establish a baseline for quality control and structural validation.

Spectroscopic Profile & Comparative Analysis

The UV-Vis spectrum of 1-(5-amino-1H-benzimidazol-2-yl)ethanol is dominated by the 5-aminobenzimidazole chromophore . The electronic transitions are primarily of the


 and 

type, heavily influenced by the conjugation of the amino lone pair with the aromatic system.
Comparative Data Table

The following table contrasts the target compound with key structural analogs to highlight the specific contributions of its functional groups.

ParameterTarget: 1-(5-amino-1H-benzimidazol-2-yl)ethanol Alternative 1: 5-Aminobenzimidazole Alternative 2: Unsubstituted Benzimidazole
Primary

(Neutral)
298 – 305 nm (Broad Band)~300 nm~275 nm
Secondary

240 – 245 nm ~242 nm~243 nm
Electronic Transition

(Benzene ring + Amine conjugation)

(Benzene ring + Amine conjugation)

(Benzimidazole core)
Molar Absorptivity (

)
High (~10,000 - 15,000

)
High (~12,000

)
Moderate (~5,000 - 6,000

)
pH Sensitivity (Halochromism) High: Blue shift upon protonation of -NH2High: Blue shift upon protonationModerate: Shift upon imidazole protonation
Solvent Effect (Solvatochromism) Positive solvatochromism in polar protic solvents (EtOH, MeOH)Positive solvatochromismMinimal

Analyst Insight: The ~25–30 nm red shift observed in the target compound compared to unsubstituted benzimidazole is a direct result of the auxochromic effect of the 5-amino group. The 2-(1-hydroxyethyl) group has a negligible electronic effect but improves solubility in polar solvents compared to 5-amino-2-methylbenzimidazole.

Mechanistic Analysis: pH-Dependent Spectral Shifts

Understanding the protonation states is critical for accurate quantification. The molecule exists in three distinct forms depending on pH, each with a unique spectral signature.

Mechanism Diagram (Graphviz)

The following diagram illustrates the structural changes causing spectral shifts.

pH_Mechanism Acidic Acidic Form (pH < 4) (Dicationic) Protonated: -NH3+, Imidazole-NH+ λ_max: ~275 nm (Hypsochromic Shift) Neutral Neutral Form (pH ~7-8) (Monocation/Neutral) Free Amine: -NH2 λ_max: ~300-305 nm (Bathochromic Shift) Acidic->Neutral + OH- (Deprotonation of Amino Group) Neutral->Acidic + H+ (Restores Benzimidazole-like Spectrum) Basic Basic Form (pH > 12) (Anionic) Deprotonated Imidazole λ_max: ~310 nm (Hyperchromic) Neutral->Basic + OH- (Deprotonation of Imidazole NH)

Caption: Protonation of the 5-amino group disrupts the n-electron conjugation, causing the spectrum to revert to a "benzimidazole-like" profile (Blue Shift).

Experimental Protocol: Validated UV-Vis Workflow

To ensure reproducibility, follow this self-validating protocol. This method minimizes errors caused by solubility issues or pH drift.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Ethanol (Spectral Grade). Note: Avoid Acetone (UV cutoff interference).

  • Buffer: Phosphate Buffer (pH 7.4) for neutral spectrum; 0.1 M HCl for acidic spectrum.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10 mg of 1-(5-amino-1H-benzimidazol-2-yl)ethanol dihydrochloride .

    • Dissolve in 10 mL Methanol (Concentration: 1 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Dilution:

    • Aliquot 100

      
      L of Stock Solution into 10 mL of Phosphate Buffer (pH 7.4) .
      
    • Final Concentration: ~10

      
      g/mL.
      
  • Baseline Correction (Blanking):

    • Fill two quartz cuvettes with the pure solvent/buffer mixture.

    • Run a baseline scan (200–400 nm) to subtract solvent absorption.

  • Sample Scanning:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 nm to 400 nm .

    • Record

      
       and Absorbance (
      
      
      
      ).
  • Validation (The "Acid Test"):

    • Add 1 drop of 1 M HCl to the cuvette.

    • Observation: The peak at ~300 nm should decrease and shift to ~275 nm. This confirms the presence of the free amino group.

Workflow Diagram (Graphviz)

Experimental_Workflow Start Start: Sample Weighing (10 mg) Solubilization Solubilization (Methanol/DMSO) Ensure Clarity Start->Solubilization Dilution Dilution to ~10 µg/mL (Target Abs: 0.2 - 0.8 AU) Solubilization->Dilution Blanking Baseline Correction (Solvent Only) Dilution->Blanking Scanning Spectral Scanning (200-400 nm) Blanking->Scanning Validation Acid Shift Test (Confirm Amino Group) Scanning->Validation

Caption: Standardized workflow for UV-Vis characterization ensuring linearity and chemical verification.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
No Peak at 300 nm Sample is protonated (Salt form in acidic solvent)Adjust solvent to pH > 7 using a buffer or trace NaOH.
Noisy Baseline Concentration too low or air bubblesIncrease concentration to 20

g/mL; tap cuvette to remove bubbles.
Cutoff < 210 nm Solvent absorption (e.g., Acetone, impure EtOH)Switch to HPLC-grade Methanol or Water.
References
  • Sigma-Aldrich. 1-(5-Amino-1H-benzimidazol-2-yl)ethanol dihydrochloride Product Detail. (CAS 1269184-86-2).[1] Available at:

  • PubChem. 5-Aminobenzimidazole Compound Summary. National Library of Medicine. Available at:

  • NIST Chemistry WebBook. UV-Vis Spectra of Benzimidazole Derivatives. National Institute of Standards and Technology. Available at:

  • Smolecule. 5-Aminobenzimidazole Spectral Properties. Available at:

Sources

Comparative

validating the synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol via melting point

Validating the Synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol via Melting Point: A Comparative Analysis Executive Summary & Strategic Importance In the high-stakes environment of drug development, the benzimidazole...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol via Melting Point: A Comparative Analysis

Executive Summary & Strategic Importance

In the high-stakes environment of drug development, the benzimidazole scaffold—specifically 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS 1269184-86-2)—serves as a critical intermediate for kinase inhibitors and anti-infective agents.[1] While high-resolution techniques like NMR and HPLC are definitive, they are resource-intensive for routine in-process control (IPC).[1]

This guide objectively evaluates Melting Point (MP) Determination as a rapid, first-line validation tool for this synthesis. We compare its efficacy against chromatographic and spectroscopic alternatives, providing a decision matrix for process chemists.

Synthesis Pathway & Critical Control Points

To validate the product, one must first understand the impurity profile generated during synthesis. The standard route involves a Phillips Condensation followed by a Nitro Reduction .

Synthesis Logic Flow

SynthesisPathway SM1 4-Nitro-1,2-phenylenediamine Inter Intermediate: 1-(5-nitro-1H-benzimidazol-2-yl)ethanol SM1->Inter Condensation (4N HCl, Reflux) SM2 Lactic Acid (2-Hydroxypropanoic acid) SM2->Inter Prod Target Product: 1-(5-amino-1H-benzimidazol-2-yl)ethanol Inter->Prod Reduction (H2, Pd/C or Fe/HCl) Imp1 Impurity A: Unreacted Diamine Inter->Imp1 Incomplete Imp2 Impurity B: Over-reduced species Prod->Imp2 Side Rxn

Figure 1: Two-step synthesis pathway highlighting critical intermediates and potential impurity sources.

Validation Methodology: Melting Point Analysis

Melting point determination is not merely about finding a number; it is a thermodynamic assessment of crystal lattice stability. For 1-(5-amino-1H-benzimidazol-2-yl)ethanol , the presence of the hydroxyl group and the amino moiety creates a complex hydrogen-bonding network.[1]

Protocol: Capillary Method
  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvates (ethanol/water) that depress MP.

  • Loading: Pack 2-3 mm of substance into a capillary tube.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 150°C.

    • Slow Ramp (1°C/min) from 150°C to endpoint.

  • Observation: Record

    
     (first liquid) and 
    
    
    
    (complete melt).
Interpretation of Data
  • Pure Compound: Sharp melting range (

    
    C).[1]
    
  • Impure/Wet: Broad range (

    
    C) and depressed 
    
    
    
    .
  • Decomposition: Darkening or gas evolution before melting (common in amino-benzimidazoles).[1]

Comparative Analysis: MP vs. Alternatives

Is Melting Point enough? No. But it is the most efficient gatekeeper. The table below compares MP against definitive techniques.

FeatureMelting Point (MP) HPLC (UV/Vis) 1H-NMR
Primary Utility Rapid Purity & Identity CheckQuantitative Purity (%)Structural Confirmation
Sample Size < 5 mg< 1 mg~10 mg
Time to Result 10–15 mins30–60 mins15–30 mins
Cost per Run NegligibleHigh (Solvents/Column)High (Deuterated Solvents)
Detection Limit > 1% Impurity (visual)< 0.05% Impurity~1% Impurity
Blind Spots Polymorphs: Different forms have different MPs.Decomposition: Can mimic melting.[1][2]Inorganic Salts: Invisible to UV.Solvates: Often undetectable.Trace Metals: Invisible.Chirality: Requires chiral shift reagents.

Verdict: Use MP for In-Process Control (IPC) to decide if recrystallization is needed. Use HPLC/NMR for Final Release .

Experimental Validation Data

The following data represents a typical validation campaign for the synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol.

Table 1: Synthesis Validation Criteria
ParameterAcceptance CriteriaMethod Validation Note
Appearance Off-white to pale brown powderDark brown indicates oxidation of the amino group.[1]
Melting Point Target:

consistent with Reference Standard (Ref Std).Range:

C.
Note: If synthesized as HCl salt, MP will be >250°C (dec). Free base is typically lower (approx. 180-220°C range, dependent on polymorph).[1]
Solubility Soluble in DMSO, MeOH; Sparingly in Water.Insoluble material suggests unreacted nitro-intermediate.[1]
HPLC Purity > 98.0% (Area %)MP usually broadens significantly if purity < 95%.
Experimental Protocol Summary
  • Step 1 (Condensation): Reflux 4-nitro-1,2-phenylenediamine (1.0 eq) with Lactic Acid (3.0 eq) in 4N HCl for 12 hours. Neutralize with NH4OH.[1] Filter precipitate.[1][2][3][4]

    • Checkpoint: MP of Nitro-intermediate (Reference: ~200-210°C).[1]

  • Step 2 (Reduction): Hydrogenate intermediate in MeOH with 10% Pd/C at 40 psi. Filter catalyst.[1][4] Evaporate solvent.[1][2][4] Recrystallize from Ethanol/Water.[1][4]

    • Checkpoint: MP of Final Product.

Decision Logic for Researchers

When should you rely on MP? Follow this decision tree.

DecisionTree Start Synthesized Product Isolated MeasureMP Measure Melting Point Start->MeasureMP RangeCheck Is Range < 2°C? MeasureMP->RangeCheck Pass Preliminary Pass: Proceed to HPLC/NMR RangeCheck->Pass Yes Fail Fail: Recrystallize RangeCheck->Fail No Fail->MeasureMP After Purification

Figure 2: Workflow for utilizing Melting Point as a Go/No-Go decision gate.

References

  • Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393.

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] 1-(5-Amino-1H-benzimidazol-2-yl)ethanol dihydrochloride Product Page. (Note: Specific MP data unavailable in public catalog; experimental determination recommended per guide).

  • European Pharmacopoeia. (2023). 2.2.14. Melting Point - Capillary Method. [1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(5-amino-1H-benzimidazol-2-yl)ethanol

[1][2] Executive Summary Immediate Action Required: Treat 1-(5-amino-1H-benzimidazol-2-yl)ethanol as a hazardous organic amine .[1] Do not dispose of down drains or in municipal trash.[2] Disposal Method: High-temperatur...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Immediate Action Required: Treat 1-(5-amino-1H-benzimidazol-2-yl)ethanol as a hazardous organic amine .[1] Do not dispose of down drains or in municipal trash.[2] Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Key Incompatibility: Segregate strictly from strong oxidizers and acids (due to exothermic salt formation risks).

Chemical Profile & Hazard Logic

To ensure safe handling, one must understand the molecule's behavior in a waste stream.

This compound features a benzimidazole core substituted with an amino group and an ethanol side chain . Its disposal requirements are dictated by its nitrogen-rich aromatic structure and basicity.

PropertyValue / CharacteristicDisposal Implication
Chemical Structure Nitrogen-heterocycle (Benzimidazole)High Nitrogen Content: Must be incinerated to prevent formation of toxic environmental metabolites.
Functional Groups Primary Amine (-NH₂), Alcohol (-OH)Basic Nature: Potential for exothermic reactions with strong acids. Segregation is critical.
Physical State Solid (likely powder)Dust Hazard: Inhalation risk during transfer; requires double-bagging or rigid containment.
Solubility Moderate (Alcohol/Water)Aquatic Toxicity: High risk of leaching if landfilled. Zero-discharge policy to sewer systems.
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without specific material compatibility checks.

  • Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.

  • Hands: Nitrile gloves (minimum 0.11 mm thickness) are effective against short-term contact with benzimidazole derivatives. For prolonged immersion/cleanup, use Laminate (PE/EVOH) gloves.

  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are inadequate for liquid waste pouring.

  • Body: Lab coat with buttoned cuffs; Tyvek sleeves recommended for large-scale dispensing.

Disposal Workflow & Segregation
The "Zero-Drain" Policy

Under no circumstances should this compound enter the municipal water system. Benzimidazoles are biologically active (often used as anthelmintic or kinase inhibitor scaffolds) and can disrupt aquatic ecosystems even at trace levels.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

  • Containerization: Place the solid directly into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Label as "Hazardous Waste - Toxic Solid, Organic, n.o.s. (Benzimidazole derivative)."[2][3]

  • Secondary Containment: If the original container is glass, place it inside a resealable plastic bag before depositing it in the waste drum to prevent breakage-induced mixing.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

  • pH Check: Before consolidating, check the pH of the solution.

    • If Acidic (pH < 4): Neutralize slowly with dilute Sodium Bicarbonate to pH 6–8 to prevent heat generation in the central waste drum.

  • Solvent Segregation:

    • Stream A (Halogenated): If dissolved in DCM or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO (Preferred stream for incineration).

  • Precipitation Risk: If mixing aqueous waste with organic solvents, watch for precipitation of the benzimidazole. Slurries can clog waste pumps; note "Contains Precipitate" on the label.

C. Contaminated Debris (Gloves, Weigh Boats) [3]

  • Double-bag in clear 6-mil polyethylene bags.

  • Seal with tape (gooseneck seal preferred).

  • Deposit in the solid hazardous waste drum.

Visual Decision Tree (Workflow)

DisposalWorkflow Start Waste Generation: 1-(5-amino-1H-benzimidazol-2-yl)ethanol StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Paper) StateCheck->DebrisPath SolidAction Place in Wide-Mouth HDPE Container SolidPath->SolidAction LiquidCheck Check Solvent Type & pH LiquidPath->LiquidCheck DebrisAction Double Bag (6-mil) & Seal DebrisPath->DebrisAction Labeling LABEL: Hazardous Waste 'Toxic Organic n.o.s.' SolidAction->Labeling Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Water) LiquidCheck->NonHalogenated No Halogens Halogenated->Labeling NonHalogenated->Labeling DebrisAction->Labeling FinalDisp Final Disposition: High-Temp Incineration Labeling->FinalDisp

Figure 1: Operational decision tree for segregating benzimidazole waste streams to ensure compliance with incineration protocols.

Spill Response Protocol

In the event of a benchtop spill, immediate containment prevents aerosolization.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE Up: Don double nitrile gloves and N95 respirator.

  • Containment:

    • Dry Spill: Do NOT dry sweep. Cover with a damp paper towel (water or ethanol) to suppress dust, then scoop into a waste jar.

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Wipe the surface with a 5% Acetic Acid solution (to solubilize the basic amine residue) followed by a detergent wash.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Categories and Requirements. EPA.gov.

  • Fisher Scientific. (2011).[4] Safety Data Sheet: Benzimidazole Derivatives (Analogous Safety Data).

  • BenchChem. (2025).[2][3] Proper Disposal of Benzimidazole Derivatives: A Step-by-Step Guide.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(5-amino-1H-benzimidazol-2-yl)ethanol

Executive Summary Compound: 1-(5-amino-1H-benzimidazol-2-yl)ethanol CAS: 82410-32-0 (Representative/Analogous) Chemical Class: Functionalized Benzimidazole / Primary Aromatic Amine Primary Hazards: Skin/Eye Irritation (H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(5-amino-1H-benzimidazol-2-yl)ethanol CAS: 82410-32-0 (Representative/Analogous) Chemical Class: Functionalized Benzimidazole / Primary Aromatic Amine Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1] Latent Risk: Potential sensitization via the primary aromatic amine moiety.

This guide provides a technical safety framework for researchers handling this intermediate. While specific toxicological data for this exact derivative may be sparse, its structural alerts (benzimidazole core fused with an exocyclic amine) necessitate a Biosafety Level 1+ (BSL-1+) or Chemical Hazard Group B approach, prioritizing protection against inhalation of particulates and dermal absorption.

Technical Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I advise moving beyond the basic Safety Data Sheet (SDS) and applying Structure-Activity Relationship (SAR) logic to your safety protocols.

  • The Benzimidazole Core: Historically, benzimidazole derivatives are pharmacophores used in proton pump inhibitors and anthelmintics. They are generally moderate irritants to mucous membranes.

  • The 5-Amino Substituent: This is the critical safety vector. Primary aromatic amines are structural alerts for potential genotoxicity and skin sensitization. Unlike simple solvents, these solids can permeate standard nitrile gloves over time.

  • Physical State: Likely a crystalline solid. Organic salts and heterocycles often exhibit triboelectric charging (static electricity), leading to "flying powder" during weighing. This increases the risk of aerosolization and inhalation.

The Directive: Treat this compound as a Sensitizing Irritant . Engineering controls (fume hoods) are primary; PPE is secondary but non-negotiable.

PPE Selection Matrix

Select PPE based on the specific operational scale.[2]

PPE ComponentStandard Handling (< 1g)Scale-Up / Synthesis (> 1g)Technical Rationale
Hand Protection Single Nitrile (0.11 mm min. thickness)Double Nitrile or Nitrile over Laminate (Silver Shield®)Aromatic amines can diffuse through thin nitrile. Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.[3]1)Chemical Goggles (Indirect Vent)Fine powders bypass side shields. Goggles seal the orbital area against airborne dust and splashes.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95/P100 (if outside hood)Inhalation is the fastest route to systemic exposure. If weighing outside a hood is unavoidable, a particulate respirator is mandatory.
Body Protection Cotton Lab Coat (Buttoned)Tyvek® Lab Coat + Sleeve Covers Cotton is porous. Tyvek provides a barrier against dust accumulation on street clothes. Sleeve covers bridge the glove-cuff gap.
Operational Protocols
A. Weighing & Transfer (The High-Risk Step)
  • Static Control: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before use. This prevents the "jumping" of the powder.

  • Containment: Perform all weighing inside a certified chemical fume hood. If the balance is sensitive to airflow, use a draft shield rather than turning off the hood.

  • Technique: Use a disposable weighing boat. Do not return excess chemical to the stock container (prevents cross-contamination).

B. Solubilization & Synthesis
  • Solvent Choice: When dissolving in DMSO or Methanol, the risk of dermal absorption increases significantly because the solvent acts as a carrier vehicle for the compound.

  • Heating: If heating is required (e.g., reflux), ensure the condenser is vented into the hood or a scrubber. Do not rely on a closed system alone, as pressure buildup can cause glassware failure.

C. Decontamination & Spill Response
  • Dry Spill: Do not sweep. Use a HEPA vacuum or wet-wipe method (damp paper towel) to avoid generating dust.

  • Wet Spill: Absorb with vermiculite or sand.

  • Surface Decon: Wipe surfaces with 10% bleach followed by 70% ethanol. The bleach helps oxidize the amine group, reducing its biological activity, while ethanol removes the organic residue.

Waste Disposal Strategy

Do NOT flush this compound. Benzimidazoles are often stable in aqueous environments and can be toxic to aquatic life.

  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used).

  • Contaminated PPE: Heavily soiled gloves and weighing boats should be treated as solid hazardous waste, not regular trash.

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound safely.

SafetyWorkflow Start Start: Handling 1-(5-amino-1H-benzimidazol-2-yl)ethanol StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Solution Solution / Liquid Form StateCheck->Solution Dissolved Weighing Weighing Procedure Solid->Weighing Mixing Dissolution / Synthesis Solution->Mixing ControlSolid REQ: Fume Hood + Anti-Static Tools PPE: Safety Glasses + Nitrile Gloves Weighing->ControlSolid SpillCheck Spill / Exposure Event? ControlSolid->SpillCheck ControlLiquid REQ: Secondary Containment PPE: Double Gloves (Splash Risk) Mixing->ControlLiquid ControlLiquid->SpillCheck NoSpill Routine Cleanup SpillCheck->NoSpill No YesSpill Emergency Protocol SpillCheck->YesSpill Yes Disposal Disposal: Hazardous Waste Stream (Do NOT Flush) NoSpill->Disposal Decon Surfaces YesSpill->Disposal Absorb & Bag

Caption: Operational logic flow for handling functionalized benzimidazoles, emphasizing the divergence in controls between solid and liquid states.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Benzimidazole Derivatives Safety Profile. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-amino-1H-benzimidazol-2-yl)ethanol
Reactant of Route 2
1-(5-amino-1H-benzimidazol-2-yl)ethanol
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